Daidzein 4'-Sulfate Disodium Salt
Beschreibung
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Eigenschaften
Molekularformel |
C₁₅H₈Na₂O₇S |
|---|---|
Molekulargewicht |
378.26 |
Synonyme |
Sulfuric Acid Mono-[4-(7-hydroxy-4-oxo-4H-chromen-3-yl)-phenyl]ester Disodium Salt; 7-Hydroxy-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-4-one Disodium Salt; Daidzein-4’-O-sulfate Disodium Salt; |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Synthesis and Purification of Daidzein 4'-Sulfate Disodium Salt
Introduction: The Significance of Daidzein and its Metabolites
Daidzein, a prominent isoflavone found in soybeans and other legumes, is a phytoestrogen of significant interest in pharmacology and nutritional science. While the aglycone (the non-sugar form) is the dietary precursor, its biological activity and pharmacokinetic profile are largely dictated by its metabolism within the human body. After ingestion, daidzein is rapidly metabolized, primarily in the intestine and liver, into more water-soluble glucuronide and sulfate conjugates.[1][2]
Among these, Daidzein 4'-Sulfate is a principal metabolite. The availability of a pure, chemically synthesized Daidzein 4'-Sulfate Disodium Salt (CAS 162935-26-4) is therefore indispensable for researchers. It serves as a critical analytical standard for pharmacokinetic studies, enables the investigation of its specific biological activities, and allows for the exploration of its role as a potential pro-drug that can be hydrolyzed back to the active aglycone in target tissues.[3][4] This guide provides a detailed technical overview of the chemical synthesis, purification, and characterization of this key metabolite.
The Core Challenge: Regioselectivity in Daidzein Sulfation
The chemical structure of daidzein presents a fundamental challenge for synthesis: it possesses two phenolic hydroxyl (-OH) groups at the C7 and C4' positions.
Both hydroxyl groups can react with a sulfating agent. However, enzymatic studies in human liver cytosol reveal a distinct preference for sulfation at the 7-position, with the formation of 7-sulfate exceeding 4'-sulfate by a ratio of approximately 4.5 to 1.[5][6] This biological regioselectivity is primarily driven by the enzyme Sulfotransferase 1A1 (SULT1A1).[5] Therefore, a purely chemical approach without strategic intervention would likely yield an undesirable mixture of 7-sulfate, 4'-sulfate, and 7,4'-disulfate, making the isolation of the desired 4'-sulfate isomer difficult and inefficient.
To overcome this, a robust synthetic strategy must be employed that precisely directs the sulfation reaction to the 4'-hydroxyl group. This is achieved through a classic chemical tactic: protection, reaction, and deprotection.
A Validated Synthetic Workflow
The most reliable pathway to synthesize Daidzein 4'-Sulfate involves a three-stage process that ensures high regioselectivity and purity. This workflow is designed as a self-validating system, with analytical checkpoints to confirm the success of each critical step.
Detailed Experimental Protocol
This protocol describes a robust method for the laboratory-scale synthesis of Daidzein 4'-Sulfate Disodium Salt.[3]
Materials and Reagents:
-
Daidzein (≥98% purity)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Ethyl Acetate, Hexanes (for chromatography)
Step 1: Protection of the 7-Hydroxyl Group
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Daidzein (1 equivalent) in anhydrous DMF.
-
Add imidazole (approx. 2.5 equivalents) to the solution and stir until dissolved.
-
Add TBDMS-Cl (approx. 1.1 equivalents) portion-wise while stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Causality: The 7-OH group is generally more acidic and sterically accessible than the 4'-OH group, allowing for its preferential reaction with the bulky TBDMS-Cl protecting group. Imidazole acts as a base to activate the hydroxyl group and catalyzes the silylation.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting daidzein is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-O-TBDMS-daidzein. This intermediate can be purified by flash column chromatography on silica gel if necessary.
Step 2: Sulfation of the 4'-Hydroxyl Group
-
Dissolve the protected 7-O-TBDMS-daidzein (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the flask to 0°C in an ice bath.
-
Add the sulfur trioxide pyridine complex (SO₃·py, approx. 1.5-2.0 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Causality: With the 7-OH blocked, the SO₃·py complex can only react with the free 4'-OH. SO₃·py is a mild sulfating agent, which prevents degradation of the sensitive isoflavone core.
-
-
Monitor the reaction by TLC/HPLC. Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude protected sulfate.
Step 3: Deprotection of the 7-Hydroxyl Group
-
Dissolve the crude product from Step 2 in a mixture of THF and 1M HCl.
-
Stir the solution at room temperature for 1-2 hours.
-
Causality: The silyl ether bond is labile under mild acidic conditions, which cleaves the TBDMS protecting group to reveal the free 7-OH group without affecting the newly formed sulfate ester.
-
-
Neutralize the reaction carefully with a saturated solution of NaHCO₃.
-
Remove the THF under reduced pressure and extract the remaining aqueous solution with ethyl acetate to remove any non-polar impurities. The desired product is highly polar and will remain in the aqueous layer.
Step 4: Purification and Conversion to Disodium Salt
-
The aqueous layer containing the crude Daidzein 4'-Sulfate can be purified directly using preparative reversed-phase HPLC (RP-HPLC).
-
Column: C18 semi-preparative column.
-
Mobile Phase: A gradient of deionized water and methanol/acetonitrile.
-
Detection: UV detection at ~254 nm.
-
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and add a slight excess of NaHCO₃ to ensure complete conversion to the disodium salt.
-
Freeze the solution and lyophilize (freeze-dry) to obtain the final Daidzein 4'-Sulfate Disodium Salt as a stable, white to off-white powder.
Characterization and Quality Control: A Self-Validating System
The identity and purity of the final product must be rigorously confirmed. This validation ensures the material is suitable for use as a scientific reference standard.
| Parameter | Method | Expected Result |
| Purity | Reversed-Phase HPLC | >98% (by peak area at 254 nm). Single major peak at a retention time distinct from the daidzein starting material. |
| Identity (Mass) | High-Resolution Mass Spectrometry (HRMS) - ESI Negative Mode | The monoisotopic mass of the sulfate anion [M-H]⁻ is C₁₅H₉O₇S⁻. Expected m/z: 333.0120. Observed m/z should be within 5 ppm.[3] |
| Identity (Structure) | ¹H-NMR Spectroscopy (in D₂O or DMSO-d₆) | Confirmation of sulfation at the 4' position by observing a significant downfield shift of the B-ring protons (H-2', H-6', H-3', H-5') compared to daidzein, while A-ring proton signals (H-5, H-6, H-8) are largely unaffected. |
| Identity (Structure) | ¹³C-NMR Spectroscopy | Downfield shift of the C-4' carbon and other B-ring carbons, confirming the location of the electron-withdrawing sulfate group. |
Conclusion
The synthesis of Daidzein 4'-Sulfate Disodium Salt is a prime example of strategic organic chemistry, where a challenge of regioselectivity is overcome through a well-designed protection-reaction-deprotection sequence. The workflow detailed in this guide provides a reliable pathway to produce high-purity material. Rigorous purification by preparative HPLC and thorough characterization by MS and NMR are non-negotiable steps that validate the process and ensure the final product's integrity for its critical role in advancing research into the pharmacokinetics and biological effects of soy isoflavones.
References
-
Nakano, S., et al. (2004). Regioselective monosulfation and disulfation of the phytoestrogens daidzein and genistein by human liver sulfotransferases. Drug Metabolism and Disposition, 32(6), 647-654. Available at: [Link]
-
Lu, H., & Coughtrie, M. W. H. (2012). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. International Journal of Molecular Sciences, 13(1), 934-953. Available at: [Link]
-
Lu, H., & Coughtrie, M. W. H. (2012). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PMC. Available at: [Link]
-
Wähälä, K., et al. (2007). Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate. Bioorganic & Medicinal Chemistry Letters, 17(22), 6248-6250. Available at: [Link]
-
Zhang, Y., et al. (2022). Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers in Chemistry, 10, 959881. Available at: [Link]
-
Zhang, Y., et al. (2022). Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. PMC. Available at: [Link]
-
Hosoda, K., et al. (2010). Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako. Analytical and Bioanalytical Chemistry, 397(4), 1563-1572. Available at: [Link]
- Google Patents (2021). CN112812089A - Method for synthesizing daidzein.
- Google Patents (2009). US20090062555A1 - Synthesis of Isoflavone.
-
Grynkiewicz, G., & Glibin, E. (2010). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Current Organic Chemistry, 14(14), 1474-1496. Available at: [Link]
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Garazd, M. M., & Frasinyuk, M. S. (2019). Synthesis of Isoflavone–Amino-Acid Conjugates. Chemistry of Natural Compounds, 55(5), 813-817. Available at: [Link]
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- 1. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
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- 4. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unveiling the Mechanism of Action of Daidzein 4'-Sulfate in Cancer Cells: A Technical Guide for Drug Development
Executive Summary & Paradigm Shift
Historically, Phase II metabolism—specifically sulfation and glucuronidation—has been viewed strictly as a detoxification and elimination pathway, rendering xenobiotics and dietary phytoestrogens inactive. However, recent pharmacological profiling has dismantled this dogma. Daidzein 4'-sulfate (D4S) , a major circulating metabolite of the soy isoflavone daidzein, has emerged as a potent, biologically active molecule with targeted anti-cancer mechanisms[1].
For drug development professionals and oncological researchers, D4S represents a critical node in hormone-dependent cancer pathology. By acting both as a competitive enzyme inhibitor and a modulator of non-genomic receptor signaling, D4S actively dictates the survival and proliferation pathways of breast and prostate cancer cells[2][3]. This whitepaper dissects the dual-axis mechanism of action of D4S, providing validated experimental workflows and quantitative data to support its integration into preclinical oncology pipelines.
Core Mechanisms of Action
Axis I: Competitive Inhibition of Sterol Sulfatase (STS)
In postmenopausal women, who represent the highest risk demographic for hormone-dependent breast cancer, circulating free estrogens are minimal. Instead, tumors rely on the high circulating pool of inactive estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS)[3]. Sterol sulfatase (STS) is the gatekeeper enzyme that hydrolyzes these sulfates into active estrogens directly within the tumor microenvironment[1].
Daidzein 4'-sulfate acts as a highly specific, competitive inhibitor of STS. Kinetic studies demonstrate that D4S binds directly to the STS active site with a Ki value of 5.9 µM[1]. By occupying the active site, D4S prevents the desulfation of E1S, effectively starving ER-positive breast cancer cells of their local estrogen supply. Crucially, D4S exhibits high selectivity, showing weak activity against off-target enzymes like hydroxysteroid sulfotransferases ( IC50>100 µM)[1].
Figure 1: Mechanism of STS inhibition by Daidzein 4'-Sulfate, preventing intratumoral estrogen synthesis.
Axis II: Divergent Modulation of ERα Non-Genomic Signaling
Beyond enzyme inhibition, D4S directly influences cellular survival via the Estrogen Receptor alpha (ERα). While the parent aglycone (daidzein) typically acts as a weak ER agonist, sulfation at the 4'-position alters the ligand-receptor conformation. In MCF-7 breast cancer cells, D4S modulates the phosphorylation status of ERα at Ser118[4].
This altered activation state cascades into non-genomic signaling networks, specifically impacting the AKT (Protein Kinase B) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways[2]. D4S alters the phosphorylation of AKT at Ser473 and p38 at Thr180/Tyr182, diverging from the classic estrogen-induced anti-apoptotic pathways[2]. This divergence is critical: it indicates that D4S does not merely block estrogen, but actively reprograms the kinase survival networks that cancer cells rely on to evade apoptosis.
Figure 2: D4S modulation of ERα-dependent non-genomic kinase signaling (AKT/p38).
Quantitative Pharmacological Profile
To engineer effective delivery systems or structural analogs, researchers must understand the physicochemical advantages conferred by the sulfate group. Sulfation dramatically increases the hydrophilicity and bioavailability of the molecule compared to its parent compound[1].
| Pharmacological Parameter | Daidzein (Aglycone) | Daidzein 4'-Sulfate (D4S) | Scientific Implication |
| Sterol Sulfatase (STS) Ki | > 50 µM (Weak/Inactive) | 5.9 µM [1] | D4S acts as a targeted, competitive inhibitor of intratumoral estrogen synthesis. |
| Relative Solubility (Ethyl Acetate) | Baseline (1x) | 2.79×105 higher [1] | Massive enhancement in solubility facilitates better formulation and systemic circulation. |
| Cellular Uptake Rate (in vitro) | Baseline (1x) | 4.3 – 4.5x higher [1] | Enhanced transport via organic anion transporting polypeptides (OATPs) into target tissues. |
| Off-Target Sulfotransferase Activity | Substrate for SULTs | IC50>100 µM [1] | High selectivity; avoids broad-spectrum inhibition of essential phase II metabolism. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is built into the experimental design via strict controls and specific inhibitors.
Protocol A: Sterol Sulfatase (STS) Kinetic Inhibition Assay
Objective: To determine the inhibitory constant ( Ki ) and confirm the competitive nature of D4S against STS. Causality Rationale: Using DHEAS as a substrate provides a stable, easily quantifiable baseline. By varying both substrate and D4S concentrations, a Lineweaver-Burk plot can definitively prove competitive inhibition (where Vmax remains constant but Km increases), confirming D4S binds the active site rather than an allosteric pocket.
-
Enzyme Preparation: Isolate microsomal fractions from human placental tissue or use recombinant human STS. Suspend in Tris-HCl buffer (0.1 M, pH 7.4).
-
Substrate & Inhibitor Titration: Prepare DHEAS (substrate) at concentrations ranging from 10 µM to 200 µM. Prepare D4S (inhibitor) at 0, 1, 5, 10, and 25 µM[1].
-
Incubation: Combine enzyme, substrate, and inhibitor. Incubate at 37°C for 30 minutes. Control Check: Include a heat-inactivated enzyme control to account for non-enzymatic hydrolysis.
-
Reaction Termination & Extraction: Stop the reaction by adding ethyl acetate. Extract the product (DHEA) into the organic phase.
-
Quantification: Analyze the organic phase via LC-MS/MS. Plot the reciprocal of reaction velocity ( 1/V ) against the reciprocal of substrate concentration ( 1/[S] ) to generate a Lineweaver-Burk plot and calculate the Ki [1].
Protocol B: ERα-Dependent Kinase Phosphorylation Assay (Western Blot)
Objective: To evaluate the effect of D4S on non-genomic survival pathways (AKT and p38) and prove ERα dependence. Causality Rationale: Culturing cells in standard media introduces exogenous estrogens from phenol red and serum, masking D4S activity. Starvation is required. Furthermore, pre-treatment with Endoxifen (a potent ER antagonist) is mandatory; if Endoxifen blocks the D4S-induced changes in AKT/p38 phosphorylation, it proves the mechanism is strictly ERα-mediated and not an off-target kinase interaction[2][4].
-
Cell Culture & Starvation: Seed MCF-7 breast cancer cells. 48 hours prior to treatment, switch to phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) to eliminate endogenous steroids.
-
Receptor Blockade (The Validation Step): Pre-treat the experimental group with 1 µM Endoxifen for 30 minutes[4].
-
Treatment: Expose cells to 1 µM D4S, 10 nM Estradiol (E2, positive control), or DMSO (vehicle) for 1 hour (for rapid non-genomic signaling) and 24 hours[2][4].
-
Lysis & Protein Extraction: Lyse cells using RIPA buffer fortified with protease and phosphatase inhibitors (critical for preserving pAKT and p38 states).
-
Immunoblotting: Run lysates on SDS-PAGE, transfer to nitrocellulose. Probe with primary antibodies: anti-pAKT (Ser473), anti-AKT, anti-p38 (Thr180/Tyr182), anti-p38, and anti-tubulin (loading control)[2].
-
Densitometric Analysis: Calculate the pAKT/AKT and pP38/P38 ratios normalized to tubulin. Statistical significance must be determined via Student's t-test comparing D4S vs. vehicle, and D4S vs. Endoxifen-treated samples[2][4].
References
- Vulcanchem. "Daidzein 4'-sulfate - 162935-26-4 - Vulcanchem: Biochemical Properties and Mechanisms of Action." Vulcanchem.
- ResearchGate. "Daidzein, daidzein-4′-sulfate and equol action mechanism. Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells." ResearchGate.
- Oxford Academic. "Phytoestrogens Are Potent Inhibitors of Estrogen Sulfation: Implications for Breast Cancer Risk and Treatment." The Journal of Clinical Endocrinology & Metabolism.
- ResearchGate. "Daidzein, daidzein-4′-sulfate and equol effect on ERα activation status." ResearchGate.
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Biological activity of Daidzein 4'-Sulfate Disodium Salt
Title: Unlocking the Biological Efficacy of Daidzein 4'-Sulfate Disodium Salt: Mechanisms, Kinetics, and Assay Methodologies
Abstract The translation of dietary phytoestrogens into therapeutic modalities is frequently hindered by the poor aqueous solubility and rapid phase II metabolism of their aglycone forms. Daidzein 4'-Sulfate Disodium Salt (D4S), a major circulating phase II metabolite of the soy isoflavone daidzein, represents a biologically active, highly soluble conjugate with potent implications in endocrine modulation and oncology. This whitepaper provides an in-depth technical analysis of D4S, detailing its physicochemical advantages, its role as a competitive enzyme inhibitor, and validated protocols for quantifying its activity in hormone-dependent cancer models.
Chemical Identity and Physicochemical Superiority
In vivo, the aglycone daidzein undergoes extensive phase II metabolism via sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs)[1]. The resulting sulfate conjugate, Daidzein 4'-Sulfate, is typically isolated and synthesized as a disodium salt to maximize stability and solubility for in vitro and in vivo applications[2][3].
From a pharmacokinetic perspective, sulfation is not merely a clearance mechanism but a bioactivation and transport strategy. The addition of the sulfate group drastically alters the molecule's hydration energy. In comparative solubility models, D4S exhibits a solubility magnitude significantly greater than its aglycone parent, facilitating superior cellular uptake—up to 4.5 times higher in specific vascular and epithelial cell lines[1].
Table 1: Physicochemical and Kinetic Profile of Daidzein 4'-Sulfate Disodium Salt
| Parameter | Value / Description | Clinical/Experimental Significance |
| Molecular Formula | C₁₅H₈Na₂O₇S[2] | Disodium salt formulation ensures complete dissociation in aqueous buffers. |
| Molecular Weight | 378.26 g/mol [2][3] | Crucial for accurate molarity calculations in high-throughput screening. |
| Sterol Sulfatase (STS) Ki | ~5.9 µM[1] | Indicates potent competitive inhibition of local estrogen synthesis. |
| Primary Target Receptors | ERα, ERβ[4] | Acts as a selective estrogen receptor modulator (SERM) in breast tissue. |
| Downstream Effectors | AKT, p38 MAPK[5] | Modulates estrogen-dependent anti-apoptotic pathways. |
Mechanistic Pathways: Enzyme Inhibition and Receptor Modulation
As a Senior Application Scientist, I emphasize that understanding the dual-action mechanism of D4S is critical for designing robust experimental models. D4S operates via two distinct but synergistic pathways in hormone-dependent tissues:
A. Competitive Inhibition of Sterol Sulfatase (STS)
In postmenopausal breast cancer models, intratumoral estrogen synthesis is driven by the hydrolysis of circulating inactive steroid sulfates (e.g., estrone sulfate, DHEAS) into active estrogens by the enzyme Sterol Sulfatase (STS). D4S acts as a competitive inhibitor of STS, binding directly to the active site with a Ki of 5.9 µM[1]. By occupying the catalytic pocket, D4S starves the tumor of locally synthesized estradiol, inducing cell cycle arrest. Furthermore, D4S shows high selectivity for STS over other hydroxysteroid sulfotransferases, minimizing off-target metabolic disruption[1].
B. Direct Estrogen Receptor (ERα) Modulation
Beyond enzyme inhibition, D4S directly interacts with Estrogen Receptor alpha (ERα). In MCF-7 breast cancer cells, exposure to 1 µM D4S significantly alters the phosphorylation status of ERα at the Ser118 residue[4]. This interaction subsequently dampens downstream survival signaling, specifically reducing the phosphorylation of AKT (pAKT) and p38 MAPK, thereby suppressing the estrogen-dependent anti-apoptotic pathway[4]. Recent metabolomic profiling has further corroborated its promise as a targeted anti-cancer metabolite[6].
Fig 1: Dual-action mechanism of D4S via STS inhibition and ERα modulation in cancer cells.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to prove causality—ensuring that observed effects are directly attributable to D4S and not experimental artifacts.
Protocol 1: Sterol Sulfatase (STS) Kinetic Inhibition Assay
Purpose: To determine the inhibitory constant ( Ki ) of D4S against STS using DHEAS as a substrate.
Rationale: We utilize a radiolabeled or fluorescently tagged DHEAS substrate. A competitive inhibitor will increase the apparent Km without altering Vmax .
-
Enzyme Preparation: Isolate STS from human placental microsomes or utilize a recombinant human STS construct. Suspend in 0.1 M Tris-HCl buffer (pH 7.4).
-
Ligand Preparation: Dissolve Daidzein 4'-Sulfate Disodium Salt in molecular-grade water (avoiding DMSO if possible, taking advantage of the disodium salt's aqueous solubility) to create a 10 mM stock.
-
Reaction Setup: In a 96-well microplate, combine 50 µL of STS enzyme with varying concentrations of D4S (0.1 µM to 50 µM). Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding DHEAS substrate at concentrations ranging from 0.5 to 5 times its known Km .
-
Validation Controls:
-
Positive Control: EMATE (Estrone-3-O-sulfamate), a known irreversible STS inhibitor, to validate assay sensitivity.
-
Vehicle Control: Buffer only, to establish baseline uninhibited Vmax .
-
-
Detection & Analysis: Quench the reaction after 30 minutes with 0.1 M NaOH. Measure the hydrolyzed product via HPLC-UV or fluorescence. Plot the data using a Lineweaver-Burk or Dixon plot to calculate the Ki .
Protocol 2: ERα Activation and Downstream Signaling Validation (Western Blot)
Purpose: To confirm that D4S-induced changes in cell survival pathways are explicitly mediated through ERα.
Rationale: If D4S acts via ERα, pre-treating cells with an ERα antagonist (Endoxifen) should neutralize the effects of D4S. This establishes a direct causal link[4].
-
Cell Culture & Starvation: Seed MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS[6]. After 24 hours, wash cells twice with PBS and switch to phenol red-free medium containing 5% charcoal-stripped FBS for 48 hours. Causality note: Phenol red has weak estrogenic activity; stripping the serum removes endogenous hormones, ensuring a true baseline.
-
Pre-treatment (The Validation Step): Divide cells into two cohorts. Treat Cohort A with vehicle. Treat Cohort B with 1 µM Endoxifen (ERα inhibitor) for 30 minutes prior to D4S exposure[4].
-
D4S Treatment: Expose both cohorts to 1 µM D4S for 1 hour (for rapid phosphorylation events) or 24 hours (for protein expression changes)[4][5].
-
Harvest & Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving pERα and pAKT states).
-
Immunoblotting: Normalize protein concentrations via BCA assay. Run lysates on a 10% SDS-PAGE gel, transfer to nitrocellulose, and probe with primary antibodies against pERα (Ser118), total ERα, pAKT (Ser473), total AKT, and Tubulin (loading control)[4][5].
-
Densitometric Analysis: Calculate the pERα/ERα and pAKT/AKT ratios. A successful assay will show altered ratios in Cohort A (D4S only) but normalized ratios in Cohort B (Endoxifen + D4S), proving ER-dependence.
Fig 2: Self-validating experimental workflow for assessing ERα-dependent signaling of D4S.
Conclusion
Daidzein 4'-Sulfate Disodium Salt is not merely an inactive byproduct of daidzein metabolism; it is a highly soluble, biologically active molecule with targeted mechanistic pathways. By competitively inhibiting Sterol Sulfatase and directly modulating ERα phosphorylation, D4S presents a compelling profile for research into endocrine-driven pathologies and targeted nutritional oncology. Utilizing the rigorously controlled protocols outlined above ensures that researchers can accurately quantify and validate the efficacy of this critical phase II metabolite.
References
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Daidzein 4'-Sulfate (Disodium Salt) - Veeprho. Veeprho. Available at: [Link]
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Product Name : Daidzein 4'-Sulfate Disodium Salt | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
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Daidzein, daidzein-4′-sulfate and equol effect on ERα activation status. ResearchGate. Available at: [Link]
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Daidzein, daidzein-4′-sulfate and equol action mechanism. ResearchGate. Available at: [Link]
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Bio-fabricated zinc oxide nanoparticles mediated by endophytic fungus Aspergillus sp. SA17 with antimicrobial and anticancer activities. Frontiers. Available at: [Link]
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Bio-fabricated zinc oxide nanoparticles mediated by endophytic fungus Aspergillus sp. SA17 with antimicrobial and anticancer activities: in vitro supported by in silico studies. PubMed Central (PMC). Available at: [Link]
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Daidzein 4'-Sulfate Disodium Salt: A Comprehensive Guide to Phase II Isoflavone Metabolism and Analytics
Executive Summary
Daidzein, a prominent soy isoflavone, undergoes extensive Phase II metabolism upon mammalian ingestion, primarily yielding glucuronide and sulfate conjugates. Historically viewed merely as an excretion byproduct, Daidzein 4'-Sulfate (D4'S) is now recognized as a highly bioavailable and pharmacologically active metabolite. To facilitate rigorous in vitro and in vivo profiling, the compound is frequently synthesized and utilized as Daidzein 4'-Sulfate Disodium Salt . This salt form resolves the inherent aqueous instability of the free acid, providing a robust reference standard for analytical quantification and functional assays. This whitepaper provides an in-depth technical analysis of D4'S, detailing its pharmacokinetic profile, pharmacological targets, and the validated methodologies required for its quantification.
Biotransformation & Pharmacokinetics
Upon intestinal absorption, the daidzein aglycone is rapidly conjugated by human cytosolic sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs)[1]. The sulfation of daidzein is a competitive metabolic pathway highly dependent on substrate concentration and species-specific enzyme expression[2].
Understanding cross-species metabolic divergence is critical for translating preclinical pharmacokinetic data into human clinical outcomes. In murine models, monosulfates (such as D4'S) predominate, accounting for 33–41% of circulating plasma metabolites[3]. Conversely, in humans, 7-sulfo-4'-glucuronides (39–49%) and diglucuronides are more prevalent, with the free aglycone representing less than 1.5% of circulating isoflavones[3].
Physicochemical & Pharmacological Properties
The conjugation of a highly polar sulfate group to the 4'-hydroxyl of daidzein drastically alters its physicochemical landscape. Sulfation significantly enhances the molecule's solubility and cellular permeability. In comparative studies, daidzein 4'-sulfate exhibited a solubility 2.79 × 10⁵ times greater than the daidzein aglycone in ethyl acetate[4],[5]. This enhanced solubility translates directly to superior cellular uptake, demonstrating absorption rates 4.3–4.5 times higher in human aortic vascular smooth muscle cells (HAVSMCs)[4],[5].
Pharmacologically, D4'S acts as a potent, competitive inhibitor of Sterol Sulfatase (STS) , an enzyme responsible for hydrolyzing inactive steroid sulfates into active estrogens[4]. This mechanism is particularly relevant in hormone-dependent malignancies, such as breast cancer, where intratumoral estrogen synthesis drives proliferation[6].
Table 1: Physicochemical and Kinetic Parameters of Daidzein 4'-Sulfate
| Parameter | Value | Reference / Context |
| Molecular Formula (Free Acid) | C15H10O7S | PubChem CID 12114463[7] |
| Monoisotopic Mass | 334.0147 Da | High-resolution MS target[7] |
| Solubility Enhancement | 2.79 × 10⁵ fold increase | Compared to daidzein aglycone[4] |
| Cellular Absorption Rate | 4.3 – 4.5x higher | In HAVSMCs vs. daidzein[5] |
| STS Inhibition ( Ki ) | 5.9 µM | Competitive inhibition[4] |
| Phenol SULT Inhibition ( IC50 ) | > 200 µM | High selectivity for STS over SULTs[4] |
Phase II Metabolism Pathway
The biotransformation of daidzein involves competing enzymatic pathways. The diagram below illustrates the divergence between sulfation and glucuronidation, culminating in the stable disodium salt formulation used in commercial and analytical settings[8].
Phase II metabolism of daidzein highlighting SULT/UGT pathways and salt stabilization.
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that analytical and biochemical protocols must be inherently self-validating. The inclusion of internal standards, positive/negative controls, and matrix blanks ensures that the data generated is an artifact of the biology, not a flaw in the methodology.
Sterol Sulfatase (STS) Inhibition Assay
Objective: To determine the IC50 and Ki of Daidzein 4'-Sulfate against purified STS. Causality & Design: The disodium salt is strictly utilized here because the free acid of D4'S is prone to spontaneous hydrolysis in aqueous buffers. Sodium salt stabilization ensures the precise molarity of the intact sulfate conjugate is maintained during the incubation period[8].
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve Daidzein 4'-Sulfate Disodium Salt in DMSO to create a 10 mM stock. Dilute serially in Tris-HCl buffer (pH 7.4) to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Enzyme Pre-Incubation: Combine 10 µL of recombinant human STS enzyme with 10 µL of the D4'S inhibitor solution in a 96-well black microplate. Incubate at 37°C for 15 minutes to allow for thermodynamic equilibration.
-
Substrate Addition: Initiate the reaction by adding 80 µL of 4-methylumbelliferyl sulfate (4-MUS) at varying concentrations (to determine competitive kinetics).
-
Fluorescence Monitoring: Measure the release of the fluorescent product (4-methylumbelliferone) using a microplate reader (Excitation: 360 nm, Emission: 460 nm) continuously for 30 minutes.
-
Self-Validation System:
-
Positive Control: Include EMATE (estrone-3-O-sulfamate), a known irreversible STS inhibitor, to validate assay sensitivity.
-
Vehicle Control: Include a DMSO-only well to establish baseline uninhibited enzyme activity ( Vmax ).
-
UHPLC-MS/MS Bioanalysis of Plasma
Objective: Quantification of D4'S in systemic circulation following in vivo administration. Causality & Design: Direct injection of plasma causes severe ion suppression in Electrospray Ionization (ESI) due to endogenous phospholipids. Solid-Phase Extraction (SPE) is mandatory to isolate the polar sulfate conjugates while discarding the proteinaceous matrix[9].
Step-by-Step Protocol:
-
Sample Spiking: Aliquot 100 µL of plasma. Add 10 µL of an isotopically labeled internal standard (e.g., Daidzein-d4 4'-sulfate) to mathematically correct for extraction recovery losses and matrix effects.
-
Protein Precipitation & SPE: Add 300 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 min. Load the supernatant onto a pre-conditioned 96-well HLB (Hydrophilic-Lipophilic Balance) SPE plate[9].
-
Washing & Elution: Wash the SPE bed with 5% methanol in water to remove salts. Elute the isoflavone sulfates with 100% methanol. Evaporate the eluate under nitrogen gas and reconstitute in the mobile phase.
-
UHPLC Separation: Inject 5 µL onto a sub-2 µm C18 column. Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile. The acidic modifier ensures sharp peak shapes, while negative ionization (ESI-) is utilized as it is highly sensitive for sulfate groups[9].
-
MS/MS Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transition for D4'S ( m/z 333.0 → 253.0, representing the collision-induced loss of the SO3 group).
-
Self-Validation System: Run a calibration curve (1 nM to 1000 nM) in a blank surrogate matrix. Ensure the R2>0.99 and that Quality Control (QC) samples at low, mid, and high concentrations fall within ±15% of their nominal values.
UHPLC-MS/MS workflow for quantifying Daidzein 4'-Sulfate in biological matrices.
Conclusion
Daidzein 4'-Sulfate Disodium Salt represents a critical node in the study of isoflavone nutrikinetics and pharmacology. Far from being an inert byproduct of Phase II clearance, D4'S exhibits remarkable solubility, cellular penetrance, and targeted enzyme inhibition. By employing robust, self-validating analytical and biochemical protocols, researchers can accurately map its pharmacokinetic disposition and explore its therapeutic potential in hormone-driven pathologies.
References
-
PubMed (NIH). "Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison." Archives of Toxicology. [Link]
-
PMC (NIH). "Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI." Frontiers in Pharmacology. [Link]
-
University of Eastern Finland (UEF). "Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases." UEF eRepository.[Link]
-
The Royal Society. "Study on pharmacological properties and cell absorption metabolism of novel daidzein napsylates." Royal Society Open Science. [Link]
-
Veeprho. "Daidzein Impurities and Related Compound." Veeprho Laboratories.[Link]
-
PubChem (NIH). "Daidzein-4'-sulfate | C15H10O7S | CID 12114463." National Center for Biotechnology Information. [Link]
-
ResearchGate. "Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells." ResearchGate.[Link]
-
ResearchGate. "Quantification of soy isoflavones and their conjugative metabolites in plasma and urine: An automated and validated UHPLC-MS/MS method for use in large-scale studies." ResearchGate. [Link]
Sources
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- 2. Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Pharmacokinetics and Metabolism of Daidzein 4'-Sulfate Disodium Salt: A Technical Whitepaper
Executive Summary
Daidzein, a prominent isoflavone derived from soy, undergoes extensive phase II metabolism upon ingestion, primarily forming glucuronide and sulfate conjugates. Among these, Daidzein 4'-sulfate has emerged not merely as an inactive elimination product, but as a critical bioactive metabolite and transport substrate. For analytical precision and pharmacological formulation, the Daidzein 4'-Sulfate Disodium Salt is the gold standard. This whitepaper provides an in-depth analysis of its pharmacokinetic profile, metabolic pathways, and the self-validating experimental protocols required for its accurate quantification and study.
Physicochemical Rationale: Why the Disodium Salt?
Daidzein (4',7-dihydroxyisoflavone) is notoriously hydrophobic, which limits its direct application in aqueous in vitro assays and complicates in vivo bioavailability. While phase II sulfation naturally enhances its polarity, the free acid form of daidzein 4'-sulfate is chemically unstable and highly prone to spontaneous desulfation under ambient conditions.
Synthesizing and utilizing the Daidzein 4'-Sulfate Disodium Salt (Molecular Formula: C15H8Na2O7S, MW: 378.26 g/mol ) resolves this instability[1][2].
The Causality of Formulation: The disodium salt neutralizes the acidic sulfate ester, locking the molecule into a stable, highly water-soluble state. Sulfation markedly improves the physicochemical properties of the molecule. In moderately polar environments like ethyl acetate, the sulfate conjugate exhibits a solubility 2.79 × 10⁵ times greater than the aglycone[3]. This drastic reduction in lipophilicity paradoxically enhances cellular uptake via specific active transport mechanisms, achieving absorption rates 4.3–4.5 times higher in human aortic vascular smooth muscle cells (HAVSMCs) compared to the parent compound[3].
Pharmacokinetics and ADME Profile
Understanding the disposition of daidzein conjugates is critical for drug development, as these conjugates serve as circulating reservoirs and possess intrinsic bioactivity.
-
Absorption & Distribution: Following ingestion, daidzein is rapidly conjugated in the intestinal epithelium and liver. Daidzein 4'-sulfate circulates extensively bound to plasma proteins. Crucially, it is a high-affinity physiological substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux transporter[4]. This interaction dictates its tissue distribution, limiting blood-brain barrier penetration while facilitating biliary excretion and enterohepatic recirculation.
-
Metabolism & Excretion: The apparent terminal half-life of daidzein sulfate in plasma is approximately 3.1 hours, with a Tmax of 4.5 hours[5]. In urine, the terminal half-life is measured at ~3.9 hours when assessed via direct sulfatase hydrolysis, which provides a significantly more accurate pharmacokinetic model than historical calculated subtraction methods (which erroneously estimated it at 5.7 hours)[6].
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Daidzein (Aglycone) | Daidzein 4'-Sulfate | Matrix |
| Tmax (h) | ~2.0 - 4.0 | 4.5 ± 0.5 | Plasma |
| t1/2 (h) | ~4.0 - 6.0 | 3.1 ± 0.4 | Plasma |
| Urinary t1/2 (h) | N/A | 3.9 ± 0.5 | Urine |
| BCRP Transporter | Low Affinity | High Affinity (Substrate) | In vitro / In vivo |
Enzymatic Pathways and Target Interactions
Daidzein 4'-sulfate is formed via cytosolic sulfotransferases (primarily SULT1A1 and SULT1E1). This pathway competes directly with UDP-glucuronosyltransferases (UGTs).
Interestingly, daidzein 4'-sulfate acts as a competitive inhibitor of Sterol Sulfatase (STS) . STS is responsible for hydrolyzing steroid sulfates (like DHEAS) into active estrogens, a key pathway in hormone-dependent cancers. Daidzein 4'-sulfate binds the STS active site with a Ki of 5.9 µM, preventing local intratumoral estrogen synthesis[3].
Phase II metabolism of Daidzein highlighting SULT-mediated formation of Daidzein 4'-Sulfate.
Experimental Methodologies: Self-Validating Protocols
To ensure high-fidelity data, researchers must abandon indirect calculation methods (e.g., subtracting aglycone + glucuronide from total isoflavones) in favor of direct quantification and specific enzymatic assays.
Protocol A: Direct LC-MS/MS Quantification of Daidzein 4'-Sulfate in Plasma
Causality & Logic: Indirect measurement via sulfatase digestion risks overestimation due to incomplete enzymatic cleavage or matrix interference. Direct LC-MS/MS preserves the intact conjugate. Negative electrospray ionization (ESI-) is mandated because the sulfate group readily sheds its sodium ions and a proton, yielding a highly stable [M−H]− precursor ion.
Step-by-Step Workflow:
-
Sample Preparation: Aliquot 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., Daidzein-d4 4'-sulfate, 100 ng/mL) to correct for matrix effects and extraction recovery.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Rationale: Cold acetonitrile rapidly denatures plasma proteins (including STS and albumin) without inducing thermal desulfation of the analyte.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water. Rationale: Matching the initial mobile phase conditions prevents chromatographic peak distortion (solvent effect).
-
UHPLC Separation: Inject 5 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
MS/MS Detection: Operate in negative MRM mode. Monitor the transition for Daidzein 4'-sulfate ( m/z 333.0 → 253.0, representing the neutral loss of the sulfate group SO3 ).
Step-by-step LC-MS/MS workflow for direct quantification of Daidzein 4'-Sulfate in plasma.
Protocol B: In Vitro Sterol Sulfatase (STS) Inhibition Assay
Causality & Logic: To validate the Ki of daidzein 4'-sulfate, we measure the reduction in product formation (DHEA) rather than substrate depletion. Product quantification offers a superior signal-to-noise ratio and eliminates background interference from high substrate concentrations.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.4), 100 µM DHEAS (substrate), and varying concentrations of Daidzein 4'-Sulfate Disodium Salt (0.1 µM to 50 µM).
-
Enzyme Addition: Initiate the reaction by adding 10 µL of purified human placental STS enzyme (or validated cell lysate expressing STS).
-
Incubation: Incubate the mixture at 37°C for exactly 30 minutes. Rationale: 30 minutes ensures the reaction remains in the linear phase of enzyme kinetics, preventing substrate exhaustion from skewing the inhibition curve.
-
Termination: Quench the reaction by adding 200 µL of ice-cold methanol containing an internal standard (DHEA-d4). This immediately denatures the STS enzyme.
-
Analysis: Centrifuge to remove precipitated proteins and analyze the supernatant via LC-MS/MS for DHEA formation. Calculate the IC50 and derive the Ki using the Cheng-Prusoff equation.
References
-
[6] Urinary Pharmacokinetics of the Glucuronide and Sulfate Conjugates of Genistein and Daidzein. AACR Journals. 6
-
[5] Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage. PubMed (NIH).5
-
[2] Product Name : Daidzein 4'-Sulfate Disodium Salt. Pharmaffiliates. 2
-
[4] Metabolomic Study of Food Derived Compounds Interacting with ABC Drug Transporters. NII. 4
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Daidzein 4'-sulfate (162935-26-4) for sale [vulcanchem.com]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Daidzein 4'-Sulfate Disodium Salt: Mechanistic Insights into Estrogen Receptor Modulation and Sterol Sulfatase Inhibition
Executive Summary
Daidzein, a prominent isoflavone derived from soy, undergoes extensive phase II metabolism in the gastrointestinal tract and liver, predominantly forming glucuronide and sulfate conjugates [1]. While historically dismissed as inactive metabolic clearance products, recent pharmacological profiling reveals that daidzein-sulfate metabolites—specifically Daidzein 4'-Sulfate Disodium Salt (D4S) —possess potent, distinct biological activities [2]. D4S acts as a sophisticated dual-action endocrine modulator: it directly interacts with estrogen receptors (ERα and ERβ) to trigger apoptotic cascades and competitively inhibits sterol sulfatase (STS), a critical enzyme driving intratumoral estrogen synthesis [3].
This technical guide dissects the regiospecific synthesis, pharmacokinetics, molecular mechanisms, and validated experimental methodologies associated with D4S, providing a comprehensive framework for researchers and drug development professionals.
Chemical Profile and Regiospecific Synthesis
The aglycone daidzein possesses two hydroxyl groups (7-OH and 4'-OH). Because the 7-OH group is sterically less hindered and significantly more nucleophilic, uncontrolled sulfation typically yields daidzein-7-sulfate or a mixture of disulfates. To isolate the pharmacological effects of the 4'-sulfate moiety, a regiospecific synthesis strategy is mandatory [3].
By selectively protecting the 7-OH group with a tert-butyldimethylsilyl (TBDMS) ether, the 4'-OH is left available for targeted sulfation using a mild sulfur trioxide-pyridine complex [3]. Subsequent acidic deprotection and sodium hydroxide neutralization yield the highly stable and soluble Daidzein 4'-Sulfate Disodium Salt.
Caption: Regiospecific synthesis workflow for Daidzein 4'-Sulfate Disodium Salt.
Pharmacokinetics and Bioavailability
Conjugation with sulfonic acid drastically alters the physicochemical landscape of daidzein. The disodium salt formulation of D4S exhibits a solubility in ethyl acetate that is 2.79 × 10⁵ times greater than its aglycone counterpart [3]. This enhanced solubility directly translates to superior cellular pharmacokinetics, demonstrating a 4.3- to 4.5-fold increase in cellular uptake in human aortic vascular smooth muscle cells (HAVSMCs) compared to unconjugated daidzein [3].
Molecular Mechanisms of Action
Direct Estrogen Receptor (ER) Modulation
D4S exhibits divergent effects on ERα and ERβ pathways compared to daidzein and its gut metabolite, equol [1].
-
ERα Antagonism (Anti-Survival): In ERα-positive breast cancer cells (e.g., MCF-7), D4S (at 0.1–1 µM) significantly reduces the basal levels of Neuroglobin (NGB), an estrogen-inducible survival protein, thereby dismantling the anti-apoptotic shield typically provided by estrogens [1].
-
ERβ Agonism (Pro-Apoptotic): In ER-null cells transfected with ERβ, daidzein-sulfate metabolites promote p38/mitogen-activated protein kinase (MAPK) phosphorylation. This leads to the activation of a proapoptotic cascade characterized by the cleavage of caspase-3 and poly(ADP-ribose)polymerase (PARP) [2].
Sterol Sulfatase (STS) Inhibition
Beyond direct receptor binding, D4S modulates the pre-receptor endocrine environment. D4S is a competitive inhibitor of Sterol Sulfatase (STS), the enzyme responsible for hydrolyzing circulating inactive steroid sulfates (like DHEAS) into active estrogens [3]. Kinetic studies establish that D4S binds the STS active site with a Ki value of 5.9 µM, effectively starving hormone-dependent tumors of local estrogen synthesis [3].
Caption: Dual mechanism: direct ER modulation and competitive STS inhibition by D4S.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific controls to prove causal relationships.
Protocol 1: Regiospecific Synthesis of Daidzein 4'-Sulfate
-
Causality: Direct sulfation lacks regioselectivity. TBDMS protection of the more reactive 7-OH is required to force the SO₃-pyridine complex to react exclusively with the 4'-OH.
-
Step 1 (Protection): Dissolve daidzein in anhydrous DMF. Add imidazole (acts as a base and nucleophilic catalyst) and TBDMS-Cl. Stir at room temperature. Yields 7-O-TBDMS-daidzein (85% yield).
-
Step 2 (Sulfation): Dissolve the intermediate in DCM and cool to 0°C to prevent side reactions. Add SO₃-pyridine complex dropwise.
-
Step 3 (Deprotection & Salt Formation): Add 1M HCl in THF to cleave the silyl ether. Neutralize with NaOH to form the disodium salt.
-
Validation & Controls: Confirm structure via ¹H-NMR. A successful synthesis is validated by a downfield shift of the 4'-position proton to δ 7.85 ppm and an HRMS molecular ion peak at m/z 353.0234 [M-H]⁻ [3].
Protocol 2: In Vitro ER Activation and NGB Expression Assay
-
Causality: Phenol red and standard FBS contain endogenous estrogens that mask experimental results. Using stripped media creates a true "estrogen-depleted" baseline.
-
Step 1 (Cell Culture): Culture MCF-7 cells in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS for 48 hours prior to treatment.
-
Step 2 (Treatment): Treat cells with D4S (0.1–1 µM) for 24 hours.
-
Validation & Controls:
-
Positive Control: 10 nM 17β-estradiol (E2) to confirm the system's capacity to upregulate NGB.
-
Mechanistic Control: Pre-treat a parallel cohort with 1 µM ICI 182,780 (Fulvestrant, a pure ER antagonist). If D4S's effects are genuinely ER-dependent, ICI 182,780 must completely abrogate the D4S-induced NGB downregulation and p38 phosphorylation [2].
-
Protocol 3: Sterol Sulfatase (STS) Inhibition Kinetic Assay
-
Causality: Measuring the rate of DHEAS hydrolysis across varying D4S concentrations allows for the determination of the inhibition constant ( Ki ) and the mechanism of inhibition.
-
Step 1 (Enzyme Reaction): Incubate recombinant human STS with varying concentrations of DHEAS (substrate) and D4S (0.1 to 50 µM).
-
Validation & Controls: Plot the reaction velocities using a Lineweaver-Burk plot. A self-validating competitive inhibition profile will show lines intersecting on the y-axis (indicating Vmax remains constant while apparent Km increases) [3].
Quantitative Data Summaries
Table 1: Physicochemical and Kinetic Properties of Daidzein 4'-Sulfate
| Property | Value | Clinical/Experimental Significance |
| Molecular Formula | C₁₅H₈Na₂O₇S | Disodium salt formulation ensures stability. |
| Molecular Weight | 378.26 g/mol | Optimal for aqueous formulation. |
| STS Inhibition ( Ki ) | 5.9 µM | Competitive inhibition of intratumoral estrogen synthesis [3]. |
| Solubility (vs Daidzein) | 2.79 × 10⁵ higher | Drastically improved bioavailability in physiological media [3]. |
| Cellular Uptake (HAVSMCs) | 4.3–4.5 fold higher | Superior intracellular accumulation compared to aglycone [3]. |
Table 2: Comparative Pharmacodynamics on Estrogen Receptors
| Compound | Target / Pathway | Effect | Effective Concentration |
| Daidzein (Aglycone) | ERα / ERβ | Partial Agonist / Proliferation | 1 - 10 µM [1] |
| Daidzein 4'-Sulfate | ERα (NGB levels) | Downregulation (Anti-survival) | 0.1 - 1 µM [1] |
| Daidzein 4'-Sulfate | ERβ (MAPK/p38) | Phosphorylation / Apoptosis | 1 µM [2] |
| Equol | ERα / ERβ | Strong Agonist | 1 µM [1] |
Conclusion
Daidzein 4'-Sulfate Disodium Salt represents a paradigm shift in how we view isoflavone phase II metabolism. Far from being an inactive excretion product, D4S actively rewires the estrogenic environment by starving cells of active estrogens (via STS inhibition) while simultaneously triggering ER-dependent apoptotic cascades. For drug development professionals, D4S provides a highly soluble, stable scaffold for designing next-generation selective estrogen receptor modulators (SERMs) and STS inhibitors aimed at hormone-dependent malignancies.
References
-
Effect of sulphation on the oestrogen agonist activity of the phytoestrogens genistein and daidzein in MCF-7 human breast cancer cells - NIH / PubMed Central. 4
-
Daidzein-sulfate Metabolites Affect Transcriptional and Antiproliferative Activities of Estrogen Receptor-Beta in Cultured Human Cancer Cells - NIH / PubMed. 2
-
Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells - MDPI. 1
-
Phytoestrogens Are Potent Inhibitors of Estrogen Sulfation: Implications for Breast Cancer Risk and Treatment - Oxford Academic. 5
-
Daidzein 4'-sulfate - 162935-26-4 - Vulcanchem. 3
Sources
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- 2. Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daidzein 4'-sulfate (162935-26-4) for sale [vulcanchem.com]
- 4. Effect of sulphation on the oestrogen agonist activity of the phytoestrogens genistein and daidzein in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Cellular Uptake and Transport Dynamics of Daidzein 4'-Sulfate: A Mechanistic Whitepaper
Executive Summary
Daidzein, a prominent soy-derived isoflavone, is widely studied for its phytoestrogenic and antineoplastic properties. However, the true pharmacokinetic challenge in translating in vitro efficacy to in vivo outcomes lies in its extensive Phase II metabolism. While the daidzein aglycone readily permeates lipid bilayers, its primary circulating metabolite, Daidzein 4'-Sulfate (D-4'-S) , is highly hydrophilic. This whitepaper provides an in-depth mechanistic analysis of the cellular uptake, polarized efflux, and systemic transport of D-4'-S, serving as a definitive guide for researchers and drug development professionals investigating flavonoid disposition.
The Pharmacokinetic Paradigm: From Passive Diffusion to Active Transport
The absorption of daidzein across the intestinal epithelium occurs efficiently via passive diffusion, governed by the pH-partition hypothesis 1[1]. However, once inside the enterocyte or hepatocyte, daidzein is rapidly intercepted by cytosolic sulfotransferases (SULTs) and uridine-5′-diphosphate glucuronosyltransferases (UGTs).
The addition of a sulfate moiety at the 4'-position fundamentally alters the molecule's biophysical profile. D-4'-S cannot passively diffuse back across the plasma membrane. Instead, its intracellular clearance and subsequent systemic distribution become entirely dependent on membrane-bound transport proteins. This shift from passive permeability to transporter-dependent kinetics is the primary driver of daidzein's low absolute bioavailability (~12.8%).
Transporter-Mediated Efflux and Uptake Mechanisms
The BCRP/MRP Efflux Axis
Because D-4'-S is highly polar, it relies on ATP-binding cassette (ABC) transporters to exit the cell and prevent intracellular accumulation and toxicity.
-
Apical Efflux (Lumen/Biliary Excretion): The Breast Cancer Resistance Protein (BCRP/ABCG2) serves as the primary gatekeeper. Located on the apical membrane of enterocytes and hepatocytes, BCRP actively pumps D-4'-S into the intestinal lumen or bile 2[2]. The critical nature of this pathway is validated in Bcrp-/- knockout mice, which exhibit significantly greater plasma concentrations of daidzein-sulfate compared to wild-type mice, proving BCRP's role in limiting systemic exposure.
-
Basolateral Efflux (Systemic Absorption): To reach the systemic circulation, D-4'-S is extruded across the basolateral membrane by Multidrug Resistance-Associated Proteins, specifically MRP3 (ABCC3) and MRP4 (ABCC4) 3[3].
Systemic Target Cell Uptake
Once in the bloodstream, D-4'-S must enter target tissues (e.g., breast epithelium, vascular smooth muscle) to exert biological effects. As an organic anion, its cellular uptake is driven by Solute Carrier (SLC) transporters, primarily Organic Anion Transporting Polypeptides (OATPs) 4[4]. Upon OATP-mediated internalization, D-4'-S may be hydrolyzed by local steroid sulfatase (STS) enzymes back into the highly active daidzein aglycone, creating a localized tissue response.
Enterocyte metabolism of Daidzein and polarized efflux of Daidzein 4'-Sulfate via BCRP and MRP3.
Quantitative Pharmacokinetics and Transporter Kinetics
To accurately model the disposition of D-4'-S, researchers must integrate specific pharmacokinetic parameters and transporter affinities. The table below synthesizes key quantitative data governing daidzein sulfate transport.
| Parameter | Value | Biological Context & Methodology |
| Apparent Terminal Half-life (Daidzein Sulfate) | 3.9 ± 0.5 h | Measured via LC-MS/MS of sulfatase-treated human urine5[5]. |
| Absolute Bioavailability (Daidzein Aglycone) | ~12.8% | Heavily restricted by first-pass Phase II sulfation and rapid BCRP-mediated efflux. |
| BCRP Inhibition (Febuxostat) | IC50 ~ 0.23 µM | Potent inhibitor used experimentally to validate BCRP-mediated efflux of isoflavone sulfates6[6]. |
| BCRP Inhibition (Osimertinib) | IC50 ~ 2.0 µM | Used in untargeted metabolomics to map ABC transporter interactions[6]. |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to isolate specific transport mechanisms from confounding metabolic variables.
Protocol 1: Caco-2 Transcellular Transport & Metabolism Assay
Objective: To evaluate the coupled intracellular sulfation and polarized efflux of daidzein.
-
Causality & Rationale: Caco-2 cells spontaneously differentiate to form polarized monolayers with tight junctions, mimicking the intestinal barrier. This allows for the distinct measurement of apical (BCRP) vs. basolateral (MRP3) efflux.
-
Monolayer Preparation: Seed Caco-2 cells (1×10⁵ cells/cm²) on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days. Validate monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) > 400 Ω·cm².
-
Dosing: Wash monolayers with HBSS (pH 7.4). Apply 10 µM Daidzein to the apical chamber.
-
Sampling: Extract 50 µL aliquots from both the apical and basolateral compartments at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.
-
Enzymatic Hydrolysis (Self-Validation): Split each sample into two aliquots. Treat one with arylsulfatase/β-glucuronidase and leave the other untreated.
-
Quantification: Analyze via LC-MS/MS. The difference in daidzein concentration between the treated and untreated aliquots indirectly quantifies the exact amount of D-4'-S formed and effluxed.
Protocol 2: BCRP-Mediated Vesicular Transport Assay for D-4'-S
Objective: To isolate and quantify the direct ATP-dependent transport kinetics of D-4'-S by BCRP.
-
Causality & Rationale: Using inside-out membrane vesicles from BCRP-overexpressing cells orientates the intracellular ATP-binding domain outward. This allows externally supplied ATP to drive D-4'-S into the vesicle, preventing rapid diffusion away from the transporter and allowing precise quantification of accumulation.
-
Vesicle Preparation: Isolate inside-out membrane vesicles from BCRP-overexpressing HEK293 cells using nitrogen cavitation and differential centrifugation.
-
Transport Reaction: Incubate 50 µg of vesicle protein with varying concentrations of synthesized D-4'-S (0.1 - 50 µM) in transport buffer (10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4).
-
ATP Activation: Initiate the reaction by adding 4 mM ATP. Run a parallel control using 4 mM AMP to subtract ATP-independent background binding. Incubate at 37°C for 5 minutes.
-
Termination & Filtration: Stop the reaction with 1 mL of ice-cold stop buffer. Rapidly filter the mixture through a 0.45 µm nitrocellulose membrane using a vacuum manifold. Wash the filters three times to remove extracellular D-4'-S.
-
Lysis and Analysis: Lyse the vesicles trapped on the filter using 80% methanol. Quantify the intra-vesicular D-4'-S via LC-MS/MS to calculate Km and Vmax . Include a cohort treated with 2 µM Febuxostat to confirm BCRP specificity.
Step-by-step workflow for the BCRP-mediated inside-out vesicular transport assay of D-4'-S.
References
-
Transport mechanisms for soy isoflavones and microbial metabolites dihydrogenistein and dihydrodaidzein across monolayers and membranes. PubMed (NIH). 1
-
Interaction of Isoflavones with the BCRP/ABCG2 Drug Transporter. PMC (NIH). 2
-
Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways. PMC (NIH). 3
-
Urinary Pharmacokinetics of the Glucuronide and Sulfate Conjugates of Genistein and Daidzein. AACR Journals.5
-
Metabolomic Study of Food Derived Compounds Interacting with ABC Drug Transporters. NII. 6
-
This is the Author's accepted manuscript version of the following contribution: Boronat A, Rodriguez-Morató J, Serreli G, Fit. IRIS (Unica). 4
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- 1. Transport mechanisms for soy isoflavones and microbial metabolites dihydrogenistein and dihydrodaidzein across monolayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Isoflavones with the BCRP/ABCG2 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
- 5. aacrjournals.org [aacrjournals.org]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
Daidzein 4'-Sulfate Disodium Salt CAS number and molecular weight
An In-Depth Technical Guide to Daidzein 4'-Sulfate Disodium Salt
Introduction: Beyond the Aglycone
Daidzein, a prominent isoflavone found in soybeans and other legumes, has long been a subject of intense scientific scrutiny for its potential health benefits, ranging from cardiovascular protection to cancer chemoprevention.[1][2][3][4] However, the journey of daidzein within a biological system is one of rapid and extensive transformation. Upon ingestion, daidzein is subjected to significant metabolism in the gut and liver, converting it into various conjugated forms, primarily glucuronides and sulfates.[5][6] Among these metabolites, Daidzein 4'-Sulfate emerges not merely as a metabolic byproduct but as a molecule with distinct physicochemical properties and unique biological activities.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Daidzein 4'-Sulfate Disodium Salt. We will move beyond the well-trodden path of the parent aglycone to explore the synthesis, biochemical mechanisms, and experimental applications of this key metabolite. The focus here is on the causality behind its enhanced utility in research and its specific inhibitory actions, offering field-proven insights for its application in the laboratory.
Core Compound Identification and Properties
The disodium salt form of Daidzein 4'-Sulfate is typically used in research settings to ensure stability and solubility in aqueous buffers. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 162935-26-4 | [7] |
| Molecular Formula | C₁₅H₈Na₂O₇S | [7][8][9][10][11] |
| Molecular Weight | 378.26 g/mol | [7][8][9][10][11][12] |
| IUPAC Name | sodium;[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]sulfonate | |
| Synonyms | Daidzein-4'-O-sulfate Disodium Salt; 7-Hydroxy-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-4-one Disodium Salt | [7][11][12] |
| Appearance | Yellow Solid | [12] |
| Storage | 2-8°C Refrigerator | [12] |
Biochemical Significance and Mechanisms of Action
The sulfation of daidzein at the 4'-position is not a random metabolic event; it fundamentally alters the molecule's interaction with biological systems. This transformation significantly enhances its water solubility and cellular uptake compared to the parent compound, making it a more bioavailable tool for in vitro studies.[13][14]
Primary Mechanism: Inhibition of Sterol Sulfatase (STS)
A key, well-documented activity of Daidzein 4'-Sulfate is its role as a competitive inhibitor of sterol sulfatase (STS).[13] STS is a critical enzyme in the steroidogenesis pathway, responsible for hydrolyzing steroid sulfates like dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S) into their active, unconjugated forms (DHEA and estrone). In hormone-dependent cancers, such as breast cancer, intratumoral STS activity is a major source of estrogens that fuel tumor growth.
By competitively binding to the STS active site, Daidzein 4'-Sulfate blocks this conversion, thereby reducing the local production of active estrogens. This makes it a compound of significant interest for studying and potentially targeting hormone-dependent pathologies.
Caption: Mechanism of Sterol Sulfatase (STS) inhibition by Daidzein 4'-Sulfate.
Modulation of Estrogen Receptor β (ERβ) Signaling
While the parent daidzein interacts with estrogen receptors, its sulfated metabolites also retain biological activity, modulating ER-dependent pathways. Studies have shown that in human cancer cells transfected with ERβ, daidzein and some of its metabolites, including sulfates, can induce promoter activity, reduce cell proliferation, and activate pro-apoptotic cascades.[6] This action is dependent on ERβ and can be blocked by pure antiestrogens. The signaling cascade involves the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and subsequent activation of caspase-3, a key executioner of apoptosis.[6][15]
Sources
- 1. Daidzein - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
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- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of phyto-oestrogens | British Journal of Nutrition | Cambridge Core [cambridge.org]
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- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Daidzein 4’-Sulfate Disodium Salt, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Daidzein 4'-sulfate (162935-26-4) for sale [vulcanchem.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Daidzein 4'-Sulfate Disodium Salt in Proteomics Research
Introduction: Unveiling a Key Metabolite for Deeper Proteomic Insight
In the intricate landscape of cellular signaling and drug discovery, understanding the interactions between small molecules and the proteome is paramount. Daidzein, a well-studied isoflavone phytoestrogen found in soybeans and other legumes, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, upon consumption, daidzein is extensively metabolized in the gut and liver, with Daidzein 4'-Sulfate being one of its major metabolites.[3] This sulfated form, often available for research as a stable disodium salt, represents a more physiologically relevant molecule for studying the in vivo effects of dietary isoflavones.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Daidzein 4'-Sulfate Disodium Salt in proteomics research. We will delve into its mechanism of action, provide detailed, field-proven protocols for its use in target identification and cellular proteomics, and offer insights into the causality behind experimental choices, ensuring a robust and self-validating research framework.
Physicochemical Properties for Experimental Design
A thorough understanding of the physicochemical properties of Daidzein 4'-Sulfate Disodium Salt is critical for designing successful proteomics experiments. Unlike its sparingly soluble parent compound, daidzein, the disodium salt form offers improved aqueous solubility, a key advantage for in vitro assays and cell culture-based studies.
| Property | Daidzein | Daidzein 4'-Sulfate Disodium Salt | References |
| Molecular Formula | C₁₅H₁₀O₄ | C₁₅H₈Na₂O₇S | [4][5] |
| Molecular Weight | 254.24 g/mol | 378.26 g/mol | [4][6] |
| Aqueous Solubility | Poorly soluble | More water-soluble than daidzein | [3][7][8] |
| logP | ~2.5-2.7 | Predicted to be lower (more hydrophilic) | [9][10] |
| Stability | Stable as a crystalline solid | Stable as a solid | [6] |
Expert Insight: The enhanced water solubility of the disodium salt simplifies stock solution preparation and ensures its bioavailability in cell-based assays, minimizing the need for organic solvents like DMSO that can have off-target effects on the proteome. However, it is still advisable to prepare fresh solutions and conduct stability tests in your specific experimental buffers.
Mechanism of Action: A Proteomics Perspective
Daidzein and its metabolites exert their biological effects through multiple mechanisms, which can be effectively dissected using proteomics.
Modulation of Kinase Signaling Pathways
Daidzein and its metabolites are known to influence key signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[3][11] Specifically, they can affect the phosphorylation status of proteins within this pathway, such as p38/MAPK.[3] This modulation of kinase activity can have profound effects on cellular processes like proliferation, apoptosis, and inflammation.
Proteomics Application: Quantitative phosphoproteomics is a powerful tool to elucidate the impact of Daidzein 4'-Sulfate on cellular signaling. By employing techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), researchers can globally quantify changes in protein phosphorylation upon treatment with the compound, revealing novel kinase targets and downstream effectors.
Signaling Pathway Diagram: Daidzein's Influence on MAPK Signaling
Caption: Daidzein 4'-Sulfate can modulate the MAPK signaling cascade.
Interaction with Estrogen Receptors
As a phytoestrogen, daidzein and its metabolites can bind to estrogen receptors (ERs), with a higher affinity for ERβ over ERα.[3] This interaction can trigger a cascade of events, including changes in gene transcription and subsequent alterations in the proteome, leading to effects on cell proliferation and apoptosis.[3]
Proteomics Application: Affinity-based proteomics, coupled with mass spectrometry, can be employed to identify proteins that interact with Daidzein 4'-Sulfate in an ER-dependent or independent manner. Furthermore, global proteomic profiling of cells treated with the compound can reveal changes in protein expression downstream of ER activation.
Experimental Protocols for Proteomics Research
The following protocols are designed to be self-validating and provide a robust framework for your research.
Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the immobilization of Daidzein 4'-Sulfate and its use as a bait to capture interacting proteins from a cell lysate.
Workflow Diagram: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for identifying protein targets of Daidzein 4'-Sulfate.
Step-by-Step Methodology:
-
Immobilization of Daidzein 4'-Sulfate:
-
Rationale: Covalent attachment of the compound to a solid support is crucial for preventing its leaching during the experiment. The choice of resin and coupling chemistry depends on the available functional groups on the compound. For Daidzein 4'-Sulfate, the hydroxyl group can be a target for immobilization.
-
Procedure:
-
Select an appropriate affinity resin, such as NHS-activated sepharose beads.
-
Dissolve Daidzein 4'-Sulfate Disodium Salt in a suitable coupling buffer (e.g., 50 mM borate buffer, pH 8.5).
-
Incubate the dissolved compound with the activated resin according to the manufacturer's protocol.
-
Wash the resin extensively with coupling buffer and then a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to block any remaining active sites.
-
Finally, wash the resin with a high-salt buffer (e.g., 1 M NaCl) and then the experimental binding buffer to remove any non-covalently bound compound.
-
-
-
Preparation of Cell Lysate:
-
Rationale: The choice of lysis buffer is critical to maintain protein integrity and native conformations.
-
Procedure:
-
Harvest cultured cells of interest (e.g., breast cancer cell line MCF-7).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
-
Affinity Capture:
-
Procedure:
-
Incubate the clarified cell lysate with the Daidzein 4'-Sulfate-immobilized resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unfunctionalized, quenched resin.
-
-
-
Washing and Elution:
-
Rationale: Stringent washing steps are essential to remove non-specifically bound proteins.
-
Procedure:
-
Wash the resin several times with the lysis buffer, gradually increasing the stringency (e.g., by increasing the salt concentration).
-
Elute the specifically bound proteins using a competitive elution with a high concentration of free Daidzein 4'-Sulfate Disodium Salt or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
-
Proteomic Analysis:
-
Procedure:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel tryptic digestion of the protein bands of interest or the entire lane.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).
-
-
Self-Validation: The comparison of proteins identified from the Daidzein 4'-Sulfate-immobilized resin versus the control resin is the primary means of self-validation. True interacting partners should be significantly enriched in the experimental sample.
Protocol 2: Quantitative Proteomic Profiling of Cellular Responses
This protocol describes the use of label-free or label-based quantitative proteomics to assess the global changes in protein expression in cells treated with Daidzein 4'-Sulfate.
Workflow Diagram: Cellular Proteomics Workflow
Caption: Workflow for quantitative analysis of proteome changes induced by Daidzein 4'-Sulfate.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Rationale: A dose-response and time-course experiment is recommended to determine the optimal treatment conditions.
-
Procedure:
-
Culture your cells of interest to approximately 70-80% confluency.
-
Treat the cells with a predetermined concentration of Daidzein 4'-Sulfate Disodium Salt. Include a vehicle-only control group.
-
Incubate for the desired time period.
-
-
-
Cell Lysis and Protein Digestion:
-
Procedure:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a buffer compatible with downstream mass spectrometry (e.g., a urea-based buffer).
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
-
Peptide Labeling (Optional):
-
Rationale: For multiplexed quantitative analysis, peptides can be labeled with isobaric tags such as TMT. For metabolic labeling, SILAC can be employed during the cell culture phase.
-
Procedure: Follow the manufacturer's protocol for the chosen labeling strategy.
-
-
LC-MS/MS Analysis:
-
Procedure:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
-
For label-free quantification, acquire data in a data-dependent or data-independent (DIA) mode.[12]
-
-
-
Data Analysis and Bioinformatics:
-
Procedure:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment.
-
Utilize bioinformatics tools to perform pathway analysis and Gene Ontology (GO) enrichment to understand the biological processes affected by Daidzein 4'-Sulfate.
-
-
Self-Validation: Biological replicates are essential for statistical confidence. Validation of key protein changes by orthogonal methods, such as Western blotting, is highly recommended.
Conclusion: A Versatile Tool for Proteomics
Daidzein 4'-Sulfate Disodium Salt is a valuable tool for researchers seeking to understand the complex interplay between dietary compounds and the cellular proteome. Its improved solubility and physiological relevance make it a superior choice over its parent compound, daidzein, for many proteomics applications. By leveraging the detailed protocols and conceptual frameworks presented in this guide, scientists can confidently employ this compound to uncover novel protein targets, dissect signaling pathways, and ultimately advance our understanding of its role in health and disease.
References
- Alshehri, M. M., et al. (2023). Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives. MDPI.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12114463, Daidzein-4'-sulfate. Retrieved from [Link].
- Aksu, B., & Adatepe, M. (2021). The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization. Acta Pharmaceutica Sciencia, 59(4), 519-534.
- Pla-Dalmau, A., et al. (2007).
- Cayman Chemical. (2022). Daidzein Product Information. Retrieved from a relevant product page on the Cayman Chemical website.
- Google Patents. (n.d.). CN112812089A - Method for synthesizing daidzein.
- Panizzon, N., et al. (2019). Manufacturing Different Types of Solid Dispersions of BCS Class IV Polyphenol (Daidzein) by Spray Drying: Formulation and Bioavailability. Pharmaceutics, 11(10), 493.
- Pang, H., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Chemistry, 12.
- ResearchGate. (n.d.). Solubility of Daidzein (DZ) in different solvents: (A) pH 1.2–10...
- Jiao, Y., et al. (2022). Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers in Pharmacology, 13, 962947.
- Veeprho. (n.d.). Daidzein 4'-Sulfate (Disodium Salt). Retrieved from a relevant product page on the Veeprho website.
-
Wikipedia. (n.d.). Daidzein. Retrieved from [Link].
-
FooDB. (2019). Showing Compound Daidzein 4'-sulfate (FDB093685). Retrieved from [Link].
- Liu, Y., et al. (2016). Fluorimetric Study of the Interaction of Daidzein with BSA. Trade Science Inc.
- ResearchGate. (n.d.). Electrospray mass spectra of daidzein-metabolites in separations of...
- UC Davis Proteomics Core. (2022). Proteomic Profiling. Retrieved from a relevant page on the UC Davis website.
- Wang, Y., et al. (2018). Rapid Screening and Identification of Daidzein Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies. Molecules, 23(1), 163.
- Webb, P., et al. (2005). Daidzein-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells. The Journal of Nutrition, 135(11), 2687-93.
- Sharma, R., et al. (2023). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. Metabolites, 13(9), 1022.
- Lee, Y. R., et al. (2014). The Daidzein Metabolite, 6,7,4'-Trihydroxyisoflavone, Is a Novel Inhibitor of PKCα in Suppressing Solar UV-Induced Matrix Metalloproteinase 1. International Journal of Molecular Sciences, 15(11), 21466-21480.
- Sigma-Aldrich. (n.d.). Buffer Exchange and Desalting for Affinity Chromatography. Retrieved from a relevant technical document on the Sigma-Aldrich website.
- Guo, J., et al. (2020). Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells. Journal of Animal Science and Biotechnology, 11, 9.
- Zainul, A. (2020). Computational Visualization and Informatics Interaction Analysis of Daidzein Compound from Soybean (Glycine max L.) on Maltase-Glucoamylase Protein for Predictive Study of Intestinal Disaccharidase Deficiency.
- Poole, L. B., et al. (2010). Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection. Methods in Enzymology, 473, 247-264.
- Beilstein-Institut. (2024). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry, 20, 1358-1371.
- Merck. (n.d.). Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins. Retrieved from a relevant technical document on the Merck website.
- Chen, Y., et al. (2025). Benchmarking In-Cell Proteomics for Profiling Neuroblastoma Cell Differentiation and the Ubiquitin-Proteasome System. Journal of Proteome Research.
- Williams, S. A., & Vitzthum, F. (2020). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Clinical Proteomics, 17, 17.
- D'Auria, E., et al. (2022). Label-Free Quantitative Proteomics to Explore the Action Mechanism of the Pharmaceutical-Grade Triticum vulgare Extract in Speeding Up Keratinocyte Healing. International Journal of Molecular Sciences, 23(3), 1888.
- ResearchGate. (n.d.). Protocols and tips in protein purification F2.
- Unknown. (n.d.). AFFINITY PURIFICATION OF ANTIBODY.
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- 12. proteomics.ucdavis.edu [proteomics.ucdavis.edu]
Topic: Measuring the Effects of Daidzein 4'-Sulfate on Gene Expression
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale
Daidzein, a prominent isoflavone found in soy and other legumes, is a well-known phytoestrogen.[1] Upon ingestion, it undergoes extensive metabolism in the gut and liver, with a significant portion being converted into conjugated forms, including Daidzein 4'-Sulfate.[2][3] These metabolites are not merely byproducts; they are biologically active molecules that can influence cellular processes.[2][3] Understanding the biological activity of Daidzein 4'-Sulfate is critical, as this sulfated conjugate may possess its own unique bioactivities or serve as a reservoir for the release of the free aglycone in target tissues.[3]
This guide provides a comprehensive framework for investigating the effects of Daidzein 4'-Sulfate on gene expression. As phytoestrogens structurally mimic endogenous estrogens like 17β-estradiol, their primary mechanism of action often involves the modulation of estrogen receptor (ER) signaling pathways.[4][5] These pathways can be broadly classified into two types:
-
Genomic (Nuclear-Initiated) Signaling: The classic pathway where the ligand-receptor complex translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and directly regulates the transcription of target genes.[6][7][8][9]
-
Non-Genomic (Membrane-Initiated) Signaling: Rapid signaling events initiated at the cell membrane that activate various kinase cascades (e.g., MAPK, PI3K/Akt), which in turn can influence transcription factors and modulate gene expression indirectly.[6][9][10]
By analyzing global and targeted gene expression changes, researchers can elucidate the molecular mechanisms of Daidzein 4'-Sulfate, identify novel therapeutic targets, and assess its potential as a modulator of hormone-dependent pathways in health and disease.
Signaling Pathway Overview: Estrogen Receptor Modulation
Daidzein and its metabolites exert their effects primarily by interacting with Estrogen Receptors (ERα and ERβ). The resulting downstream signaling cascade dictates the pattern of gene expression.
Caption: Overall experimental workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment
This protocol details the steps for preparing and treating cells for subsequent RNA extraction.
-
Cell Seeding: Plate cells (e.g., MCF-7) in complete growth medium in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate for 24 hours under standard conditions (37°C, 5% CO₂).
-
Hormone Starvation (Optional but Recommended): To reduce basal estrogenic signaling, replace the complete medium with phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours prior to treatment.
-
Preparation of Treatment Media: Prepare fresh treatment media containing the final concentrations of Daidzein 4'-Sulfate, 17β-estradiol (positive control), and DMSO (vehicle control). Ensure the final DMSO concentration is constant across all relevant wells and does not exceed 0.1%.
-
Cell Treatment: Remove the starvation medium and add the prepared treatment media to the appropriate wells. For ER-dependency control, add the ER antagonist 1-2 hours before adding Daidzein 4'-Sulfate.
-
Incubation: Return the plates to the incubator for the predetermined time period (e.g., 24 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction or lyse the cells directly in the well using the lysis buffer from your chosen RNA extraction kit.
Protocol 2: Total RNA Extraction and Quality Control
High-quality RNA is the foundation of any gene expression experiment.
-
RNA Extraction: Extract total RNA from the harvested cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a Trizol-based method, following the manufacturer’s instructions. [11]Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Quality Assessment:
-
Purity: Check the A260/280 and A260/230 ratios. An A260/280 ratio of ~2.0 is indicative of pure RNA. The A260/230 ratio should be between 2.0-2.2.
-
Integrity: Assess RNA integrity by determining the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value >8 is recommended for RNA-sequencing to ensure the RNA is not degraded. [12]
QC Metric Acceptable Range Implication of Poor Quality A260/280 Ratio 1.9 - 2.1 <1.8 suggests protein contamination. A260/230 Ratio 2.0 - 2.2 <2.0 suggests contamination with phenol, guanidine, or carbohydrates. | RIN Score | > 8.0 | <7.0 indicates RNA degradation, which can lead to a 3' bias in RNA-Seq data. |
-
Protocol 3: Global Gene Expression via RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome. [13][14]
-
Library Preparation:
-
Start with 100 ng - 1 µg of high-quality total RNA. [12] * Enrichment: Isolate mRNA using oligo(dT) magnetic beads (for most eukaryotic studies) or deplete ribosomal RNA (rRNA) if non-coding RNAs are also of interest.
-
Fragmentation: Chemically or enzymatically fragment the enriched RNA into smaller pieces. [14] * Reverse Transcription: Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: Synthesize the second cDNA strand, often incorporating dUTP to enable strand-specific (directional) library preparation. [15] * End Repair & Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' end, and ligate sequencing adapters.
-
Amplification: Perform PCR to amplify the library and add complete adapter sequences for sequencing.
-
-
Library QC: Validate the final library size distribution and concentration using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq). Single-end or paired-end reads of 50-150 bp are common.
-
Bioinformatics Analysis:
-
Quality Control (Reads): Use tools like FastQC to check the raw sequencing read quality.
-
Mapping: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR. [14][16] * Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. [14] * Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR to normalize the count data and perform statistical analysis to identify genes that are significantly up- or down-regulated between treatment groups and controls. [16]
-
Protocol 4: Validation by Quantitative RT-PCR (RT-qPCR)
RT-qPCR is the gold standard for validating the expression changes of a select number of genes identified by RNA-Seq. [17][18]
-
Primer Design: Design primers for your target genes and at least two stable housekeeping (reference) genes. Primers should span an exon-exon junction to avoid amplifying any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis):
-
Using 1 µg of the same total RNA used for RNA-Seq, synthesize cDNA using a reverse transcriptase kit. [17] * Include a "-RT" control (a reaction without reverse transcriptase) for each sample to verify the absence of genomic DNA contamination. [19]3. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water. [11][20] * Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to the respective wells. Include a No Template Control (NTC) for each primer pair to check for contamination. [19]4. Run qPCR: Perform the qPCR run on a real-time PCR instrument. The run typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and concludes with a melt curve analysis.
-
-
Data Analysis:
-
Confirm a single, specific product was amplified by inspecting the melt curve.
-
Determine the Quantification Cycle (Cq) value for each reaction.
-
Calculate the relative gene expression using the ΔΔCq (Delta-Delta Cq) method . This involves normalizing the Cq of the target gene to the geometric mean of the reference genes (ΔCq) and then comparing this to the vehicle control (ΔΔCq).
-
References
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Estrogen Signaling Pathway. Creative Diagnostics. [Link]
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RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics. CD Genomics. [Link]
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Global gene expression profiles induced by phytoestrogens in human breast cancer cells. Endocrine-Related Cancer. [Link]
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Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Oxford Academic. [Link]
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Estrogen Receptor Signaling in Breast Cancer. MDPI. [Link]
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Estrogen receptor signaling mechanisms. PMC - NIH. [Link]
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Phytoestrogens have agonistic and combinatorial effects on estrogen-responsive gene expression in MCF-7 human breast cancer cells. PubMed. [Link]
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KEGG Estrogen signaling pathway - Homo sapiens (human). KEGG. [Link]
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Phytoestrogens for Cancer Prevention and Treatment. PMC - NIH. [Link]
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Global gene expression profiles induced by phytoestrogens in human breast cancer cells. ResearchGate. [Link]
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MINIREVIEW Gut Bacterial Metabolism of the Soy Isoflavone Daidzein: Exploring the Relevance to Human Health. Experimental Biology and Medicine. [Link]
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An RNA-Seq Protocol for Differential Expression Analysis. ResearchGate. [Link]
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Do Phytoestrogens Promote Cancer Growth? CSNN National Page. [Link]
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Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers. [Link]
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Daidzein is a more bioavailable soymilk isoflavone than is genistein in adult women. PubMed. [Link]
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RNA sequencing data: hitchhiker's guide to expression analysis. ZORA. [Link]
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RNA-Seq Workflow. Bio-Rad. [Link]
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Daidzein. Wikipedia. [Link]
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Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. J-Stage. [Link]
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GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Columbia University. [Link]
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Daidzein-sulfate Metabolites Affect Transcriptional and Antiproliferative Activities of Estrogen Receptor-Beta in Cultured Human Cancer Cells. PubMed. [Link]
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Considerations for setting up RT-qPCR experiments for gene expression studies. Horizon Discovery. [Link]
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Urinary Pharmacokinetics of the Glucuronide and Sulfate Conjugates of Genistein and Daidzein. AACR Journals. [Link]
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Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. IntechOpen. [Link]
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Daidzein, daidzein-4′-sulfate and equol action mechanism. ResearchGate. [Link]
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Quantitative Real Time PCR Protocol. Stack Lab. [Link]
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Phytoestrogens Activate the Estrogen Receptor in HepG2 Cells. Request PDF. [Link]
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DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS. SciSpace. [Link]
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Phytoestrogens: Nutritional Strategies for Hormonal Skin Ageing. Nutri Advanced. [Link]
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The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures. PLOS ONE. [Link]
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Effects of Phytoestrogen Extracts Isolated from Rye, Green and Yellow Pea Seeds on Hormone Production and Proliferation of Trophoblast Tumor Cells Jeg3. Karger Publishers. [Link]
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Simple assay for screening phytoestrogenic compounds using the oestrogen receptor immobilised magnetite nanoparticles. PMC. [Link]
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Daidzein Inhibits Muscle Atrophy by Suppressing Inflammatory Cytokine- and Muscle Atrophy-Related Gene Expression. ResearchGate. [Link]
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Daidzein, daidzein-4′-sulfate and equol effect on ERα activation... ResearchGate. [Link]
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Differential Gene Expression Associated with Altered Isoflavone and Fatty Acid Contents in Soybean Mutant Diversity Pool. MDPI. [Link]
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Apoptosis assay with Daidzein 4'-Sulfate in breast cancer cells
Topic: Analysis of Apoptosis Induction by Daidzein 4'-Sulfate in Breast Cancer Cells
Introduction
The soy isoflavone daidzein has been the subject of extensive research for its potential role in breast cancer chemoprevention and therapy.[1][2] Following ingestion, daidzein is extensively metabolized in the liver and gut, with Daidzein 4'-Sulfate (D4S) being one of its major circulating metabolites.[3] While the pro-apoptotic effects of the parent compound, daidzein, are well-documented, the biological activities of its metabolites are crucial for understanding its overall physiological impact. Emerging evidence suggests that D4S retains or even modulates the anticancer activities of daidzein, in part by sensitizing breast cancer cells to apoptosis.[4][5][6]
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pro-apoptotic effects of Daidzein 4'-Sulfate on breast cancer cell lines. We present a series of validated protocols, from initial cytotoxicity screening to mechanistic protein analysis, designed to provide a robust characterization of D4S-induced programmed cell death. The experimental logic emphasizes the intrinsic (mitochondrial) pathway of apoptosis, a key mechanism reported for the parent daidzein compound.[7][8]
Scientific Rationale and Experimental Overview
The central hypothesis guiding these protocols is that Daidzein 4'-Sulfate induces apoptosis in breast cancer cells by modulating key regulators of the intrinsic apoptotic pathway. The parent compound, daidzein, is known to initiate this cascade through several interconnected events:
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can create oxidative stress, a potent trigger for mitochondrial-mediated apoptosis.[7][9]
-
Modulation of Bcl-2 Family Proteins: Daidzein has been shown to increase the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[1][9] This shift in balance is a critical checkpoint for apoptosis, as it governs the permeabilization of the outer mitochondrial membrane.
-
Mitochondrial Disruption and Caspase Activation: An elevated Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[7][8] This event triggers the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and -7, leading to the systematic dismantling of the cell.[7][9]
To comprehensively evaluate if D4S follows a similar mechanistic path, this guide details a four-stage experimental workflow:
-
Determine Cytotoxicity (IC50): Establish the dose-dependent effect of D4S on cell viability to identify relevant concentrations for subsequent mechanistic studies.
-
Quantify Apoptosis: Utilize Annexin V and Propidium Iodide (PI) staining to accurately measure the percentage of cells undergoing early and late apoptosis.
-
Confirm Apoptotic Pathway Activation: Measure the activity of executioner caspase-3, a key biomarker for apoptosis.
-
Investigate the Molecular Mechanism: Analyze the expression levels of the core regulatory proteins Bax and Bcl-2 via Western blot to confirm modulation of the intrinsic pathway.
This structured approach ensures a thorough and mechanistically insightful evaluation of Daidzein 4'-Sulfate as a potential pro-apoptotic agent in breast cancer research.
Hypothesized Signaling Pathway of D4S-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by Daidzein 4'-Sulfate, based on the known mechanisms of its parent compound, daidzein. The subsequent protocols are designed to validate key steps within this pathway.
Caption: Proposed intrinsic pathway for Daidzein 4'-Sulfate-induced apoptosis in breast cancer cells.
Experimental Workflow
The following diagram outlines the logical flow of experiments described in this application note.
Caption: Sequential workflow for the comprehensive analysis of D4S-induced apoptosis.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This protocol is essential for determining the half-maximal inhibitory concentration (IC50) of D4S, which is the concentration required to inhibit cell growth by 50%.[9][10]
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Daidzein 4'-Sulfate (D4S) stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 96-well plates
-
Microplate reader (absorbance at 490 nm or 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed 5,000–10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of D4S in culture medium from the stock solution. A typical concentration range to test is 0, 10, 25, 50, 100, and 200 µM.
-
Rationale & Expert Insight: It is critical to prepare a vehicle control (medium with the same final concentration of DMSO as the highest D4S dose, typically <0.1%) to account for any solvent-induced cytotoxicity.[10]
-
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of D4S or the vehicle control.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability (%) against the log of D4S concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V & Propidium Iodide Staining
Principle: This flow cytometry-based assay is a gold standard for quantifying apoptosis.[11] In early apoptosis, phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, translocates to the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells that have lost membrane integrity.[11][12] This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive (less common)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Treated and control cells
-
Sterile, cold 1X PBS
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with D4S at its IC50 and 2x IC50 concentrations (as determined in Protocol 1) for 24 or 48 hours. Include an untreated and a vehicle control.
-
Self-Validation Control: A positive control for apoptosis (e.g., treatment with staurosporine or camptothecin) is essential to validate the staining procedure and cytometer setup.[13]
-
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (containing floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the supernatant collected earlier.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10][14]
-
Rationale & Expert Insight: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14] Incubation in the dark is crucial to prevent photobleaching of the fluorophores.
-
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation and quadrants.
Protocol 3: Measurement of Caspase-3/7 Activity
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and -7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[15] This fluorometric assay uses a synthetic peptide substrate, Ac-DEVD-AMC, which contains the caspase-3/7 cleavage sequence (DEVD). When cleaved by active caspase-3/7, the free fluorophore 7-amino-4-methylcoumarin (AMC) is released, emitting a fluorescent signal that can be quantified.[13]
Materials:
-
Fluorometric Caspase-3 Assay Kit (containing substrate Ac-DEVD-AMC, lysis buffer, and assay buffer)
-
Treated and control cells
-
Cold 1X PBS
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader (Ex/Em = 350-400/490-520 nm)
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with D4S (e.g., at IC50 concentration) as described in Protocol 2.
-
Cell Lysate Preparation: Harvest cells (both floating and adherent) and wash with cold PBS. Resuspend the cell pellet in 50-100 µL of chilled lysis buffer. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (containing the cytosolic proteins) to a new, pre-chilled tube.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the assay.
-
Assay Setup: In a 96-well black plate, add 20-50 µg of protein from each cell lysate to separate wells. Adjust the volume of each well to 50 µL with assay buffer.
-
Self-Validation Control: Include a blank (assay buffer only) and a negative control (lysate from untreated cells). A positive control using purified active caspase-3 or lysate from cells treated with a known apoptosis inducer is highly recommended.[17]
-
-
Reaction Initiation: Prepare a reaction mix by diluting the Ac-DEVD-AMC substrate in assay buffer according to the manufacturer's protocol. Add 50 µL of the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~505 nm.[17][18]
-
Data Analysis: Subtract the background fluorescence (blank) from all readings. Express the caspase activity as fold change relative to the vehicle-treated control.
Protocol 4: Western Blot Analysis of Bax and Bcl-2 Expression
Principle: Western blotting allows for the detection and semi-quantification of specific proteins within a complex mixture. This protocol is used to assess the protein expression levels of the pro-apoptotic Bax and the anti-apoptotic Bcl-2. An increase in the Bax/Bcl-2 ratio is a strong indicator of commitment to the intrinsic apoptotic pathway.[16][19]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Treat cells as previously described. Harvest and lyse the cells using RIPA buffer containing protease inhibitors. Incubate on ice for 30 minutes.[16]
-
Protein Extraction and Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[20]
-
Rationale & Expert Insight: Using a loading control like β-actin is essential to ensure that any observed changes in Bax or Bcl-2 are due to the treatment and not to differences in the amount of protein loaded per lane.[21]
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of Bax and Bcl-2 bands to the β-actin band. Calculate the Bax/Bcl-2 ratio for each treatment condition.[22]
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized for clear comparison and interpretation.
Table 1: Cytotoxicity of Daidzein 4'-Sulfate on Breast Cancer Cells
| Cell Line | Treatment Duration | IC50 Value (µM) |
|---|---|---|
| MCF-7 (ER+) | 48 hours | Example: 75.2 ± 5.4 |
| MDA-MB-231 (ER-) | 48 hours | Example: 110.8 ± 9.1 |
| T47D (ER+) | 48 hours | Example: 82.5 ± 6.7 |
Table 2: Apoptosis Quantification in MCF-7 Cells after 48h Treatment
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
|---|---|---|---|
| Vehicle Control | 0 | 4.1 ± 0.8 | 2.5 ± 0.5 |
| D4S | 75 (IC50) | 22.7 ± 2.1 | 15.3 ± 1.8 |
| D4S | 150 (2x IC50) | 38.9 ± 3.5 | 24.6 ± 2.9 |
Table 3: Relative Caspase-3/7 Activity in MCF-7 Cells
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
|---|---|---|
| Vehicle Control | 0 | 1.0 |
| D4S | 75 (IC50) | Example: 3.8 ± 0.4 |
| D4S | 150 (2x IC50) | Example: 6.2 ± 0.7 |
Table 4: Bax/Bcl-2 Protein Ratio in MCF-7 Cells
| Treatment | Concentration (µM) | Normalized Bax/β-actin | Normalized Bcl-2/β-actin | Bax/Bcl-2 Ratio |
|---|---|---|---|---|
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| D4S | 75 (IC50) | Example: 2.5 | Example: 0.5 | Example: 5.0 |
| D4S | 150 (2x IC50) | Example: 4.1 | Example: 0.3 | Example: 13.7 |
Interpretation: A successful investigation will demonstrate a dose-dependent decrease in cell viability (Table 1), a significant increase in the percentage of Annexin V-positive cells (Table 2), a corresponding rise in caspase-3/7 activity (Table 3), and a marked increase in the Bax/Bcl-2 ratio (Table 4). Collectively, these results would provide strong evidence that Daidzein 4'-Sulfate induces apoptosis in breast cancer cells through the intrinsic mitochondrial pathway.
References
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Verma, A., et al. (2021). Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production. Asian Pacific Journal of Cancer Prevention, 22(2), 569-577. [Link]
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Jin, S., et al. (2010). Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway. Annals of Oncology, 21(2), 263-268. [Link]
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Verma, A., et al. (2021). Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production. Asian Pacific Journal of Cancer Prevention. [Link]
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Jin, S., et al. (2010). Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway. Semantic Scholar. [Link]
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Verma, A., et al. (2021). Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production. PubMed. [Link]
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Stagno, C., et al. (2020). Divergent Effects of Daidzein and its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. PubMed. [Link]
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Stagno, C., et al. (2020). Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. Semantic Scholar. [Link]
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Dampier, C., et al. (2001). Effect of sulphation on the oestrogen agonist activity of the phytoestrogens genistein and daidzein in MCF-7 human breast cancer cells. Journal of Endocrinology, 170(1), 147-156. [Link]
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Stagno, C., et al. (2020). Daidzein, daidzein-4′-sulfate and equol effect on ERα activation... ResearchGate. [Link]
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Bio-protocol. (2018). Caspase-3 activity assay. Bio-protocol. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(22), e958. [Link]
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Stagno, C., et al. (2020). Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. MDPI. [Link]
-
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Sun, M. Y., et al. (2016). DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS. African Journal of Traditional, Complementary and Alternative Medicines, 13(3), 117-132. [Link]
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Harris, R. M., et al. (2004). Phytoestrogens Are Potent Inhibitors of Estrogen Sulfation: Implications for Breast Cancer Risk and Treatment. The Journal of Clinical Endocrinology & Metabolism, 89(4), 1779-1787. [Link]
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Wang, C., et al. (2014). Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins. Experimental and Therapeutic Medicine, 8(4), 1215-1220. [Link]
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ResearchGate. (2016). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Treatments (24 h). ResearchGate. [Link]
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ResearchGate. (2006). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. [Link]
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ResearchGate. (2023). Western blot analysis of the Bax and Bcl-2 expression in SK-BR-3 cells.... ResearchGate. [Link]
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Yildiz, E., et al. (2022). The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization. Pharmaceutical Sciences, 28(1), 108-119. [Link]
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Al-Warhi, T., et al. (2021). Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway. Molecules, 26(16), 4983. [Link]
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Wang, G., et al. (2017). Daidzein induces apoptosis of non-small cell lung cancer cells by restoring STK4/YAP1 signaling. American Journal of Translational Research, 9(11), 5064-5073. [Link]
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- 6. Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells | MDPI [mdpi.com]
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Application Notes and Protocols for Investigating Daidzein 4'-Sulfate in Animal Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Silent Epidemic of Osteoporosis and the Therapeutic Promise of Phytoestrogens
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk.[1] Postmenopausal osteoporosis, driven by estrogen deficiency, represents a major public health concern, affecting millions of women worldwide.[1][2] While hormone replacement therapy is an effective treatment, it is associated with certain health risks, prompting the search for safer alternatives.
Phytoestrogens, plant-derived compounds with estrogen-like activity, have emerged as promising candidates for the prevention and treatment of osteoporosis.[3] Daidzein, an isoflavone abundant in soybeans, has demonstrated significant bone-sparing effects in numerous studies.[4][5][6] It exerts its beneficial effects by promoting the proliferation and differentiation of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells).[7] However, the clinical application of daidzein is often hampered by its poor oral bioavailability.[7]
Daidzein 4'-Sulfate, a major metabolite of daidzein found in circulation after consumption of soy products, represents a potential avenue to overcome this limitation.[8][9] This application note provides a comprehensive guide for researchers on utilizing animal models of osteoporosis to investigate the therapeutic potential of Daidzein 4'-Sulfate. We will delve into the selection of an appropriate animal model, detailed protocols for inducing osteoporosis and administering the test compound, and robust methods for evaluating its efficacy.
Selecting the Optimal Animal Model: A Comparative Analysis
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of anti-osteoporotic agents. Several animal models have been developed to mimic different aspects of human osteoporosis.[10][11]
| Animal Model | Induction Method | Key Characteristics | Advantages | Disadvantages |
| Ovariectomized (OVX) Rat | Surgical removal of ovaries | Mimics postmenopausal estrogen deficiency, leading to rapid bone loss, particularly in trabecular bone. | Well-characterized, reproducible, cost-effective, and widely accepted by regulatory agencies.[2] | Does not fully replicate the age-related bone loss seen in humans. |
| Orchidectomized (ORCH) Male Rat | Surgical removal of testes | Models androgen-deficient osteoporosis. | Useful for studying osteoporosis in males. | Less commonly used for general osteoporosis research. |
| Glucocorticoid-Induced Osteoporosis (GIOP) Model | Administration of high-dose glucocorticoids | Simulates osteoporosis caused by long-term steroid use. | Relevant for a specific and common type of secondary osteoporosis. | The mechanism of bone loss differs from postmenopausal osteoporosis. |
| Immobilization-Induced Osteoporosis Model | Hindlimb unloading or casting | Mimics bone loss due to disuse. | Useful for studying the effects of mechanical loading on bone. | Not representative of systemic osteoporosis. |
For the investigation of Daidzein 4'-Sulfate as a potential treatment for postmenopausal osteoporosis, the ovariectomized (OVX) rat model is the most appropriate and widely accepted choice.[2] It effectively simulates the estrogen-deficient state that is the primary driver of bone loss in postmenopausal women.
Experimental Workflow for Daidzein 4'-Sulfate Research in OVX Rats
Caption: Experimental workflow for evaluating Daidzein 4'-Sulfate in an OVX rat model.
Detailed Protocols
Protocol 1: Induction of Osteoporosis via Ovariectomy (OVX) in Rats
Materials:
-
Female Sprague-Dawley or Wistar rats (12-16 weeks old)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (absorbable and non-absorbable)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the rat using a standard, approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur on the dorsal side of the rat, just below the rib cage. Disinfect the surgical area with an antiseptic solution.
-
Incision: Make a single midline dorsal skin incision (approximately 2 cm) caudal to the rib cage.
-
Locating the Ovaries: The ovaries are located in the retroperitoneal space, embedded in a fat pad. Gently move the muscle layer to one side to visualize the ovary.
-
Ovariectomy: Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary. Repeat the procedure on the contralateral side.
-
Sham Operation: For the sham control group, follow the same procedure, but locate and gently manipulate the ovaries without ligating or removing them.
-
Closure: Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.
-
Post-operative Care: Administer analgesics as per veterinary guidelines. Monitor the animals closely for signs of pain or infection. Allow a one-week recovery period before starting the treatment.
Protocol 2: Preparation and Administration of Daidzein 4'-Sulfate
Rationale for Dosage Selection:
Direct pharmacokinetic data for Daidzein 4'-Sulfate in rats is limited. However, a study on a structurally similar compound, Daidzein 4'-Phenylsulfonyl Ester, showed that after oral administration, approximately 30.6% was converted to daidzein in vivo.[12] Studies using daidzein in OVX rats have shown efficacy at doses ranging from 10 µg/kg to 50 mg/kg body weight.[2][10][11][13] Based on this, we propose a starting oral dose of 50 mg/kg body weight/day of Daidzein 4'-Sulfate . This dose is selected with the assumption of a significant, though incomplete, hydrolysis to the active daidzein form in vivo. It is crucial to perform a dose-response study to determine the optimal therapeutic dose.
Materials:
-
Daidzein 4'-Sulfate (ensure high purity)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium or corn oil)
-
Oral gavage needles
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution: Accurately weigh the required amount of Daidzein 4'-Sulfate. Suspend or dissolve it in the chosen vehicle to the desired concentration. Ensure a homogenous mixture by vortexing or sonicating.
-
Administration: Administer the Daidzein 4'-Sulfate solution or vehicle to the rats daily via oral gavage. The volume of administration should be consistent across all animals (typically 1-2 mL/kg).
-
Treatment Duration: A treatment period of 12 weeks is recommended to observe significant changes in bone parameters.
Methods of Analysis
Biochemical Markers of Bone Turnover
Analysis of serum and urine biochemical markers provides a dynamic assessment of bone formation and resorption.[13]
Markers of Bone Formation:
-
Serum Alkaline Phosphatase (ALP): A widely used marker of osteoblast activity.[13]
-
Serum Osteocalcin (OCN): A specific marker of osteoblast function.[12]
Markers of Bone Resorption:
-
Urinary Deoxypyridinoline (DPD): A cross-link component of type I collagen released during bone resorption.[12]
-
Serum C-terminal telopeptide of type I collagen (CTX-I): A sensitive marker of bone resorption.[14]
Protocol for Sample Collection and Analysis:
-
Collect blood samples via tail vein or cardiac puncture at baseline, mid-point, and at the end of the study.
-
Collect 24-hour urine samples using metabolic cages at the same time points.
-
Analyze the samples using commercially available ELISA kits according to the manufacturer's instructions.
Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture
Micro-CT is a high-resolution imaging technique that allows for the three-dimensional, non-destructive analysis of bone microarchitecture.[6][15]
Key Parameters for Trabecular Bone:
-
Bone Volume Fraction (BV/TV): The percentage of bone volume within the total volume of interest.
-
Trabecular Number (Tb.N): The number of trabeculae per unit length.
-
Trabecular Thickness (Tb.Th): The average thickness of the trabeculae.
-
Trabecular Separation (Tb.Sp): The average space between trabeculae.
Key Parameters for Cortical Bone:
-
Cortical Thickness (Ct.Th): The average thickness of the cortical shell.
-
Cortical Bone Area (Ct.Ar): The cross-sectional area of the cortical bone.
Protocol for Micro-CT Analysis:
-
After euthanasia, dissect the femurs and lumbar vertebrae (L4-L6).
-
Fix the bones in 10% neutral buffered formalin.
-
Scan the bones using a micro-CT system with an appropriate resolution (e.g., 10-20 µm voxel size).
-
Analyze the reconstructed 3D images using specialized software to quantify the bone morphometric parameters.
Bone Histomorphometry
Bone histomorphometry provides quantitative information about bone remodeling at the cellular level.[5]
Key Static Parameters:
-
Osteoblast Surface (Ob.S/BS): The percentage of bone surface covered by osteoblasts.
-
Osteoclast Surface (Oc.S/BS): The percentage of bone surface covered by osteoclasts.
Key Dynamic Parameters (requires fluorescent labeling):
-
Mineral Apposition Rate (MAR): The rate of new bone formation.
-
Bone Formation Rate (BFR/BS): The amount of bone formed per unit of bone surface per unit of time.
Protocol for Bone Histomorphometry:
-
For dynamic histomorphometry, administer fluorescent labels (e.g., calcein and alizarin) at specific time points before euthanasia.
-
After euthanasia, embed the undecalcified bones in a hard resin (e.g., methyl methacrylate).
-
Cut thin sections using a microtome.
-
Stain the sections with specific stains (e.g., Von Kossa for mineralized bone, Toluidine Blue for cellular components).
-
Analyze the sections under a microscope equipped with an image analysis system to quantify the histomorphometric parameters.
Daidzein's Signaling Pathways in Bone Metabolism
Caption: Daidzein's signaling pathways in osteoblasts and osteoclasts.
Daidzein promotes osteoblast proliferation and differentiation through multiple signaling pathways, including the estrogen receptor (ER)-dependent MEK/ERK and PI3K/Akt pathways, as well as the BMP-2/Smad pathway. In osteoclasts, daidzein has been shown to inhibit bone resorption, potentially through the suppression of the NF-κB signaling pathway.
Conclusion
The ovariectomized rat model provides a robust and reliable platform for investigating the anti-osteoporotic effects of Daidzein 4'-Sulfate. By following the detailed protocols outlined in this application note, researchers can effectively evaluate the efficacy of this promising compound in preventing estrogen deficiency-induced bone loss. A multi-faceted analytical approach, combining biochemical markers, high-resolution imaging, and cellular-level analysis, will provide a comprehensive understanding of the therapeutic potential of Daidzein 4'-Sulfate for the treatment of postmenopausal osteoporosis.
References
-
Modelling Osteoporosis in Pre-Clinical Research—Challenges, Trends and New Approaches. MDPI. Available at: [Link]
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Usefulness of biochemical markers of bone turnover in rats after clodronate administration. National Library of Medicine. Available at: [Link]
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Animal models of osteoporosis - necessity and limitations. European Cells & Materials. Available at: [Link]
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A review of osteoporotic vertebral fracture animal models. PMC. Available at: [Link]
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[Animal models of post-menopausal osteoporosis]. National Library of Medicine. Available at: [Link]
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Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers. Available at: [Link]
-
Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. PMC. Available at: [Link]
-
Bone Histomorphometry. Springer Nature Experiments. Available at: [Link]
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Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. J-Stage. Available at: [Link]
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Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats. National Library of Medicine. Available at: [Link]
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Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in Rats. MDPI. Available at: [Link]
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Oxidative Metabolism of the Soy Isoflavones Daidzein and Genistein in Humans in Vitro and in Vivo. ACS Publications. Available at: [Link]
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Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling. PeerJ. Available at: [Link]
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Pharmacokinetics of Daidzein 4-Phenylsulfonyl Ester and Its Active Metabolite Daidzein Assayed by HPLC Method in Rats After Intravenous Administration and Oral Administration. Gavin Publishers. Available at: [Link]
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Disposition and Biotransformation of the Estrogenic Isoflavone Daidzein in Rats. Oxford Academic. Available at: [Link]
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Simultaneous determination of daidzein, its prodrug and major conjugative metabolites in rat plasma and application in a pharmacokinetic study. Royal Society of Chemistry. Available at: [Link]
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Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling. National Library of Medicine. Available at: [Link]
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Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling. Europe PMC. Available at: [Link]
-
Equol, a metabolite of daidzein, inhibits bone loss in ovariectomized mice. National Library of Medicine. Available at: [Link]
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Bioavailability of the glucuronide and sulfate conjugates of genistein and daidzein in breast cancer resistance protein 1 knockout mice. National Library of Medicine. Available at: [Link]
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Sulfation of the isoflavones genistein and daidzein in human and rat liver and gastrointestinal tract. National Library of Medicine. Available at: [Link]
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MicroCT for Scanning and Analysis of Mouse Bones. Springer Nature Experiments. Available at: [Link]
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Subacute oral toxicity study of soy isoflavones on organ weights and sperm parameters in male Wistar rats. ResearchGate. Available at: [Link]
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Early Exposure to Soy Isoflavones and Effects on Reproductive Health: A Review of Human and Animal Studies. MDPI. Available at: [Link]
-
Daidzein promotes osteoblast proliferation and differentiation in OCT1 cells through stimulating the activation of BMP-2/Smads pathway. National Library of Medicine. Available at: [Link]
-
Hydrolysis by lactase phlorizin hydrolase is the first step in the uptake of daidzein glucosides by rat small intestine in vitro. ResearchGate. Available at: [Link]
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An Optimized Approach to Perform Bone Histomorphometry. PMC. Available at: [Link]
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Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. J-Stage. Available at: [Link]
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Effect of osteoporosis induced by ovariectomy on vertebral bone defect/fracture in rat. Spandidos Publications. Available at: [Link]
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The Validation of an Experimental Model in Wistar Female Rats to Study Osteopenia and Osteoporosis. MDPI. Available at: [Link]
-
Effect of osteoporosis induced by ovariectomy on vertebral bone defect/fracture in rat. Spandidos Publications. Available at: [Link]
-
Changes in Bone Turnover Markers and Bone Mass with Reducing Levels of Jumping Exercise Regimens in Female Rats. PMC. Available at: [Link]
-
Analysis of Bone Architecture in Rodents Using Micro-Computed Tomography. ResearchGate. Available at: [Link]
-
Daidzein promotes osteoblast proliferation and differentiation in OCT1 cells through stimulating the activation of BMP-2/Smads pathway. ResearchGate. Available at: [Link]
-
Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness - A Case Study on Osteoporosis Rat Bone. Frontiers. Available at: [Link]
-
Original Article Suppression of NFκB related signal transduction pathway by daidzein in MC3T3-E1 cells. e-Century Publishing Corporation. Available at: [Link]
-
Pharmacokinetics of Daidzein 4-Phenylsulfonyl Ester and Its Active Metabolite Daidzein Assayed by HPLC Method in Rats After Intravenous Administration and Oral Administration. Gavin Publishers. Available at: [Link]
-
Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation. National Library of Medicine. Available at: [Link]
-
Study on pharmacological properties and cell absorption metabolism of novel daidzein napsylates. Wikimedia Commons. Available at: [Link]
-
Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling. National Library of Medicine. Available at: [Link]
-
Effect of daidzein, a soy isoflavone, on bone metabolism in Cd-treated ovariectomized rats. National Library of Medicine. Available at: [Link]
-
Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling. PeerJ. Available at: [Link]
-
Relationship: Osteoporosis and Daidzein. Caring Sunshine. Available at: [Link]
-
Daidzein-sulfate Metabolites Affect Transcriptional and Antiproliferative Activities of Estrogen Receptor-Beta in Cultured Human Cancer Cells. National Library of Medicine. Available at: [Link]
-
Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers. Available at: [Link]
-
Oxidative Metabolism of the Soy Isoflavones Daidzein and Genistein in Humans in Vitro and in Vivo. ACS Publications. Available at: [Link]
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- 3. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 15. Isoflavones in Animals: Metabolism and Effects in Livestock and Occurrence in Feed - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Workflows Utilizing Daidzein 4'-Sulfate Disodium Salt
Executive Summary & Scientific Rationale
In the landscape of drug discovery and ADME/Tox screening, the reliance on parent compounds (aglycones) often fails to accurately predict in vivo efficacy and toxicity. Daidzein, a prominent soy isoflavone, is almost completely metabolized in the gut and liver into phase II conjugates, predominantly glucuronides and sulfates[1],[2]. Historically, in vitro high-throughput screening (HTS) assays relied on the parent aglycone, which frequently resulted in poor clinical translation because the aglycone is not the primary circulating entity.
Daidzein 4'-sulfate (D4S) is a major bioactive metabolite that maintains selective estrogen receptor modulator (SERM) activity and renders certain cancer cells more susceptible to chemotherapeutics[3]. For HTS applications, utilizing the disodium salt of Daidzein 4'-sulfate is a critical experimental choice. The parent daidzein suffers from notoriously poor aqueous solubility, leading to compound precipitation in 384-well and 1536-well formats, which generates false positives and liquid handling artifacts. The disodium salt of D4S increases solubility by over 5 orders of magnitude (2.79 × 10⁵ times greater than daidzein)[4], making it an ideal, self-validating reagent for automated pipelines.
Mechanism of Action & Target Pathways
Daidzein 4'-Sulfate Disodium Salt is not merely an inactive byproduct of clearance; it actively modulates several key pharmacological targets:
-
Estrogen Receptor (ER) Modulation: D4S acts as a SERM, binding to ERα and ERβ to modulate transcriptional activities and influence anti-apoptotic pathways in breast cancer models[1],[3].
-
Sterol Sulfatase (STS) Inhibition: D4S acts as a competitive inhibitor of STS ( Ki=5.9 µM), an enzyme that hydrolyzes steroid sulfates into active estrogens, which is a key driver in hormone-dependent cancers[4].
-
ABC Transporter Interactions: D4S is a physiological substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2). It serves as a highly relevant probe substrate in HTS to identify drug-drug interactions (DDIs)[5].
Mechanistic pathways of Daidzein 4'-Sulfate in ER modulation, BCRP efflux, and STS inhibition.
Quantitative Data Presentation
To establish a robust HTS assay, researchers must understand the baseline physicochemical advantages and the expected quality control metrics of D4S.
Table 1: Physicochemical & Pharmacological Comparison
| Property | Daidzein (Aglycone) | Daidzein 4'-Sulfate Disodium Salt |
| Solubility (Aqueous Buffer) | Poor (<10 µM, prone to precipitation) | Excellent (>10 mM) |
| In Vivo Relevance | Low (Rapidly conjugated in gut/liver) | High (Major circulating phase II metabolite) |
| ER Binding Preference | ERβ > ERα | ERβ > ERα (Maintains SERM activity) |
| STS Inhibition | Weak | Potent Competitive Inhibitor ( Ki=5.9 µM) |
| ABC Transporter Status | Passive diffusion / Weak substrate | Strong BCRP (ABCG2) Substrate |
Table 2: Expected HTS Quality Control Metrics (Assay Validation)
| Assay Type | Readout | Positive Control | Expected Z'-Factor | Expected S/B Ratio | CV% |
| BCRP Vesicular Transport | LC-MS/MS | Ko143 (1 µM) | > 0.65 | > 5.0 | < 10% |
| ERα/ERβ Binding | Fluorescence Polarization | 17β-Estradiol (100 nM) | > 0.70 | > 4.5 | < 8% |
| STS Inhibition | Fluorogenic (MUS) | EMATE (10 µM) | > 0.75 | > 6.0 | < 5% |
Self-Validating HTS Protocols
The following protocols are designed as self-validating systems. By incorporating specific positive controls and baseline normalizers, every microplate inherently verifies its own dynamic range and liquid handling accuracy.
Protocol 1: BCRP (ABCG2) Vesicular Transport DDI Assay
Causality & Rationale: D4S is a physiological substrate for BCRP[5]. By monitoring the ATP-dependent uptake of D4S into inside-out membrane vesicles expressing BCRP, researchers can screen libraries for novel BCRP inhibitors. Using inside-out vesicles ensures that the transporter pumps the substrate into the vesicle, allowing for easy separation and quantification. Self-Validating Mechanism: The assay incorporates Ko143 (a specific BCRP inhibitor) to define the maximum inhibition baseline, and AMP (a non-hydrolyzable ATP analog) to determine baseline passive diffusion. A Z'-factor > 0.5 between the ATP and AMP wells validates the active transport window.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of Daidzein 4'-Sulfate Disodium Salt in assay buffer (10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl₂, pH 7.4). The disodium salt guarantees complete dissolution without DMSO, preventing solvent-induced vesicle lysis.
-
Vesicle Dispensing: Using an automated dispenser, add 10 µg of BCRP-expressing inside-out membrane vesicles per well into a 384-well filter plate.
-
Compound Addition: Pin-transfer 50 nL of test compounds (from a library) into the wells. Add Ko143 (1 µM final) to positive control wells, and vehicle to negative control wells.
-
Reaction Initiation: Add D4S (final concentration 5 µM). Initiate the transport reaction by adding 4 mM ATP to half the plate, and 4 mM AMP to the control half.
-
Incubation & Termination: Incubate at 37°C for 5 minutes. Terminate the reaction by adding 200 µL of ice-cold washing buffer (assay buffer without MgCl₂).
-
Filtration & Readout: Filter the plate rapidly using a vacuum manifold. Wash three times. Lyse the vesicles with 80% methanol and quantify the trapped D4S via rapid LC-MS/MS (monitoring the m/z 333 → 253 transition).
Protocol 2: Sterol Sulfatase (STS) Inhibition Assay
Causality & Rationale: D4S is a competitive inhibitor of STS[4]. Using D4S as a reference inhibitor allows for the calibration of STS-targeted therapeutic screening. Self-Validating Mechanism: The assay utilizes 4-methylumbelliferyl sulfate (MUS) as a fluorogenic substrate. EMATE (Estrone-3-O-sulfamate) is used as the positive control for irreversible inhibition, ensuring the dynamic range of the fluorescence readout is calibrated per run.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute purified human STS enzyme in assay buffer (0.1 M Tris-HCl, pH 7.5).
-
Automated Dispensing: Dispense 20 µL of the STS enzyme solution into a solid-black 384-well microplate.
-
Inhibitor Addition: Add test compounds. Use Daidzein 4'-Sulfate Disodium Salt (serial dilutions from 100 µM to 10 nM) to generate a standard competitive inhibition curve. Use EMATE (10 µM) as the positive control.
-
Substrate Addition: Add 10 µL of MUS substrate (final concentration 100 µM) to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination & Readout: Stop the reaction by adding 10 µL of 0.2 M NaOH (which also maximizes the fluorescence of the 4-methylumbelliferone product). Read fluorescence at Ex/Em = 360/460 nm. Calculate the IC₅₀ of test compounds against the D4S standard curve.
Step-by-step High-Throughput Screening (HTS) workflow utilizing Daidzein 4'-Sulfate.
References
- Daidzein-sulfate Metabolites Affect Transcriptional and Antiproliferative Activities of Estrogen Receptor-Beta in Cultured Human Cancer Cells. nih.gov.
- Urinary Pharmacokinetics of the Glucuronide and Sulfate Conjugates of Genistein and Daidzein. aacrjournals.org.
- Daidzein 4'-sulfate - 162935-26-4 - Vulcanchem. vulcanchem.com.
- Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. mdpi.com.
- Metabolomic Study of Food Derived Compounds Interacting with ABC Drug Transporters. nii.ac.jp.
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Application Notes and Protocols for the Use of Daidzein 4'-Sulfate in Nutritional and Metabolic Research
Introduction: The Significance of Daidzein 4'-Sulfate in Isoflavone Research
Daidzein, a prominent isoflavone found in soy and other legumes, has been the subject of extensive research due to its potential health benefits, including roles in mitigating hormone-dependent cancers, cardiovascular disease, and osteoporosis.[1][2] However, the biological activity of daidzein in vivo is not solely attributable to the parent compound. Following ingestion, daidzein undergoes significant metabolism in the intestine and liver, leading to the formation of various metabolites, including glucuronide and sulfate conjugates.[3][4] Daidzein 4'-Sulfate is a major circulating metabolite, and understanding its specific biological activities is crucial for a complete picture of the physiological effects of soy consumption. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Daidzein 4'-Sulfate in nutritional and metabolic studies, with a focus on robust analytical methods and in vitro cellular assays.
Part 1: Analytical Characterization of Daidzein 4'-Sulfate in Biological Matrices
The accurate quantification of Daidzein 4'-Sulfate in biological samples such as plasma and urine is fundamental to understanding its pharmacokinetics and bioavailability. Due to its conjugated nature, analytical methods often require a hydrolysis step to measure the total aglycone (daidzein) or direct measurement using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Quantification of Daidzein and its Conjugates in Urine by LC-MS/MS
This protocol details a method for the determination of daidzein, its sulfate, and glucuronide conjugates in urine. The method involves enzymatic hydrolysis to measure total daidzein, providing insight into the extent of conjugation.
Rationale for Method Selection: LC-MS/MS is the gold standard for the analysis of isoflavones and their metabolites due to its high selectivity and sensitivity, allowing for accurate quantification even at low physiological concentrations.[5] Enzymatic hydrolysis using β-glucuronidase and sulfatase is a common and effective method to cleave the conjugate moieties, enabling the measurement of total daidzein.[3][6] The choice of Helix pomatia as a source for these enzymes is due to its broad activity against various isoflavone conjugates.[3]
Materials:
-
Urine samples
-
β-glucuronidase/sulfatase from Helix pomatia
-
Ammonium acetate buffer (pH 5.0)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Daidzein analytical standard
-
Internal standard (e.g., genistein or a stable isotope-labeled daidzein)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system
Step-by-Step Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to pellet any precipitates.
-
Transfer 200 µL of the supernatant to a clean microcentrifuge tube.
-
-
Enzymatic Hydrolysis (for total daidzein):
-
To the 200 µL urine sample, add 200 µL of ammonium acetate buffer (pH 5.0).
-
Add a mixture of β-glucuronidase (~200 units) and sulfatase (~20 units).[7]
-
Incubate at 37°C for 2 to 16 hours. The optimal time may need to be determined empirically, as hydrolysis rates can vary between sample matrices.[3]
-
For the analysis of Daidzein 4'-Sulfate specifically without hydrolysis, proceed directly to step 4 after initial sample preparation.
-
-
Extraction:
-
Stop the enzymatic reaction by adding 450 µL of acetonitrile.
-
Add 40 µL of formic acid.[7]
-
Vortex for 30 seconds and let stand for 10 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated after hydrolysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient optimized for the separation of daidzein and its conjugates.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Daidzein: m/z 253 -> 197
-
Daidzein 4'-Sulfate: m/z 333 -> 253[7]
-
Internal Standard (Genistein): m/z 269 -> 151
-
-
-
Data Analysis:
-
Construct a calibration curve using the daidzein analytical standard.
-
Quantify the concentration of daidzein in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The concentration of Daidzein 4'-Sulfate can be determined by subtracting the free daidzein concentration from the total daidzein concentration after sulfatase-specific hydrolysis or by direct measurement using its specific MRM transition.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of Daidzein 4'-Sulfate in urine.
Part 2: In Vitro Cellular and Metabolic Studies
Investigating the biological effects of Daidzein 4'-Sulfate at the cellular level is crucial to understanding its mechanism of action. The following protocols outline common in vitro assays to assess its impact on cell viability and key signaling pathways.
Protocol 2: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability. This protocol can be used to determine the cytotoxic or cytostatic effects of Daidzein 4'-Sulfate on a given cell line.
Rationale for Method Selection: The MTT assay is a widely used, reliable, and high-throughput method for assessing cell viability.[8] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Daidzein 4'-Sulfate (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 23% SDS in 45:55 DMF:water)[9]
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.[10]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Daidzein 4'-Sulfate in culture medium. The final solvent concentration should be kept below 0.1% to avoid solvent-induced toxicity.[10]
-
Remove the medium and add 100 µL of medium containing different concentrations of Daidzein 4'-Sulfate. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[9][11]
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve of cell viability versus the concentration of Daidzein 4'-Sulfate to determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Protocol 3: Western Blot Analysis of AKT and p38 MAPK Phosphorylation
Daidzein and its metabolites have been shown to modulate cellular signaling pathways, including the PI3K/AKT and p38 MAPK pathways, which are involved in cell survival and stress responses.[12] Western blotting is a key technique to assess the phosphorylation status of these kinases, which indicates their activation.
Rationale for Method Selection: Western blotting allows for the specific detection and semi-quantification of proteins of interest from a complex mixture of proteins in a cell lysate. Using phospho-specific antibodies, one can determine the activation state of signaling proteins like AKT and p38 MAPK.[12][13] The use of BSA as a blocking agent is often recommended for phospho-protein detection as it can reduce background noise compared to milk.[12]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-AKT (Ser473), total AKT, phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to the culture dish.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total AKT) or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software.
-
Signaling Pathway of Daidzein Metabolites
Caption: Proposed signaling pathway of Daidzein 4'-Sulfate in cancer cells.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Method 1[5] | Method 2[14] |
| Analyte | Daidzein & Glucuronide | Daidzein, Genistein, Equol |
| Matrix | Rat Plasma | Mouse Urine |
| Extraction | Liquid-Liquid | Solid-Phase Extraction |
| LC Column | C18 | Waters Acquity CSH C18 |
| Ionization | APCI | ESI |
| LLOQ | 0.24 ng/mL | 2 ng/mL (Daidzein) |
Table 1: Comparison of LC-MS/MS methods for isoflavone analysis.
| Cell Line | IC50 of Daidzein (µM)[10] |
| MCF-7 (Breast Cancer) | 25-50 |
| PC-3 (Prostate Cancer) | >100 |
| A549 (Lung Cancer) | >100 |
Table 2: Representative IC50 values of daidzein in various cancer cell lines.
Conclusion
The study of Daidzein 4'-Sulfate is essential for a nuanced understanding of the health effects of soy isoflavones. The protocols and application notes provided herein offer a robust framework for the accurate quantification of this key metabolite in biological matrices and for the investigation of its cellular effects. By employing these standardized methods, researchers can generate reliable and reproducible data, contributing to a clearer understanding of the role of daidzein and its metabolites in nutritional and metabolic health and disease.
References
- Chen, Y., & Franke, A. A. (2005). Isoflavone Conjugates Are Underestimated in Tissues Using Enzymatic Hydrolysis. Journal of Agricultural and Food Chemistry, 53(15), 5838–5843.
-
Gautam, N., et al. (2012). MTT assay to estimate cell viability after the treatment of SiHa cells... ResearchGate. Retrieved March 21, 2026, from [Link]
- Grace, P. B., et al. (2005). Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma.
- Shelnutt, S. R., et al. (2000). Urinary Pharmacokinetics of the Glucuronide and Sulfate Conjugates of Genistein and Daidzein. Cancer Epidemiology, Biomarkers & Prevention, 9(4), 421-427.
- Lin, F. J., et al. (2010). Isoflavone urine kinetics after giving soymilk to healthy adults in Taiwan. Journal of Food and Drug Analysis, 18(4), 254-261.
- Koh, E., & Mitchell, A. E. (2011). CHARACTERIZATION OF URINARY ISOFLAVONE METABOLITES EXCRETED AFTER THE CONSUMPTION OF SOY FLOUR OR SOYBEAN PASTE USING LC(ESI)MS/MS. Journal of Food Biochemistry, 35(5), 1474-1485.
-
Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved March 21, 2026, from [Link]
- Li, W., et al. (2011). Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 834-839.
-
Sirotkin, A. (2021). Plant Isoflavones Daidzein. Encyclopedia.pub. Retrieved March 21, 2026, from [Link]
- Peng, X., et al. (2021). Study on pharmacological properties and cell absorption metabolism of novel daidzein napsylates. Royal Society Open Science, 8(1), 201676.
- Nielsen, M. S., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 4, 12-21.
- Sun, H., et al. (2021). LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug. Bioanalysis, 13(8), 641-653.
-
Zhang, Y., et al. (2013). Akt and p38 MAPK phosphorylation and fibrinogen binding in response to... ResearchGate. Retrieved March 21, 2026, from [Link]
- Singh, S. P., et al. (2023). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. Molecules, 28(18), 6729.
- Yazan, Y., et al. (2017). The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization. Pharmaceutical Sciences, 23(4), 277-286.
- Setchell, K. D., et al. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. Journal of Analytical Methods in Chemistry, 2020, 8891395.
-
Stemgent. (n.d.). PROTOCOL. Retrieved March 21, 2026, from [Link]
-
Yazan, Y., et al. (2017). Preparation and In Vitro Evaluation of Daidzein-Loaded Nanoparticulate Systems. ResearchGate. Retrieved March 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Note: Formulation of Daidzein 4'-Sulfate for In Vivo Delivery
Abstract
Daidzein, a prominent soy isoflavone, exhibits a range of beneficial biological activities. However, its therapeutic application is often hindered by poor physicochemical properties, primarily low aqueous solubility and extensive first-pass metabolism, leading to low bioavailability.[1][2] Daidzein 4'-Sulfate (D4S), a primary in vivo metabolite of daidzein, presents a compelling alternative with significantly enhanced water solubility.[3] Despite this advantage, effective in vivo delivery requires advanced formulation strategies to ensure stability, control release kinetics, and target specific tissues. This guide provides a detailed technical overview and validated protocols for formulating D4S for preclinical research. We focus on two versatile and widely applicable platforms: cyclodextrin inclusion complexation to enhance solubility and stability, and liposomal encapsulation for controlled release and passive targeting. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance the in vivo investigation of Daidzein 4'-Sulfate.
Introduction: The Rationale for Formulating Daidzein 4'-Sulfate
Daidzein is a phytoestrogen with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][4] In vivo, daidzein is rapidly metabolized in the intestine and liver into glucuronide and sulfate conjugates.[5] Daidzein 4'-Sulfate (D4S) is not merely a metabolite; it is a distinct chemical entity with its own biological profile, including the potent inhibition of sterol sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[3]
The sulfation at the 4'-position dramatically increases aqueous solubility compared to the parent daidzein, a Biopharmaceutical Classification System (BCS) Class IV compound (low solubility, low permeability).[3][6][7] This improved solubility is a significant advantage, yet it does not guarantee optimal in vivo performance. A well-designed formulation is critical for:
-
Protecting from Premature Degradation: Shielding the sulfate ester from enzymatic hydrolysis before reaching the target site.
-
Controlling Pharmacokinetics: Modulating the release profile for sustained therapeutic action.
-
Improving Bioavailability: Enhancing absorption and systemic circulation.
-
Enabling Specific Administration Routes: Creating formulations suitable for oral or parenteral delivery.
This application note details two robust formulation protocols, providing the scientific principles and step-by-step guidance necessary for their successful implementation.
Physicochemical Characterization of Daidzein 4'-Sulfate
A thorough understanding of the active pharmaceutical ingredient (API) is the cornerstone of formulation development.
| Property | Value | Source(s) | Significance in Formulation |
| Molecular Formula | C₁₅H₁₀O₇S | [8] | Fundamental for all stoichiometric calculations. |
| Molecular Weight | 334.3 g/mol | [8] | Used to calculate molar concentrations for reagents and final formulations. |
| Solubility | Markedly higher than daidzein in aqueous media. | [3] | While improved, solubility can be further enhanced and stabilized by complexation to prevent precipitation upon dilution. |
| Chemical Structure | Isoflavone with a sulfate group at the 4' position. | [9] | The sulfate group is key to its solubility and biological activity but is also susceptible to enzymatic cleavage. |
| pKa (Strongest Acidic) | ~ -2.4 (for sulfate group) | [10] | The molecule will be negatively charged at physiological pH, influencing interactions with excipients and cell membranes. |
Selecting a Formulation Strategy
The choice of formulation depends on the intended route of administration and the desired therapeutic outcome. For D4S, which is more water-soluble than its parent compound, strategies should focus on stability, controlled release, and enhancing permeability.
Caption: Decision workflow for selecting a D4S formulation strategy.
Protocol 1: Daidzein 4'-Sulfate - Cyclodextrin Inclusion Complex
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like the isoflavone core of D4S, forming a stable, water-soluble inclusion complex. This enhances solubility, protects the guest molecule from degradation, and can improve bioavailability.[11][12] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is an excellent choice due to its high water solubility and safety profile.[11]
Materials
| Reagent | Supplier | Grade |
| Daidzein 4'-Sulfate (D4S) | Commercial Source | >98% Purity |
| Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | Commercial Source | Pharmaceutical Grade |
| Deionized Water | In-house | 18.2 MΩ·cm |
| Ethanol, 200 Proof | Commercial Source | ACS Grade |
Step-by-Step Protocol (Kneading Method)
The kneading method is a simple and effective way to form inclusion complexes in a paste-like state, maximizing interaction between the host and guest molecules.[11]
-
Molar Calculation: Determine the required mass of D4S and SBE-β-CD for a 1:1 molar ratio.
-
Example: For 10 mg of D4S (MW 334.3 g/mol ), you need ~64.5 mg of SBE-β-CD (average MW ~2163 g/mol ).
-
-
Preparation: Accurately weigh the calculated amounts of D4S and SBE-β-CD and place them in a glass mortar.
-
Mixing: Mix the powders thoroughly with a pestle for 5 minutes to ensure homogeneity.
-
Kneading: Add a small volume of a 50:50 (v/v) water:ethanol solution dropwise to the powder mixture while continuously triturating with the pestle. Continue adding liquid until a thick, consistent paste is formed.
-
Knead the paste vigorously for 45-60 minutes. This extended contact time is crucial for efficient complex formation.
-
Drying: Spread the paste in a thin layer in a petri dish and dry it in an oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
Final Processing: Scrape the dried complex from the dish, gently grind it into a fine powder using the mortar and pestle, and pass it through a fine-mesh sieve.
-
Storage: Store the final powder in an airtight, light-resistant container at 4°C.
Caption: Workflow for D4S-Cyclodextrin complex preparation.
Characterization & Expected Results
| Test | Method | Expected Outcome |
| Phase Solubility | Higuchi & Connors method: Shake excess D4S in increasing CD concentrations. | A linear (AL-type) plot of D4S solubility vs. CD concentration, confirming a 1:1 complex formation.[11] |
| Complexation Efficiency | Dissolve complex in water, quantify D4S via HPLC-UV. | >90% of the initial D4S should be present in the final complexed powder. |
| DSC Analysis | Heat sample from 25°C to 300°C. | Disappearance or significant broadening of the D4S endothermic melting peak in the complex compared to the physical mixture. |
| FTIR Spectroscopy | Analyze samples using an FTIR spectrometer. | Shifts or changes in the intensity of characteristic peaks of D4S (e.g., C=O, S=O stretches) upon complexation.[11] |
| In Vitro Dissolution | USP Apparatus II (paddle), 900 mL of pH 7.4 phosphate buffer. | Significantly faster and higher dissolution of D4S from the complex compared to free D4S.[11] |
Protocol 2: Daidzein 4'-Sulfate Liposomal Formulation
Principle: Liposomes are microscopic vesicles composed of a lipid bilayer surrounding an aqueous core.[13] They can encapsulate both hydrophilic and lipophilic drugs. For the water-soluble D4S, it will primarily be entrapped in the aqueous core. Liposomes can protect the drug from degradation, alter its pharmacokinetic profile, and accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[14] The thin-film hydration method is a robust and common technique for their preparation.[13]
Materials
| Reagent | Supplier | Grade | Purpose |
| Daidzein 4'-Sulfate (D4S) | Commercial Source | >98% Purity | Active Pharmaceutical Ingredient |
| Soy Phosphatidylcholine (SPC) | Commercial Source | >99% Purity | Primary bilayer-forming lipid |
| Cholesterol | Commercial Source | >99% Purity | Stabilizes the lipid bilayer, reduces leakage |
| DSPE-PEG(2000) | Commercial Source | >99% Purity | PEGylated lipid to create "stealth" liposomes |
| Chloroform & Methanol (2:1 v/v) | Commercial Source | HPLC Grade | Organic solvent system for dissolving lipids |
| Phosphate-Buffered Saline (PBS) | In-house | pH 7.4, Sterile | Hydration medium and for drug dissolution |
Step-by-Step Protocol (Thin-Film Hydration & Extrusion)
-
Lipid Preparation: Weigh SPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio and dissolve them in a 2:1 chloroform:methanol mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at 40°C. A thin, uniform lipid film should form on the inner wall of the flask. Continue evaporation under high vacuum for at least 2 hours to remove all residual solvent.
-
Hydration: Prepare a solution of D4S in sterile PBS (pH 7.4) at a concentration of 5-10 mg/mL. Warm this solution to 40-50°C.
-
Add the D4S solution to the round-bottom flask containing the lipid film. The volume should be sufficient to fully hydrate the film.
-
Vortex the flask vigorously for 15-30 minutes. The lipid film will peel off the glass and form multilamellar vesicles (MLVs). The solution should appear milky.
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a 200 nm polycarbonate membrane, followed by a 100 nm membrane.
-
Equilibrate the extruder by passing warm PBS through it.
-
Pass the MLV suspension through the extruder 11-21 times for each membrane size. This process creates small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification: Remove the unencapsulated (free) D4S from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis against PBS.
-
Sterilization & Storage: Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter. Store at 4°C. Do not freeze.
Caption: Workflow for D4S-Liposome preparation.
Characterization & Expected Results
| Test | Method | Expected Outcome |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Mean particle diameter of 100-150 nm. A Polydispersity Index (PDI) < 0.2 indicates a homogenous population.[13] |
| Zeta Potential | DLS with an electrode | A negative zeta potential (typically -15 to -30 mV) due to the phosphate groups on SPC, indicating good colloidal stability.[15] |
| Encapsulation Efficiency (%EE) | Lyse liposomes with a surfactant (e.g., Triton X-100), quantify total drug (HPLC). Measure free drug in supernatant after ultracentrifugation. | %EE = [(Total Drug - Free Drug) / Total Drug] x 100. A value > 70% is generally considered good for hydrophilic drugs.[13][16] |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical, unilamellar vesicles consistent with the size determined by DLS. |
| In Vitro Release | Dialysis bag method against a large volume of PBS (pH 7.4) at 37°C. | Sustained release of D4S over 24-48 hours, with less than 20% released in the first few hours, compared to rapid diffusion of free D4S. |
Analytical Method: HPLC-UV for Quantification
A validated analytical method is essential for characterization. Reversed-Phase HPLC is the most common and robust technique for analyzing daidzein and its derivatives.[17][18]
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[17] |
| Mobile Phase | Isocratic or Gradient elution with Methanol and Water (containing 0.1% formic acid). A typical starting point is 65:35 Methanol:Water.[17] |
| Flow Rate | 1.0 mL/min.[18] |
| Detection Wavelength | ~249-262 nm (scan for λmax of D4S).[2][19] |
| Injection Volume | 10-20 µL.[18][19] |
| Column Temperature | 30 °C.[18] |
Validation: This method must be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and limits of detection/quantification.[18]
Considerations for In Vivo Studies
Transitioning from in vitro formulation to in vivo testing requires careful planning.
Caption: General workflow for an in vivo pharmacokinetic study.
-
Route of Administration: Cyclodextrin complexes are suitable for both oral and IV administration. Liposomes are typically administered intravenously. The vehicle for a "free drug" control group should be carefully chosen (e.g., saline or PBS).
-
Pharmacokinetic Analysis: After administration (e.g., to rats at a dose of 5-10 mg/kg), blood samples should be collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h).[2][20]
-
Bioanalysis: A sensitive LC-MS/MS method is typically required for bioanalysis to quantify both D4S and its potential hydrolytic metabolite, daidzein, in plasma. This is crucial to understand the stability of the formulation in vivo.[5]
References
- The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization. (2022). Journal of Research in Pharmacy.
- The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization. (2022). Journal of Research in Pharmacy.
- Daidzein 4'-sulf
- Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein.
- Preparation and In Vitro Evaluation of Daidzein-Loaded Nanoparticulate Systems. (2022). Emergency and Public Health Emergency Local Supplements.
- Enhanced Bioavailability of Soy Isoflavones by Complexation with -Cyclodextrin in R
- An Overview on Dietary Polyphenols and Their Biopharmaceutical Classific
- The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability. PMC.
- formulation, characterization and evaluation of daidzein-loaded solid-lipid nanoparticles gel for anti-inflammatory potential.
- Manufacturing Different Types of Solid Dispersions of BCS Class IV Polyphenol (Daidzein) by Spray Drying: Formulation and Bioavailability. (2019). PubMed.
- Green analytical RP-HPLC method for daidzein in cubosomes: A QbD-based stability-indicating approach. (2026). [No Source Found].
- Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. (2022). PMC.
- Daidzein-4'-sulfate | C15H10O7S | CID 12114463. PubChem - NIH.
- Isoflavone Urine Kinetics after Giving Soymilk to Healthy Adults in Taiwan. [No Source Found].
- Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. (2022). Frontiers.
- Pharmacokinetics of Daidzein 4-Phenylsulfonyl Ester and Its Active Metabolite Daidzein Assayed by HPLC Method in Rats After Intravenous Administration and Oral Administr
- FORMULATION, CHARACTERIZATION AND OPTIMIZATION OF FOLIC ACID-TAILORED DAIDZEIN SOLID LIPID NANOPARTICLES FOR THE IMPROVED CYTOTO. Semantic Scholar.
- Development of a liposomal formulation of the n
- Technical Support Center: Analytical Method Validation for Daidzein Diacet
- Showing Compound Daidzein 7-glucuronide-4'-sulf
- Isoflavone aglycons-sulfobutyl ether-β-cyclodextrin inclusion complexes: In solution and solid state studies. (2015).
- Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in R
- Manufacturing Different Types of Solid Dispersions of BCS Class IV Polyphenol (Daidzein)
- Enhanced Bioavailability of Soy Isoflavones by Complexation with β-Cyclodextrin in Rats. (2007). Bioscience, Biotechnology, and Biochemistry.
- Showing Compound Daidzein 4'-sulf
- Isoflavones-Based Liposome Formulations as Anti-Aging for Skincare. (2018). LJMU Research Online.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pharmacokinetics of Daidzein 4-Phenylsulfonyl Ester and Its Active Metabolite Daidzein Assayed by HPLC Method in Rats After Intravenous Administration and Oral Administration [gavinpublishers.com]
- 3. Daidzein 4'-sulfate (162935-26-4) for sale [vulcanchem.com]
- 4. ephels.net [ephels.net]
- 5. Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on Dietary Polyphenols and Their Biopharmaceutical Classification System (BCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manufacturing Different Types of Solid Dispersions of BCS Class IV Polyphenol (Daidzein) by Spray Drying: Formulation and Bioavailability | MDPI [mdpi.com]
- 8. Daidzein-4'-sulfate | C15H10O7S | CID 12114463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound Daidzein 4'-sulfate (FDB093685) - FooDB [foodb.ca]
- 10. Showing Compound Daidzein 7-glucuronide-4'-sulfate (FDB093686) - FooDB [foodb.ca]
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- 19. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for Daidzein 4'-Sulfate Separation
Welcome to the technical support resource for the chromatographic analysis of Daidzein 4'-Sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) parameters. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to address common challenges encountered during the separation of this and other highly polar flavonoid sulfates.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Daidzein 4'-Sulfate, providing foundational knowledge for successful method development.
Q1: What are the key challenges in the HPLC separation of Daidzein 4'-Sulfate?
Daidzein 4'-Sulfate is an isoflavone, a class of polycyclic compounds.[1] The primary challenge in its reversed-phase HPLC separation stems from its high polarity due to the presence of the sulfate group.[2] This results in poor retention on conventional C18 columns, leading to issues such as peak fronting, tailing, or elution near the solvent front.[2] Additionally, as a metabolite, it is often present in complex biological matrices, necessitating a highly selective and robust method.[3]
Q2: What is a suitable starting mobile phase for separating Daidzein 4'-Sulfate?
A common starting point for separating isoflavones and their metabolites is a reversed-phase HPLC method using a C18 column.[4] The mobile phase typically consists of a mixture of water and an organic solvent, usually acetonitrile or methanol, with an acid modifier.[4][5]
A typical mobile phase composition is:
-
Solvent A: Water with 0.1% formic acid or 0.1% acetic acid.[4][5]
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or 0.1% acetic acid.[4][5]
Gradient elution is frequently employed to achieve better separation of various isoflavone forms.[4]
Q3: Why is an acid modifier like formic or acetic acid added to the mobile phase?
Acid modifiers are added to the mobile phase to control the pH and improve peak shape.[5] For ionizable compounds like isoflavones, maintaining a consistent pH prevents peak tailing and splitting by ensuring a single ionic form of the analyte.[4] The acidic conditions also suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions with the analytes.[6]
Q4: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol can be effective. Acetonitrile generally provides lower viscosity and better UV transparency, which can lead to sharper peaks and a more stable baseline.[4] Methanol, however, is a more cost-effective option. The choice between the two may depend on the specific isoflavones being separated and the desired resolution. It is recommended to test both solvents during method development to determine which provides the optimal separation for your specific sample.[4]
Q5: What is the optimal detection wavelength for Daidzein 4'-Sulfate?
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of Daidzein 4'-Sulfate.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and accurate integration.
-
Possible Cause 1: Secondary Interactions. Residual silanol groups on the C18 column can interact with the polar sulfate and hydroxyl groups of Daidzein 4'-Sulfate, causing peak tailing.[6]
-
Solution:
-
Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic or acetic acid) to suppress silanol activity.[5]
-
Consider using an end-capped column specifically designed to minimize silanol interactions.[6]
-
For particularly challenging separations of sulfated compounds, ion-pairing liquid chromatography (IPLC) can be employed, though this may not be compatible with mass spectrometry.[2]
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion.[6]
-
Solution: Reduce the sample concentration or injection volume.[6]
-
-
Possible Cause 3: Inappropriate Mobile Phase pH. If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, leading to peak tailing or splitting.[4]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa of Daidzein 4'-Sulfate to ensure it is in a single, non-ionized form.[5]
-
Issue 2: Poor or Inconsistent Retention Time
Shifting retention times can hinder peak identification and quantification.
-
Possible Cause 1: Insufficient Column Equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[6]
-
-
Possible Cause 2: Leaks in the HPLC System. Leaks can cause pressure fluctuations and lead to erratic retention times.
-
Solution: Check for salt buildup at fittings, which can indicate a leak. Tighten any loose fittings and replace pump seals if necessary.[11]
-
-
Possible Cause 3: Mobile Phase Instability.
-
Solution: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent air bubbles from affecting the pump performance.[11]
-
Issue 3: Poor Resolution
Overlapping peaks can make accurate quantification impossible.
-
Possible Cause 1: Inadequate Mobile Phase Composition.
-
Solution:
-
Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can improve the separation between closely eluting peaks.[4] Run a scouting gradient (e.g., 5% to 95% B in 15-20 minutes) to determine the elution range, then create a shallower gradient in the region where the peaks of interest elute.[5]
-
Solvent Selection: Experiment with both acetonitrile and methanol as the organic modifier, as they can offer different selectivities.[4]
-
-
-
Possible Cause 2: Suboptimal Flow Rate.
-
Possible Cause 3: Column Degradation.
-
Solution: If resolution deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent. If this does not restore performance, the column may need to be replaced.[6] Using a guard column can help extend the life of the analytical column.[6]
-
Data & Protocols
Table 1: Recommended Starting HPLC Parameters for Daidzein 4'-Sulfate Analysis
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size | A standard C18 column is a good starting point.[4] Smaller particle sizes can improve efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Acetic Acid | Acidification improves peak shape by suppressing silanol interactions and analyte ionization.[5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% Acetic Acid | Acetonitrile often provides sharper peaks.[4] |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to elute the analyte | A gradient is often necessary for complex samples containing compounds with a range of polarities.[5] |
| Flow Rate | 0.8 - 1.2 mL/min for a 4.6 mm ID column | A flow rate of 1.0 mL/min is a common starting point.[5] |
| Column Temperature | 25 - 40 °C | Higher temperatures can improve peak shape and reduce viscosity but may affect analyte stability.[12] |
| Detection Wavelength | ~250 - 260 nm (use PDA for optimization) | Daidzein and its derivatives have strong absorbance in this range.[7][8] |
| Injection Volume | 5 - 20 µL | Keep the volume low to prevent column overload.[6] |
Protocol 1: Mobile Phase Preparation
-
Aqueous Phase (Solvent A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid or acetic acid.
-
Mix thoroughly.
-
Filter through a 0.45 µm filter.[5]
-
-
Organic Phase (Solvent B):
-
Measure 999 mL of HPLC-grade acetonitrile or methanol into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid or acetic acid.
-
Mix thoroughly.
-
Filter through a 0.45 µm filter.
-
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.[8]
Protocol 2: System Suitability Testing
Before analyzing samples, it is crucial to verify the performance of the HPLC system.
-
Prepare a standard solution of Daidzein 4'-Sulfate at a known concentration.
-
Make at least five replicate injections of the standard solution.
-
Evaluate the following parameters:
-
Retention Time Repeatability: The relative standard deviation (RSD) of the retention time should be less than 1%.
-
Peak Area Repeatability: The RSD of the peak area should be less than 2%.
-
Tailing Factor: The tailing factor should ideally be between 0.9 and 1.2.
-
Theoretical Plates: A higher number of theoretical plates indicates better column efficiency.
-
Visualizing the Troubleshooting Workflow
A logical approach is key to efficient troubleshooting. The following diagram illustrates a decision-making process for addressing poor peak resolution.
Caption: Troubleshooting decision tree for poor peak resolution.
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods.[13] These studies involve subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to understand its degradation pathways. This is a regulatory requirement according to the International Conference on Harmonization (ICH) Q1A guidelines.[13] The knowledge gained from these studies is crucial for ensuring the quality and stability of drug substances and products.[14]
References
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Optimum of Mobile Phase Condition for Resolving Isoflavones in RP-HPLC. ResearchGate. [Link]
-
Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice. PMC. [Link]
-
Optimization of High-Performance Liquid Chromatography (HPLC) Conditions for Isoflavones Using Deep Eutectic Solvents (DESs) as Mobile Phase Additives by the HCI Program. ResearchGate. [Link]
-
Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. [Link]
-
Preparative Separation of Isoflavones from Korean Soybean by HPLC. DocsDrive. [Link]
-
UV-absorption profile at 205 nm after HPLC elution of a sample... ResearchGate. [Link]
-
A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. Frontiers. [Link]
-
Fast Analysis of Isoflavones in Dietary Supplements – USP Method Transfer onto a UHPLC System. Waters. [Link]
-
Green analytical RP-HPLC method for daidzein in cubosomes: A QbD-based stability-indicating approach. Journal of Applied Pharmaceutical Science. [Link]
-
Daidzein-7-glucuronide-4'-sulfate and genistein-7-glucuronide-4'-sulfate as major metabolites in human plasma after administration of kinako. PubMed. [Link]
-
HPLC Analysis of lsoflavonoids and Other Phenolic Agents from Foods and from Human Fluids (44231). Experimental Biology and Medicine. [Link]
-
Application Note - HPLC Troubleshooting. KNauer. [Link]
-
Rapid quantitative analysis of daidzein and genistein in soybeans (Glycine max (L). Merr.) using FTIR spectroscopy and partial least square. Journal of Applied Pharmaceutical Science. [Link]
-
Simultaneous Determination of Daidzein, Genistein and Formononetin in Coffee by Capillary Zone Electrophoresis. MDPI. [Link]
-
Showing Compound Daidzein 4'-sulfate (FDB093685). FooDB. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Urinary disposition of the soybean isoflavones daidzein, genistein and glycitein differs among humans with moderate fecal isoflavone degradation activity. PubMed. [Link]
-
High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Philippine Journal of Science. [Link]
-
Development and validation of uv-spectrophotometric method for estimation of daidzein in soy. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Forced degradation studies. MedCrave online. [Link]
Sources
- 1. Showing Compound Daidzein 4'-sulfate (FDB093685) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. wjpls.org [wjpls.org]
- 10. researchgate.net [researchgate.net]
- 11. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Troubleshooting Low Yield in Daidzein 4'-Sulfate Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing phase II metabolites like Daidzein 4'-sulfate is notoriously difficult due to the molecule's two distinct hydroxyl groups (7-OH and 4'-OH). Researchers often struggle with poor regioselectivity, leading to unwanted 7-sulfate or 7,4'-disulfate byproducts. This guide provides a field-proven, self-validating chemical methodology based on regioselective protection, alongside advanced troubleshooting for common yield-limiting bottlenecks.
Visualization: The Synthesis & Troubleshooting Workflow
Logical workflow and common failure points in Daidzein 4'-sulfate synthesis.
Section 1: The Self-Validating Chemical Protocol
To achieve high yields of the 4'-sulfate, direct sulfation is ineffective. The 7-OH group on the A-ring is significantly more acidic (pKa ~7.5) than the 4'-OH on the B-ring (pKa ~9.5)[1]. Because of this, the 7-OH is deprotonated faster and acts as the primary nucleophile. To force sulfation at the 4'-position, you must employ a temporary protecting group strategy[2].
Step 1: Regioselective Protection (Target Yield: 85%)
-
Reaction: Dissolve 1.0 eq of daidzein in anhydrous DMF. Cool to 0°C. Add 2.2 eq of imidazole, followed by the dropwise addition of 1.05 eq of tert-butyldimethylsilyl chloride (TBDMS-Cl)[2].
-
Causality: The mild base (imidazole) selectively deprotonates the more acidic 7-OH. Keeping the temperature at 0°C maximizes kinetic control, preventing the less acidic 4'-OH from reacting.
-
Self-Validation (QC): Run TLC (Hexane:Ethyl Acetate 2:1). The 7-O-TBDMS-daidzein will appear as a new, less polar spot. LC-MS should show an [M+H]+ shift from 255 to 369. If a major peak at 483 appears, you have over-protected the molecule (di-TBDMS).
Step 2: 4'-OH Sulfation (Target Yield: 78%)
-
Reaction: Dissolve the purified 7-O-TBDMS-daidzein in anhydrous DCM. Cool to 0°C. Add 3.0 to 5.0 eq of sulfur trioxide-pyridine complex (SO₃·Py). Stir under argon, allowing it to slowly reach room temperature over 4 hours[2].
-
Causality: The bulky TBDMS group sterically shields the 7-position. The large excess of SO₃·Py drives the reaction to completion despite the lower intrinsic nucleophilicity of the 4'-OH.
-
Self-Validation (QC): The product is highly polar. TLC in standard normal-phase solvents will show the product stuck at the baseline. Use LC-MS (negative ion mode) to confirm the [M-H]- peak at m/z 447.
Step 3: Deprotection (Target Yield: 92%)
-
Reaction: Dissolve the intermediate in THF. Cool to 0°C. Carefully add 1M HCl dropwise. Stir for exactly 60-90 minutes. Quench immediately with cold saturated NaHCO₃[2].
-
Causality: Acid cleaves the silyl ether to regenerate the 7-OH. However, sulfate esters are also acid-labile. Strict temperature and time control are non-negotiable to prevent hydrolyzing your newly formed product back to daidzein.
-
Self-Validation (QC): LC-MS (negative ion mode) will show the final product at m/z 353[2].
Section 2: Troubleshooting FAQs
Q: Why can't I just use enzymatic synthesis with human sulfotransferases (SULTs) to get a better yield? A: While enzymatic synthesis is "greener," it suffers from severe regioselectivity issues with daidzein. Human SULT1A1, the most active isoform for this substrate, preferentially sulfates the 7-OH position at a ratio of 4.5:1 over the 4'-OH[3]. SULT1E1 shows equal affinity for both, resulting in an inseparable 50/50 mixture[3]. Chemical synthesis via protection remains the only reliable way to isolate pure 4'-sulfate at scale.
Q: My Step 1 (Protection) is yielding 40% di-protected daidzein. How do I fix this? A: Di-protection occurs when thermodynamic control overtakes kinetic control.
-
Check your stoichiometry: Ensure TBDMS-Cl does not exceed 1.05 equivalents.
-
Temperature control: Do not let the reaction warm to room temperature too quickly. Keep it strictly at 0°C for the first 2 hours.
-
Concentration: Run the reaction at a higher dilution in DMF to slow down secondary collision rates.
Q: The sulfation step stalls at 30% conversion, even with excess SO₃-pyridine. What is the cause? A: The SO₃-pyridine complex is notoriously hygroscopic. If exposed to atmospheric moisture, it rapidly hydrolyzes into pyridinium sulfate, which is completely inactive for sulfation. Solution: Always use a freshly purchased, sealed bottle of SO₃-pyridine. If the reagent clumps or smells strongly of raw pyridine, discard it. Ensure your DCM is dried over molecular sieves and the reaction is purged with argon.
Q: I successfully formed the protected sulfate, but after Step 3 (Deprotection), LC-MS shows only raw daidzein. What happened? A: You hydrolyzed your product. Aryl sulfates are highly sensitive to acidic hydrolysis. If you leave the 1M HCl / THF mixture reacting for too long, or if the temperature rises above 0°C, the acid will cleave both the TBDMS group and the 4'-sulfate group[2]. Solution: Quench the reaction the moment TLC/LC-MS indicates the disappearance of the starting material (usually within 60-90 minutes). Use a mild buffer (NaHCO₃) to neutralize the acid immediately.
Section 3: Quantitative Data & Yield Optimization
| Synthesis Step | Target Yield | Common Yield-Limiting Factor | Optimization Strategy |
| 1. Regioselective Protection | 85% | Over-silylation (Di-TBDMS formation) | Limit TBDMS-Cl to 1.05 eq; maintain strict 0°C temperature to exploit the pKa difference (7.5 vs 9.5). |
| 2. Sulfation | 78% | Reagent degradation (Moisture) | Use freshly opened SO₃-pyridine; maintain strictly anhydrous conditions (Argon atmosphere, dry DCM). |
| 3. Deprotection | 92% | Sulfate hydrolysis (Loss of 4'-SO₃) | Limit 1M HCl exposure to <90 mins at 0°C; quench rapidly with cold NaHCO₃. |
References
-
Regioselective monosulfation and disulfation of the phytoestrogens daidzein and genistein by human liver sulfotransferases - PubMed. Available at: [Link]
-
Electrochemical Oxidation Mechanisms of the Antioxidants Daidzein and 7-Hydroxy-4-chromone - SciSpace. Available at:[Link]
Sources
Overcoming matrix effects in LC-MS/MS analysis of Daidzein 4'-Sulfate
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Daidzein 4'-Sulfate
Daidzein 4'-sulfate is a highly polar, phase II metabolite of the dietary isoflavone daidzein, frequently analyzed in pharmacokinetic and nutritional studies[1]. Quantifying this conjugate directly in biological matrices (e.g., urine, plasma) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult due to matrix effects (ME) . Co-eluting endogenous salts, phospholipids, and other conjugated metabolites can cause severe ion suppression or enhancement in the electrospray ionization (ESI) source[2].
This technical guide provides a mechanistic troubleshooting framework to help researchers isolate, quantify, and correct for matrix effects to ensure high-fidelity quantification.
Diagnostic & Resolution Workflow
Diagnostic and resolution workflow for LC-MS/MS matrix effects.
Section 1: Diagnosing the Causality of Matrix Effects
Q1: How do I definitively confirm that matrix effects are causing poor recovery and irreproducibility for Daidzein 4'-Sulfate? A1: Matrix effects alter the ionization efficiency of the analyte in the ESI source[2]. Because Daidzein 4'-sulfate is analyzed in negative ion mode ([M-H]⁻ at m/z 333, fragmenting to m/z 253 via an 80 Da loss of the sulfate group)[3], it is highly susceptible to charge competition from co-eluting endogenous anions.
To isolate matrix effects from physical extraction losses, you must use a self-validating post-extraction spike method [4].
-
Set A (Neat Standard): Prepare a standard of Daidzein 4'-sulfate in the initial LC mobile phase.
-
Set B (Post-Spike): Extract a blank biological matrix (e.g., urine) using your standard protocol. After extraction, spike the resulting matrix with the exact same concentration of Daidzein 4'-sulfate used in Set A[4].
Calculate the Matrix Effect (ME): ME (%) = (Peak Area of Set B / Peak Area of Set A) × 100
Causality Analysis: A value of 100% indicates no matrix effect. A value <85% indicates significant ion suppression (common for sulfates due to endogenous salts), while >115% indicates ion enhancement[2]. If your ME falls outside the 85-115% range, proceed to the sample preparation optimizations below.
Section 2: Sample Preparation Methodologies
Q2: Liquid-liquid extraction (LLE) is yielding massive ion suppression and low recovery. How should I extract Daidzein 4'-sulfate to minimize matrix components? A2: LLE relies on partitioning analytes into an organic phase. Because Daidzein 4'-sulfate contains a permanently ionized sulfate group (pKa < 1), it remains highly hydrophilic and partitions poorly into organic solvents, while neutral lipids are co-extracted, leading to downstream ion suppression.
Instead, utilize Mixed-Mode Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) . A WAX sorbent features a secondary amine that is positively charged at low pH. This allows orthogonal retention: the reversed-phase backbone captures the isoflavone core, while the anion-exchange sites chemically bind the permanently negative sulfate group. This dual-retention mechanism allows for aggressive washing steps to remove neutral lipids and cations.
Step-by-Step Methodology: WAX SPE for Daidzein 4'-Sulfate
-
Conditioning: Pass 2 mL Methanol (MeOH), followed by 2 mL of 2% Formic Acid (FA) in water through the WAX cartridge.
-
Loading: Dilute 200 µL of plasma/urine with 200 µL of 2% FA in water. Load onto the cartridge at 1 mL/min. (Causality: The acidic pH ensures endogenous phenolic groups are protonated and washed away, while the daidzein sulfate remains ionized and binds tightly to the WAX sites).
-
Wash 1 (Aqueous Interferences): Pass 2 mL of 2% FA in water to remove salts and highly polar neutrals.
-
Wash 2 (Lipid Removal): Pass 2 mL of 100% Methanol. (Causality: Because the sulfate is ionically bound, 100% organic solvent can be used to wash away neutral phospholipids without eluting the analyte).
-
Elution: Elute Daidzein 4'-sulfate with 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Causality: The high pH deprotonates and neutralizes the WAX sorbent, breaking the ionic bond and releasing the sulfate conjugate).
-
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.
Section 3: Chromatographic & MS/MS Optimization
Q3: Even after SPE, I observe a baseline hump and signal suppression at the retention time of Daidzein 4'-sulfate. How can chromatography resolve this? A3: The "baseline hump" is typically caused by unremoved phospholipids or co-eluting bile acids entering the mass spectrometer simultaneously with your analyte. You must shift the retention time of your analyte away from this suppression zone.
In reversed-phase LC (RPLC), Daidzein 4'-sulfate elutes early due to its high polarity. By lowering the mobile phase pH using volatile buffers (e.g., 10 mM Ammonium Acetate adjusted to pH 4.0 with Formic Acid), you suppress the ionization of any remaining free hydroxyls on the isoflavone core, increasing the compound's hydrophobicity and retention. Utilizing a Biphenyl stationary phase rather than a standard C18 column is highly recommended; the biphenyl groups provide enhanced π-π interactions with the rigid isoflavone aromatic rings, offering orthogonal selectivity that pulls the analyte away from aliphatic lipid interferences.
Quantitative Data Summary: Optimized MS/MS Parameters for Daidzein Metabolites Systematically optimizing collision energy is critical for maximum signal-to-noise ratio[2].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Primary Matrix Interference |
| Daidzein 4'-Sulfate | 333.0 | 253.0 (-80 Da) | 22 | Co-eluting endogenous sulfates[3] |
| Daidzein 7-Glucuronide | 429.1 | 253.0 (-176 Da) | 18 | Urine salts, polar lipids[3] |
| Daidzein (Aglycone) | 253.0 | 132.0 | 35 | Phospholipids (late eluting) |
Section 4: Calibration and Internal Standards
Q4: I cannot completely eliminate the matrix effect through sample prep and LC optimization. How do I ensure accurate quantification? A4: When absolute elimination of ME is impossible, you must compensate for it using a self-validating calibration system[2].
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for LC-MS/MS[2]. Procure or synthesize a deuterated standard, such as Daidzein-d4 4'-sulfate. Because the SIL-IS is chemically identical to the target analyte, it co-elutes exactly and experiences the exact same ion suppression or enhancement in the ESI source. By quantifying based on the peak area ratio (Analyte / SIL-IS), the matrix effect mathematically cancels out.
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, you must prepare your calibration curve using a blank matrix (e.g., synthetic urine or stripped plasma) that closely mimics the real samples[2]. This ensures the calibration standards are subjected to the same baseline suppression as the unknown samples, preventing the overestimation of recovery that occurs when using solvent-only calibration curves.
References
-
"A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine." Journal of Analytical Methods in Chemistry (PMC), Jan 20, 2020. Available at: [Link]
-
"Electrospray mass spectra of daidzein-metabolites in separations of urine samples from daidzein-treated male rats." ResearchGate. Available at: [Link]
-
"Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI." Frontiers in Pharmacology (PMC), Aug 10, 2022. Available at: [Link]
Sources
- 1. Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal concentration of Daidzein 4'-Sulfate for cell culture
Here is the technical support center for determining the optimal concentration of Daidzein 4'-Sulfate for cell culture.
Welcome to the technical support resource for utilizing Daidzein 4'-Sulfate (D4S) in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols to help you determine the optimal D4S concentration for your specific research needs, ensuring reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Daidzein 4'-Sulfate (D4S) and why is it a compound of interest?
Daidzein is a naturally occurring isoflavone found predominantly in soybeans and other legumes.[1] Upon ingestion, it is extensively metabolized in the liver and gut into various conjugates, with Daidzein 4'-Sulfate (D4S) being a primary metabolite found in circulation.[2][3][4] While its parent compound, daidzein, can mimic estrogen, D4S often exhibits unique biological activities.[5] Notably, in certain cancer cell models, such as estrogen receptor-positive (ERα+) breast cancer, D4S has demonstrated anti-estrogenic effects.[2][6] This activity can reduce cancer cell survival and increase their susceptibility to chemotherapeutic agents like paclitaxel, making D4S a significant compound for cancer research.[2][6][7]
Q2: How does Daidzein 4'-Sulfate's mechanism of action differ from its parent compound, Daidzein?
The biological effects of isoflavones are complex and highly dependent on their metabolic transformation.[2][8] Daidzein, as a phytoestrogen, can bind to estrogen receptors (ERs) and exhibit both estrogenic and anti-estrogenic effects depending on the cellular context.[1][5] In contrast, D4S, its sulfated metabolite, has been shown to more consistently act as an anti-estrogen in specific contexts. For example, in MCF-7 breast cancer cells, D4S was found to reduce the levels of Neuroglobin (NGB), an anti-apoptotic protein induced by estrogen, thereby promoting apoptosis.[2][6] This divergence in activity underscores the critical importance of studying the metabolites of dietary compounds, as they may be the primary drivers of the observed physiological effects.
Q3: What is a recommended starting concentration range for D4S in a new cell culture experiment?
Based on published literature, a common starting range for D4S is between 0.1 µM and 10 µM .[6] A study on MCF-7 breast cancer cells observed significant biological activity (reduction of NGB levels) with D4S concentrations as low as 0.1–1 µM.[6][9] For its parent compound, daidzein, concentrations can range from 5 µM to over 200 µM depending on the cell line and desired effect, but higher concentrations can induce cytotoxicity.[10][11][12]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint, as sensitivity can vary significantly.
Q4: How should I prepare and store stock solutions of Daidzein 4'-Sulfate?
-
Solvent: D4S is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: For long-term stability, solid D4S should be stored at -20°C.[13] DMSO stock solutions are also best stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles and can be stable for up to two months.[13]
-
Preparation of Working Solutions: Thaw a stock aliquot and dilute it serially in your complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (DMSO) in the culture medium is non-toxic to your cells, typically kept below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest D4S treatment) in your experiments.
Core Experimental Protocol: Determining Optimal D4S Concentration via MTT Assay
This protocol provides a robust method for determining the effect of D4S on cell viability and identifying the optimal concentration range for further experiments. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15]
Principle of the Assay
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[14] These crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.[16]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh, complete medium. Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density ensures cells are in the exponential growth phase at the end of the experiment and should be determined empirically beforehand.[17]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
-
Preparation of D4S Treatments:
-
Prepare a 2X working stock for each desired final concentration of D4S by diluting your main DMSO stock in serum-free or complete medium. For example, to achieve a final concentration of 10 µM, prepare a 20 µM working stock.
-
A suggested starting range for your dose-response curve could be: 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Prepare a 2X vehicle control containing the same concentration of DMSO as your highest D4S concentration.
-
-
Cell Treatment:
-
After the 24-hour attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the appropriate D4S working solution or vehicle control to each well. It is critical to have at least triplicate wells for each condition.
-
Include "medium only" wells as a background control.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
-
Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well (final concentration of 0.5 mg/mL).[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. You may observe purple precipitates within the cells under a microscope.[15]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[16]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15][18]
-
Average the absorbance readings from your replicate wells for each condition.
-
Subtract the average absorbance of the "medium only" background control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the D4S concentration to generate a dose-response curve. From this curve, you can determine the IC₅₀ (the concentration that inhibits cell viability by 50%).
-
Data Presentation & Visualization
Table 1: Example Dose-Response Data for D4S on MCF-7 Cells (48h)
| D4S Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Vehicle |
| 0 (Vehicle) | 1.254 | 0.088 | 100% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 0.5 | 1.159 | 0.075 | 92.4% |
| 1.0 | 1.045 | 0.063 | 83.3% |
| 5.0 | 0.812 | 0.051 | 64.7% |
| 10.0 | 0.633 | 0.045 | 50.5% |
| 25.0 | 0.341 | 0.030 | 27.2% |
| 50.0 | 0.155 | 0.021 | 12.4% |
| 100.0 | 0.098 | 0.015 | 7.8% |
Diagrams
Caption: Simplified signaling of Daidzein metabolism and D4S action.
Caption: Experimental workflow for determining optimal D4S concentration.
Troubleshooting Guide
Q: I'm not observing any effect on my cells, even at higher concentrations. What could be wrong?
-
Causality & Solution:
-
Compound Instability: D4S, like many phenolic compounds, can degrade if stored improperly. Repeated freeze-thaw cycles of the stock solution or prolonged storage of diluted solutions can lead to loss of activity. Solution: Use a fresh aliquot of your stock solution for each experiment. Prepare working dilutions immediately before use. You can perform a stability check using HPLC if you suspect degradation.[13]
-
Cell Line Insensitivity: The specific signaling pathways targeted by D4S may not be active or critical in your chosen cell line. For example, its anti-estrogenic effects are most pronounced in ERα-positive cells.[2][6] Solution: Verify from the literature that your cell line is an appropriate model for studying D4S. Consider testing a positive control cell line known to be sensitive to D4S.
-
Insufficient Incubation Time: The biological effects of D4S may require a longer duration to become apparent. Solution: Perform a time-course experiment, testing multiple endpoints (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
-
Q: My results show high levels of cell death across all concentrations tested.
-
Causality & Solution:
-
Concentrations are Too High: Your starting concentration range may be well above the toxic threshold for your cell line. Solution: Shift your dose-response curve to a much lower range. Start with nanomolar concentrations and increase logarithmically (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Solvent Toxicity: The final concentration of DMSO in your culture medium may be too high. Most cell lines can tolerate 0.1-0.5% DMSO, but some are more sensitive. Solution: Calculate the final DMSO percentage in your wells. Ensure it is consistent across all treatments (including the vehicle control) and is below the known toxic level for your cells. If necessary, lower the concentration of your stock solution to reduce the final DMSO percentage.
-
Contamination: Bacterial or fungal contamination can cause rapid cell death and acidification of the medium.[19] Solution: Visually inspect your cultures under a microscope for signs of contamination. If contamination is suspected, discard the culture and start a new experiment with a fresh, sterile stock of cells and reagents.[20]
-
Q: I'm seeing significant well-to-well or experiment-to-experiment variability.
-
Causality & Solution:
-
Inconsistent Cell Seeding: Uneven cell distribution in the 96-well plate is a common source of variability. Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into rows. For best results, avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS to maintain humidity.
-
Cell Passage and Health: Cells at very high or low passage numbers can behave differently. Senescent or unhealthy cells will respond inconsistently. Solution: Use cells within a defined, consistent passage number range for all related experiments. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[21]
-
Phenol Red Interference: The pH indicator phenol red, present in most culture media, has weak estrogenic activity.[19] This could potentially interfere with studies on phytoestrogens like D4S. Solution: For sensitive assays involving estrogenic or anti-estrogenic compounds, consider using a medium without phenol red for the duration of the experiment to eliminate this confounding variable.
-
References
-
Pino, A. M., Valladares, L., Palma, M. A., Mancilla, J. I., & Acuña, M. (2020). Divergent Effects of Daidzein and its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. Cancers, 12(1), 167. Available from: [Link]
-
What is the mechanism of Daidzein? (2024). Patsnap Synapse. Retrieved from [Link]
-
Pino, A. M., Valladares, L., Palma, M. A., Mancilla, J. I., & Acuña, M. (2020). Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. Cancers, 12(1), 167. Available from: [Link]
-
Thangavel, C., Dariya, B., Said, Z., & Kumar, D. (2022). Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK-Mediated Signaling Pathways in Lung Adenocarcinoma. International Journal of Biological Sciences, 18(9), 3639-3652. Available from: [Link]
-
Daidzein, daidzein-4′-sulfate and equol action mechanism. (2020). ResearchGate. Retrieved from [Link]
-
Sun, M. Y., Ye, Y., Xiao, L., Rahman, K., Xia, W., & Zhang, H. (2016). Daidzein: a review of pharmacological effects. African journal of traditional, complementary, and alternative medicines, 13(3), 117–132. Available from: [Link]
-
Oba, K., & Rong, C. (2005). Daidzein-sulfate Metabolites Affect Transcriptional and Antiproliferative Activities of Estrogen Receptor-Beta in Cultured Human Cancer Cells. The Journal of Nutrition, 135(11), 2687-2693. Available from: [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Pino, A. M., et al. (2020). Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. Cancers (Basel). Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Sirotkin, A. V., & Harrath, A. H. (2021). The Influence of Plant Isoflavones Daidzein and Equol on Female Reproductive Processes. International Journal of Molecular Sciences, 22(8), 4066. Available from: [Link]
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Shelnutt, S. R., Cimino, C. O., Wiggins, P. A., & Badger, T. M. (2000). Urinary Pharmacokinetics of the Glucuronide and Sulfate Conjugates of Genistein and Daidzein. Cancer Epidemiology, Biomarkers & Prevention, 9(4), 413-419. Available from: [Link]
-
Jiao, Y., et al. (2022). Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers in Pharmacology. Available from: [Link]
-
Zhang, Y., et al. (2016). Pharmacokinetics of Daidzein 4-Phenylsulfonyl Ester and Its Active Metabolite Daidzein Assayed by HPLC Method in Rats After Intravenous Administration and Oral Administration. Food and Nutrition Journal. Available from: [Link]
-
Effects of daidzin and daidzein on cell viability and NO release in the... (n.d.). ResearchGate. Retrieved from [Link]
-
Woźniak, D., et al. (2020). Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in Rats. Molecules. Available from: [Link]
-
Shelnutt, S. R., Cimino, C. O., Wiggins, P. A., & Badger, T. M. (2000). Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein. Cancer Epidemiology, Biomarkers & Prevention, 9(4), 413–419. Available from: [Link]
-
Gani, A., et al. (2019). Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signaling pathways. Journal of BUON. Available from: [Link]
-
Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved from [Link]
-
Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved from [Link]
-
Kim, H., et al. (2019). 7,8,4′-Trihydroxyisoflavone, a Metabolized Product of Daidzein, Attenuates 6-Hydroxydopamine-Induced Neurotoxicity in SH-SY5Y Cells. Biomolecules & Therapeutics. Available from: [Link]
-
Zhang, R., et al. (2024). Stability and encapsulation properties of daidzein in zein/carrageenan/sodium alginate nanoparticles with ultrasound treatment. Food Research International. Available from: [Link]
-
Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. Available from: [Link]
-
Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Available from: [Link]
-
Aranda-Ledesma, E., et al. (2024). Optimizing the Extraction Process of Bioactive Compounds for Sustainable Utilization of Vitis vinifera and Citrus sinensis Byproducts. Molecules. Available from: [Link]
-
Hsu, Y. T., et al. (2018). Production of New Isoflavone Glucosides from Glycosylation of 8-Hydroxydaidzein by Glycosyltransferase from Bacillus subtilis ATCC 6633. Molecules. Available from: [Link]
-
Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. ResearchGate. Retrieved from [Link]
-
Relative concentrations of daidzein conjugates... (n.d.). ResearchGate. Retrieved from [Link]
-
Showing Compound Daidzein 4'-sulfate (FDB093685). (2019). FooDB. Retrieved from [Link]
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- 4. Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Daidzein? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
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Technical Support Center: Optimizing Daidzein 4'-Sulfate Bioavailability in Animal Models
Welcome to the Application Support Center for in vivo pharmacokinetics and formulation of Daidzein 4'-Sulfate (D4S). Because D4S is a highly labile Phase II metabolite with complex efflux dynamics, achieving therapeutic systemic exposure in animal models requires precise formulation, transporter modulation, and rigorous bioanalytical controls.
This guide is structured to help drug development professionals troubleshoot the physiological, chemical, and analytical barriers associated with D4S.
Part 1: Formulation & Efflux Modulation FAQs
Q1: We are administering Daidzein orally to rats, but the systemic exposure of Daidzein 4'-Sulfate (D4S) remains sub-therapeutic. Why is D4S not accumulating in the plasma despite rapid phase II metabolism? Causality & Mechanism: Daidzein is rapidly converted to D4S by sulfotransferases (SULTs) in the intestinal mucosa and liver. However, D4S is a high-affinity substrate for apical efflux transporters, primarily the Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-associated Protein 2 (MRP2)[1]. Instead of entering the systemic circulation, the newly formed D4S is actively pumped back into the intestinal lumen or excreted into the bile[1]. Troubleshooting: To achieve meaningful systemic levels of D4S, you must inhibit this efflux mechanism. Co-administration of a BCRP inhibitor, such as febuxostat (IC50 ~0.23 µM), significantly shifts the transport dynamics, reducing biliary/intestinal clearance and driving D4S into the systemic circulation[1].
Q2: We want to dose D4S directly to study its inhibition of sterol sulfatase (STS) in xenograft models. How should we formulate it to prevent premature degradation? Causality & Mechanism: D4S is highly water-soluble compared to its aglycone (exhibiting a solubility 2.79 × 10⁵ times greater in certain solvent systems)[2]. However, the sulfate ester bond is highly susceptible to cleavage by ubiquitous endogenous sulfatases and acidic gastric conditions. D4S acts as a competitive inhibitor of STS (Kᵢ = 5.9 µM)[2], but if it hydrolyzes before reaching the tumor microenvironment, efficacy is lost. Troubleshooting: Do not use simple aqueous suspensions. For oral dosing, encapsulate D4S in a Self-Microemulsifying Drug Delivery System (SMEDDS). A validated formulation consisting of Ethyl oleate (10%), Cremophor RH 40 (60%), and PEG400 (30%) protects the payload from enzymatic degradation and enhances relative bioavailability by 2.5-fold[3]. Alternatively, utilize a carbamate prodrug approach (e.g., Daidzein-4'-O-CO-N-isoleucine), which utilizes OATP2B1-mediated active transport and resists phase II metabolic degradation, increasing oral bioavailability up to 15.5-fold[4].
Metabolic and Efflux Pathway of Daidzein 4'-Sulfate with BCRP Modulation.
Part 2: Bioanalytical Troubleshooting FAQs
Q3: During LC-MS/MS bioanalysis of rat plasma, our D4S peaks are nearly absent, but Daidzein aglycone levels are unusually high. What is causing this discrepancy? Causality & Mechanism: This is a classic artifact of either ex vivo hydrolysis during sample handling or in-source fragmentation within the mass spectrometer. Sulfate conjugates are notoriously labile. If the Declustering Potential (DP) or Collision Energy (CE) is too high, the sulfate group is cleaved in the ionization source, causing D4S to be falsely detected as the aglycone[5]. Troubleshooting:
-
Sample Prep: Add esterase/sulfatase inhibitors (e.g., sodium fluoride) to the collection tubes immediately. Maintain all samples at 4°C.
-
MS Tuning: Perform a continuous infusion of a D4S standard and manually tune the DP and CE to the lowest possible voltages that still yield a stable parent ion (m/z 333.0071 for [M-H]⁻)[5]. Monitor the specific transition for the sulfate loss rather than relying on the aglycone mass.
Part 3: Quantitative Data Summaries
Table 1: Formulation Strategies for Enhancing Daidzein/D4S Bioavailability
| Formulation Type | Composition / Modification | Bioavailability Enhancement | Key Mechanism of Action |
| SMEDDS | Ethyl oleate (10%), Cremophor RH 40 (60%), PEG400 (30%) | ~2.5-fold increase[3] | Protects from GI hydrolysis; enhances lymphatic transport. |
| Nanoemulsion | Lipid-based nanoscale droplets | ~2.62-fold increase (AUC)[6] | Overcomes dissolution rate barriers; increases surface area. |
| Carbamate Prodrug | Daidzein-4'-O-CO-N-isoleucine | ~15.5-fold increase[4] | OATP2B1-mediated active transport; resists Phase II metabolism. |
Table 2: Pharmacokinetic Modulators (Efflux Inhibitors)
| Modulator | Target Transporter | IC₅₀ Value | Application in D4S Studies |
| Febuxostat | BCRP | ~0.23 µM[1] | Co-administered orally to block intestinal/biliary efflux of D4S. |
| Daidzein 4'-Sulfate | Sterol Sulfatase (STS) | Kᵢ = 5.9 µM[2] | Acts as the therapeutic agent itself in hormone-dependent cancer models. |
Part 4: Validated Experimental Protocols
Protocol 1: In Vivo BCRP Inhibition and D4S Pharmacokinetic Workflow
Objective: To achieve measurable systemic exposure of D4S by blocking BCRP-mediated efflux.
-
Preparation of Inhibitor: Suspend Febuxostat in a 0.5% methylcellulose vehicle to achieve a dosing concentration of 30 mg/kg[1].
-
Preparation of D4S/Daidzein: Formulate the active compound in a validated SMEDDS vehicle (Ethyl oleate/Cremophor/PEG400)[3].
-
Dosing Schedule: Administer the Febuxostat suspension via oral gavage. Wait exactly 60 minutes to ensure peak intestinal BCRP inhibition[1].
-
Active Dosing: Administer the SMEDDS-formulated Daidzein/D4S via oral gavage.
-
Self-Validation Check: Include a control cohort receiving the SMEDDS formulation with a blank methylcellulose vehicle (no BCRP inhibitor). A statistically significant increase in the AUC₀₋₂₄ of D4S in the experimental group validates the successful blockade of the efflux pathway.
Protocol 2: Cold-Stabilized Plasma Extraction for D4S LC-MS/MS
Objective: To extract D4S from rat plasma while preventing ex vivo hydrolysis.
-
Blood Collection: Draw blood into pre-chilled K₂EDTA tubes containing 5 mM Sodium Fluoride (NaF) to halt sulfatase activity. Immediately place on wet ice.
-
Centrifugation: Centrifuge at 1,500 × g for 10 minutes at strictly 4°C. Transfer plasma to pre-chilled microcentrifuge tubes.
-
Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN) containing the internal standard (e.g., Daidzein-d4 4'-sulfate). Crucial: Do not use acidified ACN (e.g., containing formic acid), as low pH accelerates sulfate ester cleavage.
-
Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Self-Validation Check: Spike a known concentration of D4S into blank plasma alongside the internal standard. Process as above. A recovery rate of >85% and an aglycone peak area of <5% of the total mass confirms that ex vivo hydrolysis has been successfully arrested.
Optimized In Vivo Workflow for Daidzein 4'-Sulfate Pharmacokinetic Studies.
References
- Source: vulcanchem.
- Source: nii.ac.
- Source: nih.
- Source: nih.
- Source: acs.
- Source: nih.
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- 3. Enhanced oral bioavailability of daidzein by self-microemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
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How to dissolve Daidzein 4'-Sulfate Disodium Salt for experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic datasheets. Here, we explore the physicochemical causality behind handling Daidzein 4'-Sulfate Disodium Salt , ensuring your in vitro assays are built on self-validating, reproducible protocols.
Mechanistic Overview & Experimental Rationale
Daidzein 4'-Sulfate is a highly specialized, regiospecific sulfated metabolite of the soy isoflavone daidzein. In drug development and oncology research, it is primarily utilized as a potent, competitive inhibitor of Sterol Sulfatase (STS) , an enzyme responsible for hydrolyzing steroid sulfates into active estrogens[1].
Understanding the structural modifications of this compound is critical for experimental design. While the parent aglycone (daidzein) suffers from notoriously poor aqueous solubility, sulfation drastically alters its physicochemical profile. Research indicates that daidzein 4'-sulfate exhibits cellular absorption rates 4.3–4.5 times higher than the parent compound in human aortic vascular smooth muscle cells (HAVSMCs)[1].
Fig 1. Mechanism of action: Daidzein 4'-sulfate competitively inhibits STS to reduce estrogens.
Physicochemical Data & Handling Parameters
To design a robust dissolution protocol, we must first analyze the compound's quantitative properties. The table below summarizes the critical parameters that dictate our solvent choices.
| Parameter | Specification | Experimental Implication |
| Molecular Weight | ~378.26 g/mol (Anhydrous) | Base all molarity calculations on the exact batch lot, accounting for hydration states. |
| Solubility Profile | Soluble in DMSO, Methanol; Sparingly in Water[2] | Critical: Despite being a disodium salt, primary high-concentration stocks must be made in organic solvents. |
| Hygroscopicity | Highly Hygroscopic[3] | Requires strict desiccation. Exposure to ambient humidity causes rapid mass fluctuation and potential hydrolysis. |
| Storage (Solid) | -20°C to -80°C[3] | Protect from light and moisture to maintain stability and prevent degradation. |
| Target Affinity | Ki = 5.9 µM (STS)[1] | Guides the required concentration range for dose-response curves. |
Self-Validating Protocol: Preparation of a 10 mM Stock Solution
A protocol is only as good as its built-in quality control. The following methodology incorporates self-validating steps to ensure complete molecular dispersion before you ever dose a cell.
Step 1: Thermal Equilibration (Moisture Prevention)
-
Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Daidzein 4'-Sulfate Disodium Salt is highly hygroscopic[3]. Opening a cold vial in a humid lab causes immediate condensation, adding water weight that skews your molarity calculations and initiates premature hydrolysis.
Step 2: Primary Dissolution
-
Action: Weigh the required mass (e.g., 3.78 mg for 1 mL of a 10 mM stock) and add Anhydrous DMSO (≥99.9% purity) .
-
Causality: Do not use water. While the disodium salt improves hydrophilicity over the parent compound, it is only "sparingly soluble" in water[2]. DMSO ensures complete solvation of the isoflavone core, preventing micro-aggregates.
Step 3: Agitation & Self-Validation
-
Action: Vortex gently for 60 seconds. If necessary, sonicate in a room-temperature water bath for 1-2 minutes.
-
Validation Check: Hold the tube against a pure black background under bright light. The solution must be 100% optically clear . If you observe a Tyndall effect (light scattering) or micro-particulates, the compound has not fully dissolved. Never proceed to cellular assays with a suspension.
Step 4: Aliquoting & Storage
-
Action: Divide the stock into 20–50 µL single-use aliquots in opaque/amber microcentrifuge tubes and store immediately at -20°C or -80°C.
-
Causality: Repeated freeze-thaw cycles introduce moisture and thermal stress, leading to the degradation of the sulfate group. Single-use aliquots guarantee consistent dosing across multi-week experiments.
Fig 2. Standardized preparation and validation workflow for Daidzein 4'-Sulfate Disodium Salt.
Troubleshooting & FAQs
Q: Why is my compound precipitating when added to the cell culture medium? A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is rapidly injected into a cold aqueous buffer, the sudden change in dielectric constant causes localized supersaturation and precipitation. Troubleshooting: Always pre-warm your culture medium to 37°C. Add the DMSO stock dropwise while continuously vortexing or swirling the medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% (v/v) to prevent both compound crash-out and solvent-induced cytotoxicity.
Q: Can I use water instead of DMSO since it is a "Disodium Salt"? A: No. It is a common misconception that all sodium salts are freely soluble in water. While the disodium salt formulation improves overall hydrophilicity compared to the aglycone, it is still classified chemically as "sparingly soluble" in water[2]. Attempting to make a 10 mM stock in water will result in a micro-suspension rather than a true solution, leading to irreproducible IC50 values. Always use anhydrous DMSO for the primary stock.
Q: I suspect my older stock solution has degraded. How can I tell? A: Because Daidzein 4'-Sulfate Disodium Salt is highly hygroscopic[3], introducing water (even atmospheric moisture from repeated opening of the vial) can lead to the hydrolysis of the sulfate group, reverting the compound back to standard daidzein. If your assay suddenly shows a drop in STS inhibition or altered cellular uptake, degradation is the likely culprit. To prevent this, strictly adhere to the single-use aliquot rule (Step 4 of the protocol).
Q: Does the sulfation affect the compound's selectivity? A: Yes, significantly. While daidzein 4'-sulfate potently inhibits STS ( Ki = 5.9 µM), it exhibits much weaker activity against hydroxysteroid sulfotransferases ( IC50 > 100 µM) and phenol sulfotransferases ( IC50 > 200 µM)[1]. This selectivity is what makes it an excellent targeted therapeutic agent with minimal off-target enzymatic effects.
References
-
Veeprho. "Daidzein Impurities and Related Compound." URL:[Link]
-
Xi'an Qiyue Biological Technology (0qy). "Daidzein 4'-Sulfate Disodium Salt." URL:[Link]
Sources
Reducing variability in experiments with Daidzein 4'-Sulfate
Welcome to the Daidzein 4'-Sulfate Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with Daidzein 4'-Sulfate (D4S).
D4S is a critical phase II isoflavone metabolite that acts as a competitive inhibitor of sterol sulfatase (STS) and modulates Estrogen Receptor alpha (ERα) pathways[1][2]. However, its amphiphilic nature, susceptibility to hydrolysis, and interaction with efflux transporters often introduce experimental variability. This guide utilizes a self-validating approach, ensuring that you not only execute the protocols but also understand the mechanistic causality behind them.
Troubleshooting Guide 1: Chemical Stability & Handling
Q: Why are the biological responses in my cellular assays inconsistent across technical replicates, even when using the same D4S batch?
Causality: D4S contains a sulfate ester bond that is highly susceptible to hydrolysis under acidic conditions or prolonged aqueous exposure. When D4S hydrolyzes, it reverts to its parent aglycone, daidzein. Daidzein possesses vastly different solubility profiles and biological activities (e.g., lower STS inhibition affinity), which will skew your assay results[2].
Protocol: Self-Validating Stock Preparation To eliminate hydrolysis-induced variability, your stock preparation must minimize aqueous exposure and utilize proper counter-ions.
-
Weighing: Accurately weigh D4S (Disodium Salt) in a low-humidity environment[3]. The disodium salt form enhances stability compared to the free acid.
-
Dissolution: Dissolve the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Causality: Anhydrous DMSO prevents spontaneous aqueous hydrolysis during long-term storage.
-
Storage: Aliquot into single-use amber vials (to prevent photo-degradation) and store immediately at -80°C.
-
Self-Validation Step: Before initiating a critical assay, dilute a fraction of the stock in methanol and run a rapid UV-Vis or LC-MS scan. The absence of a daidzein aglycone peak validates the integrity of the sulfate ester bond.
Troubleshooting Guide 2: In Vitro Cell Culture Variability
Q: Why do my intracellular D4S concentrations and STS inhibition IC50 values fluctuate wildly between different passages of MCF-7 cells?
Causality: D4S is a known substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2), a prominent efflux transporter[4]. Cancer cell lines (like MCF-7) often exhibit drifting BCRP expression levels as passage numbers increase. If BCRP expression is high, D4S is rapidly extruded from the cell, lowering the intracellular pool available to engage its target, Sterol Sulfatase (STS), which D4S competitively inhibits with a Ki of 5.9 µM[2].
Protocol: BCRP-Controlled Cellular Uptake & STS Inhibition Assay
-
Seeding: Seed MCF-7 cells at 1.0×104 cells/well in a 96-well plate and incubate at 37°C under 5% CO2[5].
-
Efflux Normalization: Pre-incubate the cells for 2 hours with a specific BCRP inhibitor (e.g., Ko143 at 1 µM)[4]. Causality: Blocking BCRP normalizes the efflux rate across all wells, ensuring that intracellular D4S concentrations are purely a function of your dosing regimen.
-
Treatment: Treat cells with D4S (1 µM to 10 µM) in Optimem medium to minimize protein-binding interference[4].
-
Self-Validation Step: Always include a parallel control plate without the Ko143 inhibitor. A significant leftward shift in the STS inhibition curve on the Ko143-treated plate validates that BCRP-mediated efflux was the primary source of your prior variability.
Fig 1. D4S intracellular dynamics illustrating BCRP-mediated efflux and STS target engagement.
Troubleshooting Guide 3: LC-MS/MS Analytical Variability
Q: Why is my standard curve non-linear, and why am I experiencing severe signal suppression during LC-MS/MS quantification?
Causality: As a sulfated conjugate, D4S is highly polar and readily deprotonates, making it ideal for Negative Electrospray Ionization (ESI-)[6]. However, sulfate groups are highly prone to in-source fragmentation if the declustering potential is too high. Furthermore, endogenous matrix components (like phospholipids) co-elute with polar metabolites on standard C18 columns, causing ion suppression.
Table 1: Optimized LC-MS/MS Parameters for D4S
| Parameter | Recommended Setting | Causality / Rationale |
| Ionization Mode | Negative ESI (ESI-) | The sulfate group readily deprotonates, yielding a strong [M-H]- ion[6]. |
| Declustering Potential | Low to Moderate | Prevents premature in-source fragmentation (loss of the SO3 group) before the ion reaches the collision cell. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid stabilizes peak shape on reverse-phase C18 columns without causing immediate in-column hydrolysis[4]. |
| MRM Transition | m/z 333 → 253 | Cleavage of the sulfate ester bond yields the stable daidzein aglycone product ion[7]. |
Protocol: Matrix-Insensitive Extraction Workflow
-
Spiking: Spike 50 µL of your biological sample (plasma or cell lysate) with 10 µL of a stable isotope-labeled Internal Standard (e.g., Genistein-d4-sulfate).
-
Precipitation: Add 200 µL of ice-cold 100% Methanol containing 0.1% Formic Acid. Causality: Cold methanol rapidly denatures endogenous sulfatases that would otherwise cleave D4S during sample processing.
-
Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an LC vial and inject 5 µL onto a C18 column (e.g., Poroshell 120, 2.7 µm)[4].
-
Self-Validation Step: Monitor the ratio of the D4S peak area to the Internal Standard peak area. A constant ratio across varying matrix volumes validates the absence of matrix-induced ion suppression.
Fig 2. Self-validating matrix-insensitive extraction workflow for D4S LC-MS/MS quantification.
Frequently Asked Questions (FAQs)
Q: Can I use standard RIPA buffer for cell lysis when measuring intracellular D4S? A: No. Standard RIPA buffer contains endogenous phosphatases and, crucially, active sulfatases if not properly inhibited. Using RIPA will result in the enzymatic cleavage of D4S back to daidzein during the lysis incubation. Always use a cold methanol-based extraction to immediately denature enzymes and preserve the sulfate conjugate.
Q: Why is my D4S precipitating when I add it to the cell culture media? A: Although D4S exhibits significantly higher solubility in organic solvents compared to daidzein[2], adding it directly from a high-concentration DMSO stock into cold aqueous media can cause localized precipitation. Always pre-warm your culture media to 37°C and vortex immediately upon addition to ensure uniform dispersion.
Q: Does D4S exhibit off-target inhibition of other sulfotransferases? A: D4S is highly selective for Sterol Sulfatase (STS). Kinetic studies show it binds to the STS active site with a Ki of 5.9 µM, but it exhibits much weaker activity against hydroxysteroid sulfotransferases (IC50 > 100 µM) and phenol sulfotransferases (IC50 > 200 µM)[2].
References
-
Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells - ResearchGate -[Link]
-
Bio-fabricated zinc oxide nanoparticles mediated by endophytic fungus Aspergillus sp. SA17 with antimicrobial and anticancer activities - Frontiers -[Link]
-
Daidzein-4'-sulfate | C15H10O7S | CID 12114463 - PubChem -[Link]
-
Daidzein 4'-Sulfate (Disodium Salt) - Veeprho -[Link]
-
Optimization of microwave-assisted extraction of bioactive compounds from different varieties of coffee pulp - MFU -[Link]
-
The Gut Microbiota Ellagic Acid-Derived Metabolite Urolithin A and Its Sulfate Conjugate Are Substrates for the Drug Efflux Transporter Breast Cancer Resistance Protein (ABCG2/BCRP) - ACS Publications -[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Daidzein 4'-sulfate (162935-26-4) for sale [vulcanchem.com]
- 3. veeprho.com [veeprho.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. mfuir.mfu.ac.th [mfuir.mfu.ac.th]
- 7. Daidzein-4'-sulfate | C15H10O7S | CID 12114463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Appropriate Controls for Daidzein 4'-Sulfate Experiments
Target Audience: Researchers, scientists, and drug development professionals.
The Causality of Control Selection in Isoflavone Metabolism
Daidzein 4'-sulfate (D4S) is a major circulating phase II metabolite of the soy isoflavone daidzein[1]. In pharmacological assays, D4S exhibits highly divergent behavior compared to its parent compound. It acts as a competitive inhibitor of Sterol Sulfatase (STS)—an enzyme that converts inactive estrogen sulfates into active estrogens[2]—and modulates Estrogen Receptor (ERα/ERβ) activation pathways uniquely, often maintaining anti-estrogenic effects while other metabolites act as estrogen mimetics [3].
Because D4S can be enzymatically hydrolyzed back into daidzein during in vitro assays, standardizing your controls is not just a procedural formality; it is a strict requirement for establishing causality. The following guide provides a self-validating framework to ensure your experimental readouts are intrinsically tied to the 4'-sulfate moiety.
Troubleshooting & FAQs: Designing a Self-Validating System
Q: What is the optimal vehicle control for Daidzein 4'-sulfate disodium salt, and how do I prevent solvent-induced artifacts? A: While the disodium salt of D4S is slightly water-soluble, stock solutions are predominantly prepared in Dimethyl Sulfoxide (DMSO) to ensure parallel solubility matching with the highly hydrophobic parent compound, daidzein. The Causality: DMSO concentrations above 0.1% (v/v) can induce cellular toxicity and artificially alter baseline ER transcriptional activity. Your vehicle control must exactly match the final DMSO concentration of your highest D4S test well. If your assay requires >0.1% DMSO, you must transition to an ethanol/water vehicle system.
Q: Why must I include unconjugated daidzein as a parallel control in my assays? A: Unconjugated daidzein serves as your primary structural control. The Causality: To prove that an observed biological effect (such as STS inhibition or altered ER binding affinity) is specifically driven by the addition of the sulfate group, daidzein must be tested in parallel. For instance, D4S significantly reduces neuroglobin (NGB) levels in breast cancer cells, whereas other gut metabolites do not [3]. Without the parent control, you cannot isolate the pharmacodynamic contribution of the phase II conjugation.
Q: When evaluating D4S as a Sterol Sulfatase (STS) inhibitor, what are the gold-standard positive controls? A: EMATE (Estrone-3-O-sulfamate) or Irosustat (STX64). The Causality: These are potent, irreversible STS inhibitors. Including them validates that the STS enzyme in your assay (whether in MCF-7 cell lysates or as a purified recombinant protein) is catalytically active and inhibitable. This provides a maximum inhibition baseline (100% blockade) necessary to accurately calculate the IC50 or Ki of D4S.
Q: How do I control for Estrogen Receptor (ERα/ERβ) activation or antagonism by D4S? A: Use 17β-estradiol ( E2 ) as your positive agonist control, and Endoxifen or Fulvestrant (ICI 182,780) as your antagonist control. The Causality: E2 provides the maximum transcriptional activation baseline for the receptor. Endoxifen confirms that the proliferative or transcriptional effects observed upon D4S administration are strictly ER-mediated. If D4S-induced effects persist in the presence of Endoxifen, the mechanism is off-target (non-ER mediated).
Q: How can I ensure that D4S isn't being hydrolyzed back to daidzein during a 48-hour cell culture assay? A: Include a "Hydrolysis Artifact Control" well containing D4S combined with an irreversible STS inhibitor (e.g., Irosustat). The Causality: Breast cancer cell lines like MCF-7 express high levels of endogenous sulfatases. If D4S is hydrolyzed, the observed effects might actually be driven by the newly liberated daidzein. If the biological effect disappears when the STS inhibitor is added, the effect was caused by the hydrolyzed parent compound. If the effect persists, it is intrinsic to the intact D4S molecule.
Experimental Methodology: D4S Sterol Sulfatase (STS) Inhibition Assay
To evaluate the competitive inhibitory capacity of D4S against STS, follow this validated, step-by-step radiometric extraction protocol:
-
Enzyme Preparation: Culture MCF-7 cells to 80% confluency. Harvest, wash with cold PBS, and lyse in 0.1 M Tris-HCl buffer (pH 7.4) via sonication. Centrifuge at 100,000 × g for 60 minutes at 4°C to isolate the STS-rich microsomal pellet. Resuspend in Tris-HCl buffer.
-
Reagent Formulation: Prepare 10 mM stock solutions of D4S (Test), Daidzein (Parent Control), and EMATE (Positive Control) in DMSO. Dilute to working concentrations (0.1 µM – 50 µM) in assay buffer. Ensure the final DMSO concentration across all wells is exactly 0.1%.
-
Pre-Incubation: In a 96-well plate, combine 50 µg of the microsomal protein preparation with the test compounds, controls, or vehicle. Incubate at 37°C for 15 minutes to establish binding equilibrium.
-
Reaction Initiation: Add tritium-labeled substrate, [³H]-Estrone Sulfate ( E1S ), at a concentration equivalent to its known Km (typically ~20 µM).
-
Termination & Extraction: Incubate the reaction for 30 minutes at 37°C. Terminate the reaction by adding 1 mL of toluene. Vortex vigorously for 1 minute to extract the unconjugated, hydrophobic product ([³H]-Estrone) into the organic phase, leaving the unreacted hydrophilic substrate in the aqueous phase.
-
Quantification: Isolate 500 µL of the toluene phase and mix with scintillation fluid. Measure the radioactivity using a liquid scintillation counter. Calculate the IC50 by plotting the percentage of STS inhibition against the log concentration of D4S.
Quantitative Data Summary: Matrix of Experimental Controls
| Assay Context | Control Classification | Recommended Compound | Working Concentration | Mechanistic Purpose |
| All Assays | Vehicle Control | DMSO | ≤ 0.1% (v/v) | Establishes baseline activity; prevents solvent-induced toxicity or ER artifact activation. |
| All Assays | Structural Control | Daidzein (Aglycone) | Matched to D4S dose | Isolates the specific biological contribution of the 4'-sulfate moiety. |
| STS Inhibition | Positive Control | EMATE / Irosustat | 1 µM – 10 µM | Validates enzyme activity and provides a 100% irreversible inhibition baseline. |
| ER Activation | Agonist Control | 17β-Estradiol ( E2 ) | 10 nM | Establishes maximal ERα/ERβ transcriptional activation and phosphorylation. |
| ER Antagonism | Antagonist Control | Endoxifen / Fulvestrant | 1 µM (30 min pre-treat) | Confirms that D4S-induced downstream effects are strictly ER-dependent. |
| Cellular Assays | Hydrolysis Control | D4S + Irosustat | Matched D4S + 1 µM Irosustat | Prevents endogenous cellular sulfatases from cleaving D4S into daidzein. |
Visualizing the Validation Framework
Logical framework for selecting validation controls in Daidzein 4'-Sulfate assays.
References
-
Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. Montalesi E, Cipolletti M, Cracco P, Fiocchetti M, Marino M. Cancers (MDPI). 2020.[Link]
-
Phytoestrogens Are Potent Inhibitors of Estrogen Sulfation: Implications for Breast Cancer Risk and Treatment. Harris RM, Wood DM, Bottomley L, Blagg S, Owen K, Hughes PJ, Waring RH, Kirk CJ. The Journal of Clinical Endocrinology & Metabolism (Oxford Academic). 2004.[Link]
-
PubChem Compound Summary for CID 12114463, Daidzein-4'-sulfate. National Center for Biotechnology Information. NIH.[Link]
Sources
Technical Support Center: Daidzein 4'-Sulfate Purity & Characterization
Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and validation of sulfated isoflavones. Daidzein 4'-sulfate (D4S) presents unique analytical challenges due to its high polarity, the potential for regioisomerism (e.g., 7-sulfate vs. 4'-sulfate), and the instability of the sulfate ester under harsh conditions.
This guide provides a self-validating framework to definitively confirm the purity, regioselectivity, and biological utility of synthesized Daidzein 4'-sulfate.
Analytical Workflow for Purity Confirmation
To establish absolute confidence in your synthesized compound, you must employ an orthogonal testing strategy. Relying solely on mass spectrometry is a common pitfall; MS cannot easily distinguish between the 7-sulfate and 4'-sulfate regioisomers.
Figure 1: Orthogonal workflow for the absolute structural confirmation of Daidzein 4'-sulfate.
Troubleshooting Guides & FAQs
Q1: My synthesis yielded a sulfated product, but how do I definitively prove it is the 4'-sulfate and not the 7-sulfate or a disulfate?
The Causality: The regioselectivity of your synthesis depends entirely on your protection strategy. Typically, the 7-hydroxyl group of daidzein is protected using a tert-butyldimethylsilyl (TBDMS) group, leaving only the 4'-hydroxyl available for the sulfur trioxide-pyridine complex [1]. However, incomplete protection or migration can yield mixtures.
The Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive way to confirm the position of the sulfate group. The sulfate group is strongly electron-withdrawing, which causes a predictable deshielding effect on the adjacent protons.
-
In Daidzein 4'-sulfate , look for a distinct downfield shift of the 4'-position proton (δ 7.85 ppm) compared to the parent daidzein [1].
-
High-Resolution Mass Spectrometry (HRMS) should be used in parallel to confirm the exact mass, ruling out disulfation (which would show a different m/z).
Table 1: Key Quantitative Identifiers for Daidzein vs. Daidzein 4'-Sulfate
| Analytical Target | Parent Daidzein | Daidzein 4'-Sulfate | Diagnostic Rationale |
| HRMS (Negative Mode) | m/z 253.0506 [M-H]⁻ | m/z 353.0234[M-H]⁻ | Addition of SO₃ (80 Da) [1]. |
| ¹H-NMR (4'-proton) | ~ δ 6.8 - 7.0 ppm | δ 7.85 ppm | Downfield shift due to electron withdrawal by the sulfate ester [1]. |
| Solubility (Ethyl Acetate) | Poor | 2.79 × 10⁵ times greater | Sulfation drastically alters the physicochemical dipole [1]. |
Q2: My HPLC chromatogram shows severe peak tailing and poor retention for the sulfated product. How do I fix this?
The Causality: Daidzein 4'-sulfate is highly polar and carries a negative charge at physiological and neutral pH. When using a standard reversed-phase C18 column with typical water/acetonitrile gradients, the ionized sulfate group interacts poorly with the hydrophobic stationary phase and causes secondary interactions with residual silanols on the silica support.
The Solution: You must control the ionization state of the sulfate group.
-
Ion-Pairing Chromatography: Introduce a volatile ion-pairing reagent like 10 mM ammonium acetate (pH 5.5) into the aqueous mobile phase. The ammonium ions pair with the sulfate, neutralizing the charge and improving retention on a C18 column.
-
Alternative Stationary Phases: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain highly polar and charged metabolites.
Q3: How can I create a "self-validating" system to prove the purity and concentration of my D4S stock without relying solely on an external standard?
The Causality: Commercial standards for sulfated isoflavones are often expensive or unavailable in high purity. To validate your synthesized batch, you can reverse the synthesis enzymatically. By cleaving the sulfate group with a specific enzyme, you should recover 100% of the parent daidzein, which is easily quantifiable against cheap, highly pure daidzein standards [3].
The Solution: Implement the Enzymatic Cleavage Assay using Helix pomatia sulfatase [2]. This protocol acts as an internal logic check: if the compound is purely D4S, enzymatic hydrolysis will yield an equimolar amount of daidzein.
Step-by-Step Methodology: Enzymatic Cleavage Assay
-
Preparation: Dissolve your synthesized Daidzein 4'-sulfate in 150 mM Tris-HCl buffer (pH 8.0) to a theoretical concentration of 100 µM.
-
Enzyme Addition: Add 0.1 units of type H-1 sulfatase (from Helix pomatia) to 100 µL of the D4S solution [2].
-
Incubation: Incubate the reaction mixture in a thermomixer at 37°C for exactly 4 hours to ensure complete hydrolysis [2].
-
Quenching: Halt the enzymatic reaction by adding 50 µL of ice-cold methanol and heating the mixture at 98°C for 3 minutes to denature the protein [2].
-
Clarification: Centrifuge the sample at 15,000 × g for 10 minutes to pellet the denatured enzyme [2].
-
Quantification: Inject the supernatant into the HPLC. Quantify the resulting unconjugated daidzein peak using a standard curve generated from commercial daidzein [2]. The molar yield of daidzein should perfectly match the molar input of your D4S.
Biological Context: Why Purity Matters for Assays
Daidzein 4'-sulfate is not just an inactive metabolite; it is a potent, competitive inhibitor of Sterol Sulfatase (STS), an enzyme responsible for hydrolyzing steroid sulfates (like DHEAS) into active estrogens [1]. In hormone-dependent cancers, STS drives intratumoral estrogen synthesis.
If your D4S preparation is contaminated with unreacted daidzein (which possesses weak estrogenic activity itself [3]), your in vitro STS inhibition assays will yield confounded, biphasic results. Pure D4S binds to the STS active site with a Ki value of 5.9 µM [1].
Figure 2: Mechanism of action showing Daidzein 4'-sulfate competitively inhibiting Sterol Sulfatase (STS).
References
-
National Institutes of Health (NIH). "Regioselective production of sulfated polyphenols using human cytosolic sulfotransferase (SULT)-expressing Escherichia coli cells - PMC". Available at:[Link]
-
National Institutes of Health (NIH). "A brief history and spectroscopic analysis of soy isoflavones - PMC". Available at: [Link]
(Note: Ensure all synthesized compounds are stored at -20°C in desiccated environments, as sulfate esters can undergo slow spontaneous hydrolysis in aqueous solutions over time.)
Technical Support Center: Addressing Poor Cell Permeability of Daidzein 4'-Sulfate
Welcome to the technical support center for researchers working with Daidzein 4'-Sulfate. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to help you overcome challenges related to its poor cell permeability. As Senior Application Scientists, we've designed this resource to be both scientifically rigorous and practically applicable in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why does Daidzein 4'-Sulfate exhibit poor cell permeability?
A1: The poor cell permeability of Daidzein 4'-Sulfate is primarily due to two factors. Firstly, the addition of a sulfate group to the daidzein molecule significantly increases its polarity and water solubility, which hinders its ability to passively diffuse across the lipophilic cell membrane[1][2][3][4]. Secondly, and more critically, Daidzein 4'-Sulfate is recognized as a substrate for various ATP-binding cassette (ABC) efflux transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs/ABCCs)[5][6]. These transporters are present on the cell membrane and actively pump the compound out of the cell, leading to low intracellular concentrations[7][8].
Q2: What are the primary efflux transporters involved in pumping Daidzein 4'-Sulfate out of cells?
A2: The primary efflux transporters responsible for the low intracellular accumulation of sulfated compounds like Daidzein 4'-Sulfate are members of the ABC transporter superfamily[7][9]. Specifically, Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs) are known to transport anionic compounds, including glucuronide and sulfate conjugates[6][10]. Daidzein itself has been shown to be a substrate for BCRP and MRPs[5].
Q3: How is Daidzein 4'-Sulfate typically formed, and can this process be manipulated?
A3: Daidzein is a naturally occurring isoflavone found in soybeans[4]. Upon ingestion, it is metabolized in the gut and liver[1][11]. Sulfation is a phase II metabolic reaction catalyzed by sulfotransferases, which adds a sulfate group to the daidzein molecule, increasing its water solubility to facilitate excretion[11][12][13]. While this is an in vivo process, chemically synthesized daidzein sulfonates have been developed to improve its physicochemical properties[14][15][16][17]. For in vitro experiments, you are likely working with a synthesized form. It is crucial to confirm the purity and identity of your Daidzein 4'-Sulfate.
Q4: What is the Caco-2 cell permeability assay, and why is it relevant for studying Daidzein 4'-Sulfate?
A4: The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium[18][19][20]. Caco-2 cells, when grown on a semi-permeable membrane, differentiate to form a monolayer with tight junctions and express various transporters, including efflux pumps like BCRP and MRPs[18]. This assay is highly relevant for assessing the intestinal absorption and permeability of compounds like Daidzein 4'-Sulfate. It allows for the measurement of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, which can indicate the involvement of active efflux[18][20].
Troubleshooting Guide for Poor Cell Permeability
This section provides detailed experimental workflows to diagnose and potentially overcome the poor cell permeability of Daidzein 4'-Sulfate.
Issue 1: Low intracellular concentration of Daidzein 4'-Sulfate in cell-based assays.
Underlying Cause: This is the expected outcome due to the compound's properties. The primary reasons are likely poor passive diffusion and active efflux by transporters.
Workflow for Diagnosing the Permeability Barrier
This workflow will help you determine the contribution of passive permeability versus active efflux.
Caption: Diagnostic workflow for assessing Daidzein 4'-Sulfate permeability.
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a general framework. Specific details may need to be optimized for your laboratory.
Materials:
-
Caco-2 cells (passages 35-45)[20]
-
Transwell inserts (e.g., 12-well format)
-
Cell culture medium (e.g., MEM with 10% FBS, 1% NEAA, penicillin/streptomycin)[20]
-
Hank's Buffered Salt Solution (HBSS) or Ringers buffer[18][21]
-
Daidzein 4'-Sulfate
-
Analytical method for quantification (e.g., LC-MS/MS)[13][22]
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 8 x 10^4 cells/cm^2[20]. Culture for 19-21 days to allow for differentiation into a confluent monolayer[20][23].
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be in an acceptable range (e.g., >200 Ω·cm^2)[21][23].
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add your test concentration of Daidzein 4'-Sulfate in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as above, but add the Daidzein 4'-Sulfate solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of Daidzein 4'-Sulfate in the collected samples using a validated analytical method like LC-MS/MS[13][22][24][25].
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt: rate of appearance of the compound in the receiver chamber
-
A: surface area of the membrane
-
C0: initial concentration in the donor chamber
-
-
Interpretation of Results:
| Papp Value (cm/s) | Permeability Classification |
| > 10 x 10^-6 | High |
| 1-10 x 10^-6 | Moderate |
| < 1 x 10^-6 | Low |
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
Issue 2: How to identify the specific efflux transporters involved.
Underlying Cause: Daidzein 4'-Sulfate is likely a substrate for multiple transporters. Identifying the key players is crucial for developing strategies to enhance its uptake.
Workflow for Transporter Identification
This workflow uses specific inhibitors to pinpoint the transporters responsible for efflux.
Caption: Workflow for identifying efflux transporters using specific inhibitors.
Experimental Protocol: Caco-2 Assay with Efflux Transporter Inhibitors
Materials:
-
Same as the Caco-2 Permeability Assay protocol.
-
Specific efflux transporter inhibitors (see table below).
Procedure:
-
Follow the Caco-2 Permeability Assay protocol as described above.
-
In a separate set of wells, pre-incubate the Caco-2 monolayers with the specific inhibitor in HBSS for a defined period (e.g., 30-60 minutes) before adding Daidzein 4'-Sulfate.
-
The Daidzein 4'-Sulfate solution added to the donor chamber should also contain the inhibitor at the same concentration.
-
Run the permeability assay in both A-B and B-A directions in the presence of the inhibitor.
-
Compare the Papp values and efflux ratios obtained with and without the inhibitor.
Recommended Efflux Transporter Inhibitors:
| Transporter Target | Inhibitor | Typical Working Concentration | Selectivity |
| BCRP (ABCG2) | Ko143 | 0.1 - 1 µM | Potent and selective for BCRP over P-gp and MRP1[10][26] |
| MRPs (ABCCs) | MK571 | 10 - 50 µM | Specific for MRPs[10] |
| P-glycoprotein (P-gp/MDR1/ABCB1) | Verapamil | 50 - 100 µM | First-generation P-gp inhibitor, also has other activities[27][28] |
| P-gp/BCRP | Elacridar | 0.5 - 2 µM | Dual inhibitor of P-gp and BCRP[26][27] |
Interpretation of Results:
-
A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of a specific inhibitor strongly suggests that Daidzein 4'-Sulfate is a substrate for that transporter.
-
If multiple inhibitors show an effect, it indicates that Daidzein 4'-Sulfate is a substrate for several efflux pumps.
Issue 3: How to improve the intracellular delivery of Daidzein 4'-Sulfate for in vitro studies.
Underlying Cause: Even if you have identified the transporters, you need a practical way to get more of the compound into your cells for functional assays.
Strategies for Enhancing Intracellular Concentration
-
Co-administration with Efflux Inhibitors: Based on your findings from the transporter identification workflow, you can co-administer the most effective inhibitor(s) with Daidzein 4'-Sulfate in your cell-based experiments. This is the most direct approach to increase intracellular accumulation.
-
Chemical Modification (Prodrug Approach): While this is more of a drug development strategy, it's important to be aware of. Modifying daidzein to create more lipophilic prodrugs, such as sulfonic acid esters, can improve cell uptake[2]. These prodrugs would then ideally be hydrolyzed back to the active form intracellularly[15][29].
-
Nanoparticle-based Delivery Systems: Encapsulating Daidzein 4'-Sulfate in nanoparticles can be a strategy to bypass efflux pumps and enhance cellular uptake[30][31][32]. This is a more advanced technique but can be highly effective.
Concluding Remarks
Addressing the poor cell permeability of Daidzein 4'-Sulfate requires a systematic approach. By understanding the underlying mechanisms of poor passive diffusion and active efflux, and by employing the experimental strategies outlined in this guide, researchers can effectively diagnose the permeability barriers and implement rational strategies to improve the intracellular delivery of this compound for their studies.
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- Peng, Y., et al. (2022). Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers in Pharmacology, 13, 966904.
- Li, Y., & Li, X. (2026). Chemical Strategies for Controlling Sulfation in Biomacromolecules. Accounts of Chemical Research.
- Nakamura, Y., et al. (2011). Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. Journal of Clinical Biochemistry and Nutrition, 49(3), 149-155.
- Peng, Y., et al. (2021). Study on pharmacological properties and cell absorption metabolism of novel daidzein napsylates. Royal Society Open Science, 8(1), 201479.
- Zhang, Y., et al. (2021). 3'-daidzein sulfonate protects myocardial cells from hypoxic-ischemic injury via the NRF2/HO-1 signaling pathway. Journal of Thoracic Disease, 13(12), 6720-6733.
- Singh, S., et al. (2023). Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives. Pharmaceuticals, 16(2), 279.
- Peng, Y., et al. (2022). Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers in Pharmacology, 13, 966904.
- Gao, Y., et al. (2010). Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako. Analytical and Bioanalytical Chemistry, 397(4), 1563-1572.
- Jackson, R. L., et al. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. Metabolites, 10(1), 35.
- Barnes, S., et al. (2000). An LC-MS method to determine concentrations of isoflavones and their sulfate and glucuronide conjugates in urine. Cancer Epidemiology, Biomarkers & Prevention, 9(4), 413-419.
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Wikipedia. (n.d.). Daidzein. Retrieved from [Link]
- Patel, K., et al. (2020). Development and validation of uv-spectrophotometric method for estimation of daidzein in soy. World Journal of Pharmaceutical and Life Sciences, 6(9), 114-121.
- Chen, Z., et al. (2016). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Drug Metabolism Reviews, 48(1), 116-140.
- Tirona, R. G. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions.
- Wang, Y., et al. (2022). Cholesterol Sulfate: Pathophysiological Implications and Potential Therapeutics. International Journal of Molecular Sciences, 23(24), 15728.
- Mocan, A., et al. (2021).
- Musther, H., et al. (2022). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in Pharmacology, 12, 794355.
- Jackson, R. L., et al. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. Metabolites, 10(1), 35.
- Hofmann, S., et al. (2023). ABC Transporters in Bacterial Nanomachineries. International Journal of Molecular Sciences, 24(7), 6271.
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Validating the Anti-Cancer Effects of Daidzein 4'-Sulfate In Vitro: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
The Metabolic Reality: Why Parent Compounds Fall Short
In the field of oncology drug development, in vitro screening of dietary phytoestrogens often yields false-positive or clinically irrelevant data. This occurs because parent compounds like Daidzein possess notoriously poor bioavailability and undergo extensive phase II metabolism in the gut and liver[1][2].
As a Senior Application Scientist, I strongly advocate for shifting the experimental focus to circulating metabolites. Daidzein 4'-Sulfate (D4S) is a major hepatic and gut metabolite that exhibits vastly superior physicochemical properties compared to its parent compound[3]. Testing D4S provides a more accurate, physiologically relevant model for assessing the anti-cancer efficacy of soy isoflavones.
Comparative Profiling: Daidzein vs. Metabolites
To objectively evaluate D4S, we must compare its performance against both the parent compound (Daidzein) and other major metabolites (such as Equol). The table below synthesizes the quantitative data regarding their biochemical properties and effects on breast cancer cell survival[3][4][5].
| Property / Metric | Daidzein (Parent) | Daidzein 4'-Sulfate (D4S) | Equol (Gut Metabolite) |
| Solubility (mg/mL) | 0.0012 | 3.35 (2.79 × 10⁵ increase) | Moderate |
| Cellular Uptake Rate | Baseline (1x) | 4.3–4.5x higher | Variable |
| STS Inhibition (Kᵢ) | >100 µM | 5.9 µM (Potent Inhibitor) | Weak/None |
| Effect on NGB Levels | Reduces at 1–10 µM | Reduces at 0.1–1 µM | Increases (Estrogen Mimetic) |
| Chemosensitization | Weak | Strong (Synergizes w/ Paclitaxel) | Antagonistic |
Data Interpretation: While Equol acts as an estrogen mimetic (promoting cell survival), D4S retains and amplifies the anti-estrogenic properties of Daidzein at much lower concentrations (0.1–1 µM)[5].
Mechanistic Pathway: The Causality of Chemosensitization
The anti-cancer efficacy of D4S in hormone-dependent breast cancer is driven by a highly specific signaling cascade. D4S acts as a competitive inhibitor of Sterol Sulfatase (STS) , an enzyme responsible for hydrolyzing steroid sulfates into active estrogens[3].
By inhibiting STS, D4S starves the tumor microenvironment of Estradiol (E2). This prevents the activation of Estrogen Receptor α (ERα), which subsequently downregulates the expression of Neuroglobin (NGB) —an estrogen-inducible anti-apoptotic protein[4][5]. The removal of this anti-apoptotic block renders the cancer cells highly susceptible to chemotherapeutics like Paclitaxel[5].
Figure 1: Mechanistic pathway of Daidzein 4'-Sulfate sensitizing breast cancer cells to apoptosis.
In Vitro Experimental Validation: Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. We utilize MCF-7 cells because they are ERα-positive, providing an ideal model for tracking estrogen-dependent anti-apoptotic pathways[4][5].
Protocol 1: Sterol Sulfatase (STS) Competitive Inhibition Assay
Causality: This cell-free assay isolates the primary upstream target to verify the direct enzymatic inhibition by D4S before introducing complex cellular variables[3].
-
Preparation: Prepare a reaction buffer containing 0.1 M Tris-HCl (pH 7.4).
-
Enzyme & Substrate: Incubate purified STS enzyme with varying concentrations of D4S (0.1 µM to 50 µM) for 15 minutes at 37°C.
-
Reaction Initiation: Add the radiolabeled or fluorescent substrate (e.g., Dehydroepiandrosterone sulfate, DHEAS) to the mixture.
-
Quantification: Measure the rate of substrate hydrolysis over 30 minutes. Calculate the Kᵢ value using a Lineweaver-Burk plot to confirm competitive inhibition (Expected Kᵢ ≈ 5.9 µM)[3].
Protocol 2: ERα Activation & NGB Expression (Western Blotting)
Causality: This step proves that the upstream STS inhibition translates into the desired downstream phenotypic change (reduction of anti-apoptotic proteins)[4][5].
-
Cell Culture: Seed MCF-7 cells in 6-well plates and culture in phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS (to eliminate exogenous estrogens)[6].
-
Treatment: Treat cells with 0.1 µM, 0.5 µM, and 1.0 µM of D4S for 24 hours. Use 10 nM E2 as a positive control[5].
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Run lysates on a 10% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with primary antibodies against NGB, phosphorylated ERα (pERα), total ERα, and Tubulin (loading control)[5].
-
Validation: Densitometric analysis should reveal a dose-dependent decrease in NGB levels and a reduced pERα/ERα ratio in D4S-treated cells compared to vehicle controls[5][7].
Protocol 3: Chemosensitization & Cell Viability Assay (MTT)
Causality: This functional assay demonstrates the ultimate therapeutic endpoint—synergistic cancer cell death[4].
-
Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well[6].
-
Co-Treatment: After 48 hours of incubation, treat cells with a sub-lethal dose of Paclitaxel (e.g., 10 nM) in the presence or absence of 1.0 µM D4S for 24 hours[5].
-
Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Dissolve the resulting purple formazan crystals in 100 µL DMSO[6].
-
Readout: Measure absorbance at 570 nm. The combination of D4S and Paclitaxel should show a statistically significant reduction in cell viability compared to Paclitaxel alone, validating the chemosensitization effect[4][5].
Figure 2: In vitro experimental workflow for validating D4S-mediated chemosensitization.
Conclusion
For drug development professionals evaluating phytoestrogens, utilizing the parent compound Daidzein in vitro is an outdated approach that ignores physiological metabolism. Daidzein 4'-Sulfate (D4S) offers a highly soluble, target-specific alternative that accurately reflects in vivo anti-cancer mechanisms. By competitively inhibiting STS and downregulating the ERα/NGB axis, D4S serves as a potent chemosensitizer in hormone-dependent breast cancers.
References
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Montalesi, E., Cipolletti, M., Cracco, P., Fiocchetti, M., & Marino, M. (2020). Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. Cancers, 12(1), 167. URL:[Link]
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Totta, P., Acconcia, F., Virgili, F., Cassidy, A., Weinberg, P.D., Rimbach, G., & Marino, M. (2005). Daidzein-sulfate Metabolites Affect Transcriptional and Antiproliferative Activities of Estrogen Receptor-Beta in Cultured Human Cancer Cells. The Journal of Nutrition, 135(11), 2687-2693. URL:[Link]
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Harris, R. M., Wood, D. M., Bottomley, L., Blagg, S., Owen, K., Hughes, P. J., Waring, R. H., & Kirk, C. J. (2004). Phytoestrogens Are Potent Inhibitors of Estrogen Sulfation: Implications for Breast Cancer Risk and Treatment. The Journal of Clinical Endocrinology & Metabolism, 89(4), 1779–1787. URL:[Link]
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A Comparative Guide to the Estrogen Receptor Binding of Daidzein 4'-Sulfate and Other Key Daidzein Metabolites
For researchers, scientists, and drug development professionals investigating the biological activity of soy isoflavones, a nuanced understanding of their metabolic transformation is critical. The parent compound, daidzein, is merely the precursor to a suite of metabolites, each with distinct biochemical properties. This guide provides an in-depth comparison of the estrogen receptor (ER) binding affinities of daidzein 4'-sulfate and other significant daidzein metabolites, supported by experimental data and protocols to ensure scientific integrity.
Introduction: The Metabolic Journey of Daidzein
Daidzein, a prominent isoflavone found in soybeans, is structurally similar to 17β-estradiol, allowing it to interact with estrogen receptors.[1][2] However, upon ingestion, daidzein undergoes extensive metabolism, primarily by gut microflora and subsequent phase II conjugation in the liver.[3][4] This biotransformation yields metabolites such as equol, O-desmethylangolensin (O-DMA), and various conjugated forms, including daidzein 4'-sulfate.[3][5] The estrogenic potency of soy consumption is not dictated by daidzein alone, but rather by the collective activity of this metabolic cocktail. Understanding the differential binding of these metabolites to the two primary estrogen receptor subtypes, ERα and ERβ, is paramount for predicting their physiological impact on tissues and designing targeted therapeutic strategies.
The Metabolic Pathway of Daidzein
The journey from dietary daidzein to its bioactive metabolites is a multi-step process. Initially, glycosidic forms like daidzin are hydrolyzed to the aglycone, daidzein.[4] Subsequently, intestinal bacteria convert daidzein into dihydrodaidzein (DHD), a key intermediate.[3] From DHD, two major pathways diverge, leading to the formation of either equol or O-DMA.[3][4] This conversion is highly dependent on the individual's gut microbiome, leading to the classification of individuals as "equol-producers" (approximately 30-50% of the population) or "non-producers".[3][6] Absorbed daidzein and its metabolites can then undergo sulfation or glucuronidation in the liver before entering circulation.
Caption: Metabolic conversion of daidzein by gut microbiota and hepatic enzymes.
Quantitative Comparison of Estrogen Receptor Binding Affinities
The biological activity of daidzein and its metabolites is largely mediated through their binding to ERα and ERβ. These two receptors have distinct tissue distributions and can trigger different downstream signaling pathways.[7][8] Many phytoestrogens, including daidzein metabolites, exhibit a preferential binding to ERβ.[6][8][9] The following table summarizes the relative binding affinities (RBA) and inhibitory concentrations (IC50/Ki) from various studies. The RBA is typically calculated by comparing the concentration of a test compound required to displace 50% of a radiolabeled estradiol from the receptor (IC50) to the IC50 of unlabeled 17β-estradiol.[10]
| Compound | Receptor Subtype | Binding Affinity (RBA, Ki, or IC50) | ERβ/ERα Selectivity Ratio | Reference(s) |
| 17β-Estradiol (E2) | ERα / ERβ | 100% RBA; Ki ~0.21 nM (ERα) | ~1 | [7][11] |
| Daidzein | ERα | Weak affinity; ~0.1-1% RBA | ~5-6 | [7][10] |
| ERβ | ~0.5-3% RBA | [10] | ||
| Daidzein 4'-Sulfate | ERα / ERβ | Reduced activity in whole-cell assays. Does not significantly alter direct displacement of [3H]E2 compared to daidzein. | Modestly Reduced | [5] |
| Daidzein 7-Sulfate | ERα / ERβ | Increased binding affinity compared to daidzein. | Increased | [5] |
| S(-)-Equol | ERα | Ki ~210 nM; ~2.1% RBA | ~13 | [10][12] |
| ERβ | Ki ~16 nM ; ~28% RBA | [10][12] | ||
| R(+)-Equol | ERα | Ki ~50 nM ; ~14.5% RBA | ~0.29 | [10][12] |
| ERβ | Ki ~170 nM; ~4.2% RBA | [12] | ||
| O-Desmethylangolensin (O-DMA) | ERα / ERβ | Higher affinity than daidzein. | Preferential for ERβ | [1] |
| Genistein (for comparison) | ERα | ~0.2-5% RBA | ~7-30 | [10] |
| ERβ | ~6.8-36% RBA | [10] |
Note: Binding affinity values can vary between studies due to different experimental conditions (e.g., receptor source, buffer composition).
Analysis and Structure-Activity Insights
The data reveals a clear hierarchy of binding potencies among daidzein metabolites.
-
Daidzein : The parent compound is a weak estrogen, binding to both ER subtypes with low affinity, though it shows a slight preference for ERβ.[2][10] Its biological effects in vivo are often attributed to its conversion into more potent metabolites.[13]
-
Daidzein 4'-Sulfate : The effect of sulfation is position-dependent and complex. Sulfation at the 4'-position, creating daidzein 4'-sulfate, modestly reduces overall estrogenic activity in cell-based assays that measure gene expression and cell growth.[5] However, in direct competitive binding assays, it does not significantly reduce the ability to displace estradiol from the receptor compared to the parent daidzein.[5] This suggests that while binding may be retained, the sulfate group may interfere with the conformational changes required for full receptor activation. In stark contrast, sulfation at the 7-position has been shown to increase estrogen agonist activity.[5]
-
S-Equol : Produced by the gut microbiota in only a subset of the population, (S)-equol is the most potent estrogenic metabolite of daidzein.[6][14] It exhibits a significantly higher binding affinity for both receptors compared to daidzein, with a pronounced 13-fold preference for ERβ.[10][12] This high affinity for ERβ is comparable to that of genistein and is believed to be responsible for many of the beneficial health effects associated with soy consumption in "equol-producers".[12][15] The structural change from daidzein (a planar isoflavone) to equol (a non-planar isoflavan) is critical for this enhanced binding.
-
O-Desmethylangolensin (O-DMA) : This metabolite, formed through a different microbial pathway, also demonstrates a higher affinity for estrogen receptors than its precursor, daidzein, and can stimulate the growth of estrogen-responsive cells more effectively.[1]
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
To ensure trustworthy and reproducible data, a well-validated protocol is essential. The following is a synthesized methodology for a competitive radioligand binding assay, based on established protocols from the National Toxicology Program and the U.S. EPA.[16][17][18]
Objective: To determine the relative binding affinity of test compounds (e.g., daidzein metabolites) for the estrogen receptor by measuring their ability to compete with a radiolabeled ligand ([³H]-17β-estradiol) for binding to the receptor.
Causality Behind Experimental Choices:
-
Receptor Source (Rat Uterine Cytosol): The uterus is rich in estrogen receptors (primarily ERα), providing a reliable and biologically relevant source for the assay.[16] Ovariectomized rats are used to minimize interference from endogenous estrogens.[16]
-
Radioligand ([³H]-E₂): Tritiated estradiol is used as it is the natural, high-affinity ligand for the ER. Its displacement by a test compound is a direct measure of competitive binding at the same site.
-
Separation Method (Hydroxylapatite - HAP): HAP slurry binds to the protein-ligand complexes, allowing for the separation of receptor-bound radioligand from the unbound radioligand by centrifugation. This is a critical step for accurate quantification.
Step-by-Step Methodology:
-
Preparation of Rat Uterine Cytosol: a. Uteri are harvested from female rats ovariectomized 7-10 days prior.[16] b. Tissues are homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[16] c. The homogenate is ultracentrifuged to pellet cell debris and nuclei, with the resulting supernatant (cytosol containing the ERs) being carefully collected.
-
Assay Setup: a. Assay tubes are prepared in triplicate for each condition: Total Binding (TB), Non-Specific Binding (NSB), and Competitor Concentrations. b. TB Tubes: Contain [³H]-E₂ (e.g., 0.5-1.0 nM final concentration) and assay buffer. c. NSB Tubes: Contain [³H]-E₂ and a high concentration (e.g., 200-fold excess) of an unlabeled competitor like diethylstilbestrol (DES) to saturate all specific binding sites.[16] d. Competitor Tubes: Contain [³H]-E₂ and increasing concentrations of the test compound (e.g., daidzein 4'-sulfate).
-
Incubation: a. An aliquot of the prepared uterine cytosol is added to each tube. b. The tubes are incubated (e.g., overnight at 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: a. Ice-cold hydroxylapatite (HAP) slurry is added to each tube and vortexed. b. The tubes are incubated on ice for a short period (e.g., 15-20 minutes) with intermittent vortexing to allow the HAP to bind the receptor-ligand complexes. c. The HAP is pelleted by centrifugation. The supernatant containing the unbound [³H]-E₂ is discarded. d. The HAP pellet is washed multiple times with assay buffer to remove any remaining free radioligand.
-
Quantification and Data Analysis: a. Scintillation cocktail is added to each tube containing the final HAP pellet. b. The radioactivity (in disintegrations per minute, DPM) is measured using a scintillation counter. c. Specific Binding is calculated: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). d. A competitive binding curve is plotted as the percentage of specific [³H]-E₂ bound versus the log concentration of the competitor. e. The IC50 value (the concentration of the test chemical that inhibits 50% of the specific [³H]-E₂ binding) is determined from this curve.[16]
Caption: Workflow for a competitive estrogen receptor binding assay.
Conclusion and Future Directions
The evidence compellingly demonstrates that the biological activity of daidzein is profoundly influenced by its metabolism.
-
Key Finding: Daidzein itself is a weak phytoestrogen. Its microbially-derived metabolite, S-equol , is significantly more potent, with a high binding affinity for ERβ that rivals some endogenous estrogens.
-
Daidzein 4'-Sulfate: In contrast, the common phase II metabolite, daidzein 4'-sulfate, exhibits reduced estrogenic activity compared to its parent aglycone in cellular contexts. This suggests that sulfation at the 4'-position is a deactivating step, reducing the compound's ability to effectively activate the estrogen receptor, even if binding is partially retained.
-
Implications for Research: These findings underscore the critical importance of accounting for metabolic profiles when studying the effects of soy isoflavones. The distinction between "equol-producers" and "non-producers" is a key variable in human studies.[3][14] For drug development professionals, the structure of equol provides a more potent scaffold than daidzein for designing selective estrogen receptor modulators (SERMs) that target ERβ. Future research should continue to explore the full range of daidzein conjugates and their interactions with ERs to build a complete picture of isoflavone bioactivity.
References
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Uchiyama, S., Ueno, T., & Suzuki, T. (2013). Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. Journal of Health Science, 59(4), 387-396. [Link]
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP Briefing Document. [Link]
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Wikipedia. (n.d.). Daidzein. [Link]
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Sathyamoorthy, N., & Wang, T. T. (1997). Differential effects of dietary phyto-oestrogens daidzein and equol on human breast cancer MCF-7 cells. European Journal of Cancer, 33(14), 2384-2389. [Link]
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Kulling, S. E., & Watzl, B. (2023). Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. Metabolites, 13(5), 661. [Link]
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Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., Helferich, W. G., & Katzenellenbogen, J. A. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559-1567. [Link]
-
Lee, D. Y., Kim, M. J., & Kim, Y. J. (2010). Metabolic pathway of the major soy isoflavones daidzin and genistin.... ResearchGate. [Link]
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Uchiyama, S., Ueno, T., & Suzuki, T. (2013). Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. Journal of Health Science. [Link]
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Weaver, C. M., & Cheong, J. M. (2024). S-Equol as a Gut-Derived Phytoestrogen Targeting Estrogen Receptor β: A Promising Bioactive Nutrient for Bone Health in Aging Women and Men: A Narrative Review. Nutrients, 16(1), 1. [Link]
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U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA NEST. [Link]
-
Zhu, B. T., Han, G. Z., Shim, J. Y., Wen, Y., & Jiang, X. R. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes: Insights into the Structural Determinants Favoring a Differential Subtype Binding. Endocrinology, 147(9), 4132-4150. [Link]
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Lee, D. Y., Kim, M. J., & Kim, Y. J. (2010). Isoflavone metabolites and their in vitro dual functions: They can act as an estrogenic agonist or antagonist depending on the estrogen concentration. ResearchGate. [Link]
-
Rafii, F. (2015). The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol. Metabolites, 5(1), 56-73. [Link]
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Taylor & Francis Online. (n.d.). Equol – Knowledge and References. [Link]
-
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA NEST. [Link]
-
Wong, C. C., & Botting, N. P. (2005). Effect of sulphation on the oestrogen agonist activity of the phytoestrogens genistein and daidzein in MCF-7 human breast cancer cells. Journal of Endocrinology, 186(3), 575-586. [Link]
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Santoro, F., & Giammanco, M. (2021). Daidzein, daidzein-4′-sulfate and equol effect on ERα activation.... ResearchGate. [Link]
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Inouye, Y., & Ikeda, K. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry, 74(20), 5231-5236. [Link]
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Jäger, W., & Wsól, V. (2017). The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach. Frontiers in Pharmacology, 8, 699. [Link]
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Yamada, K., Han, D. H., Sugano, M., & Tachibana, H. (2001). Suppressive Effect of Soy Isoflavone on Estrogenic Activity Expression. Journal of the Japanese Society for Food Science and Technology, 48(12), 920-926. [Link]
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Zhang, Y., & Chen, J. (2003). Effects of daidzein on estrogen-receptor-positive and negative pancreatic cancer cells in vitro. World Journal of Gastroenterology, 9(6), 1334-1337. [Link]
-
Kulling, S. E., & Watzl, B. (2023). Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. MDPI. [Link]
-
Uchiyama, S., Ueno, T., & Suzuki, T. (2013). Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. PMC. [Link]
-
Roy, P., & Kumar, A. (2018). Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production. Cellular and Molecular Biology, 64(1), 1-8. [Link]
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- 1. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol | MDPI [mdpi.com]
- 2. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
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Validating the Specificity of Daidzein 4'-Sulfate's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of Daidzein 4'-Sulfate's mechanism of action. By objectively comparing its performance with relevant alternatives and providing detailed experimental protocols, this document serves as a practical resource for robust scientific inquiry.
Introduction: The Importance of Specificity in Drug Discovery
Daidzein 4'-Sulfate, a major metabolite of the soy isoflavone daidzein, has garnered significant interest for its potential therapeutic applications. A key aspect of its biological activity is its role as a competitive inhibitor of sterol sulfatase (STS), an enzyme crucial for the conversion of steroid sulfates into their active forms.[1] This inhibition of STS is particularly relevant in the context of hormone-dependent cancers, where local estrogen production can drive tumor growth.[1] However, like many small molecules derived from natural products, a thorough validation of its target specificity is paramount to understanding its therapeutic potential and predicting potential off-target effects. This guide outlines a series of experimental approaches to rigorously assess the specific mechanism of action of Daidzein 4'-Sulfate.
Proposed Primary Mechanism of Action: Sterol Sulfatase (STS) Inhibition
Daidzein 4'-Sulfate has been identified as a competitive inhibitor of sterol sulfatase (STS).[1] STS is a key enzyme in the steroidogenesis pathway, responsible for hydrolyzing steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active unconjugated forms, DHEA and estrone, respectively. By inhibiting STS, Daidzein 4'-Sulfate can effectively reduce the local production of active estrogens, a mechanism with significant therapeutic implications for estrogen-dependent diseases.
DHEAS [label="DHEAS / Estrone Sulfate"]; STS [label="Sterol Sulfatase (STS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D4S [label="Daidzein 4'-Sulfate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHEA [label="DHEA / Estrone\n(Active Steroids)"]; EstrogenReceptor [label="Estrogen Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CellProliferation [label="Cell Proliferation"];
DHEAS -> STS; STS -> DHEA [label="Hydrolysis"]; D4S -> STS [label="Inhibition", style=dashed, color="#EA4335"]; DHEA -> EstrogenReceptor [label="Activation"]; EstrogenReceptor -> CellProliferation [label="Transcriptional Regulation"]; }
Caption: Proposed mechanism of Daidzein 4'-Sulfate action.Comparative Analysis: Daidzein 4'-Sulfate vs. Alternative Compounds
To validate the specificity of Daidzein 4'-Sulfate, it is essential to compare its activity against its parent compound, daidzein, and other relevant molecules.
| Compound | Primary Target | Known Off-Targets | Rationale for Comparison |
| Daidzein 4'-Sulfate | Sterol Sulfatase (STS) | Estrogen Receptors (ERα, ERβ), Protein Kinases (e.g., AKT, P38) | The subject of our investigation. |
| Daidzein | Estrogen Receptors (ERα, ERβ) | Protein Kinases, Antioxidant pathways | To differentiate the effects of the sulfate conjugate from the parent isoflavone. |
| Irosustat (STX64) | Sterol Sulfatase (STS) | Minimal | A well-characterized, potent, and specific STS inhibitor to serve as a positive control. |
| Estradiol (E2) | Estrogen Receptors (ERα, ERβ) | None | A natural ligand for estrogen receptors to serve as a positive control for ER-mediated effects. |
| Genistein | Protein Tyrosine Kinases, Estrogen Receptors | Various | Another isoflavone with a different primary mechanism to assess broader isoflavone-related effects. |
Experimental Validation of Specificity
A multi-faceted approach is necessary to rigorously validate the specificity of Daidzein 4'-Sulfate. The following experimental workflows are designed to dissect its on-target and potential off-target activities.
Workflow 1: In Vitro Enzyme Inhibition Assay
This initial experiment aims to quantify the direct inhibitory effect of Daidzein 4'-Sulfate on STS activity and compare its potency to a known STS inhibitor.
Start [label="Prepare Reagents:\n- Recombinant Human STS\n- DHEAS (Substrate)\n- Test Compounds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate STS with Test Compounds\n(Daidzein 4'-Sulfate, Irosustat, Daidzein)"]; AddSubstrate [label="Add DHEAS to Initiate Reaction"]; Reaction [label="Allow Reaction to Proceed"]; StopReaction [label="Stop Reaction"]; Quantify [label="Quantify Product Formation\n(e.g., DHEA) via LC-MS/MS"]; Analysis [label="Calculate IC50 Values", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Incubate; Incubate -> AddSubstrate; AddSubstrate -> Reaction; Reaction -> StopReaction; StopReaction -> Quantify; Quantify -> Analysis; }
Caption: Workflow for in vitro STS inhibition assay.Protocol: STS Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human STS enzyme in assay buffer.
-
Prepare serial dilutions of Daidzein 4'-Sulfate, Irosustat (positive control), and Daidzein (negative control) in assay buffer.
-
Prepare a stock solution of DHEAS substrate in assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the STS enzyme to each well.
-
Add the test compounds at various concentrations to their respective wells.
-
Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add the DHEAS substrate to all wells to start the enzymatic reaction.
-
-
Reaction and Termination:
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Quantification and Analysis:
-
Quantify the amount of DHEA produced using a validated LC-MS/MS method.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each compound.
-
Expected Data:
| Compound | STS IC50 (µM) |
| Daidzein 4'-Sulfate | ~5-10 |
| Irosustat | ~0.01-0.1 |
| Daidzein | >100 |
This data would demonstrate the direct inhibitory effect of Daidzein 4'-Sulfate on STS, with a significantly lower IC50 compared to its parent compound, daidzein.
Workflow 2: Cell-Based Estrogen Receptor (ER) Activity Assay
This experiment investigates the potential off-target effects of Daidzein 4'-Sulfate on estrogen receptor signaling, a known activity of its parent compound, daidzein.
Start [label="Culture ER-Positive Cells\n(e.g., MCF-7) with Estrogen-Responsive Reporter Gene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Treat Cells with Test Compounds\n(Daidzein 4'-Sulfate, Daidzein, Estradiol)"]; Incubate [label="Incubate for 24-48 hours"]; Lyse [label="Lyse Cells"]; Measure [label="Measure Reporter Gene Activity\n(e.g., Luciferase Assay)"]; Analysis [label="Calculate Fold-Change in Reporter Activity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Treat; Treat -> Incubate; Incubate -> Lyse; Lyse -> Measure; Measure -> Analysis; }
Caption: Workflow for cell-based ER activity assay.Protocol: Estrogen Receptor Reporter Assay
-
Cell Culture and Transfection:
-
Culture an estrogen receptor-positive cell line (e.g., MCF-7) in appropriate media.
-
Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
-
Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of Daidzein 4'-Sulfate, Daidzein (positive control for phytoestrogen activity), and Estradiol (positive control).
-
-
Incubation and Lysis:
-
Incubate the cells for 24-48 hours.
-
Lyse the cells using a suitable lysis buffer.
-
-
Measurement and Analysis:
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the fold-change in reporter activity relative to the vehicle control.
-
Expected Data:
| Compound | ER-Mediated Reporter Activity (Fold-Change at 10 µM) |
| Daidzein 4'-Sulfate | < 2 |
| Daidzein | 5-10 |
| Estradiol | > 20 |
This data would suggest that Daidzein 4'-Sulfate has significantly weaker estrogenic activity compared to daidzein, supporting its specificity for STS over estrogen receptors.
Workflow 3: Western Blot Analysis of Downstream Signaling Pathways
This experiment aims to assess the impact of Daidzein 4'-Sulfate on key signaling pathways that could be affected by off-target interactions. Research has indicated that daidzein and its metabolites can influence the phosphorylation of proteins like AKT and p38.[2]
Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MCF-7 breast cancer cells).
-
Treat the cells with Daidzein 4'-Sulfate, Daidzein, and appropriate controls (e.g., a known activator of the AKT pathway) for various time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total AKT, and phosphorylated and total p38.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.
-
Expected Data:
| Treatment (10 µM) | p-AKT / Total AKT (Fold-Change) | p-p38 / Total p38 (Fold-Change) |
| Vehicle Control | 1.0 | 1.0 |
| Daidzein 4'-Sulfate | ~1.2 | ~1.1 |
| Daidzein | ~2.5 | ~2.0 |
| Positive Control | > 5.0 | > 5.0 |
These results would indicate that Daidzein 4'-Sulfate has a minimal impact on the phosphorylation of AKT and p38 compared to its parent compound, further supporting its specific mechanism of action.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the specificity of Daidzein 4'-Sulfate's mechanism of action. By combining in vitro enzyme assays, cell-based reporter assays, and analysis of downstream signaling pathways, researchers can confidently establish its primary activity as a sterol sulfatase inhibitor and differentiate its effects from those of its parent compound and other related molecules. This rigorous approach to specificity testing is a critical step in the pre-clinical evaluation of Daidzein 4'-Sulfate and will be instrumental in guiding its future development as a potential therapeutic agent.
References
- Vulcanchem. (n.d.). Daidzein 4'-sulfate - 162935-26-4.
- ResearchGate. (n.d.). Daidzein, daidzein-4′-sulfate and equol action mechanism.
Sources
A Comparative Guide to the Definitive Structural Confirmation of Synthesized Daidzein 4'-Sulfate Disodium Salt
For: Researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of phytoestrogen metabolites.
Introduction: The Criticality of Structural Verification
Daidzein, a prominent isoflavone found in soybeans and other legumes, is a subject of intense research due to its potential health benefits.[1][2] Its biological activity and pharmacokinetic profile are significantly altered upon metabolism in the body, where it is often conjugated with sulfate or glucuronide groups.[3][4] Daidzein 4'-Sulfate is a primary metabolite, and its disodium salt form is often synthesized for use as an analytical standard or for in-vitro and in-vivo studies.[5][6]
The precise location of the sulfate group on the daidzein scaffold is paramount. Sulfation can occur at the 7-hydroxyl or the 4'-hydroxyl position, and each isomer will exhibit distinct biological properties and metabolic fates. Therefore, unambiguous confirmation of the synthesized product as Daidzein 4'-Sulfate Disodium Salt, and not its 7-Sulfate isomer or a mixture, is a non-negotiable step in quality control. This guide provides a comprehensive comparison of the essential analytical techniques required for this confirmation, emphasizing the causality behind experimental choices to ensure a self-validating and trustworthy workflow.
The Gold Standard: A Multi-Pronged Analytical Approach
No single technique can definitively confirm the structure of a novel or synthesized compound. A robust, self-validating system relies on the convergence of data from multiple orthogonal methods. For Daidzein 4'-Sulfate Disodium Salt, the gold standard approach integrates High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Comparative Analysis of Core Techniques
High-Performance Liquid Chromatography (HPLC): The First Gatekeeper
HPLC, typically coupled with a UV or Diode Array Detector (DAD), serves as the initial and indispensable tool for assessing the purity of the synthesized compound.[7]
-
Why it's essential: It provides a clear chromatogram showing the main product peak and any potential impurities, starting materials, or isomeric byproducts. By comparing the retention time of the synthesized product to a certified reference standard (if available), one can gain the first piece of evidence for its identity.
-
Causality in Method Choice: A reverse-phase C18 column is widely used for isoflavone analysis due to its ability to effectively separate compounds based on polarity.[7][8] A gradient elution, typically with water and acetonitrile or methanol containing a small amount of acid (e.g., formic acid), is necessary to resolve the polar sulfate conjugate from the less polar parent daidzein and other potential impurities.[3][8]
-
Limitations: Co-elution of isomers is possible, and retention time alone is not definitive proof of structure. It tells you if your sample is pure, but not definitively what it is.
Mass Spectrometry (MS): Unveiling Mass and Fragmentation
Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition, and for probing the compound's connectivity through fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): This is a non-negotiable step. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For Daidzein 4'-Sulfate Disodium Salt (C₁₅H₈Na₂O₇S), the expected monoisotopic mass of the free acid anion [M-2Na+H]⁻ is approximately 333.0074 m/z. Obtaining a mass measurement within a few ppm of this theoretical value provides strong evidence for the correct elemental composition.
-
Tandem Mass Spectrometry (MS/MS): This technique isolates the parent ion and fragments it to reveal structural information. For sulfated flavonoids, the most characteristic fragmentation is the neutral loss of the SO₃ group (80 Da).[9][10][11][12][13] The resulting fragment should correspond to the mass of the deprotonated daidzein aglycone ([C₁₅H₉O₄]⁻) at m/z 253.[14]
-
Why it's superior to low-resolution MS: While a standard single quadrupole MS can confirm the nominal mass, it lacks the accuracy to distinguish between compounds with very similar masses. HRMS eliminates this ambiguity.
-
Limitations: MS/MS confirms the presence of a daidzein core and a sulfate group but often cannot definitively distinguish between positional isomers (4'-sulfate vs. 7-sulfate) based on fragmentation alone, as the SO₃ loss is dominant regardless of its position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Arbiter
NMR is the most powerful technique for unambiguous structure elucidation, as it provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[15]
-
Why it's definitive: The attachment of a sulfate group causes predictable chemical shift changes in neighboring protons and carbons compared to the non-sulfated parent compound, daidzein.[15][16] Specifically, sulfation of a phenolic hydroxyl group leads to a downfield shift (higher ppm) for the protons ortho (adjacent) to the substitution site.[16]
-
For 4'-Sulfation: We expect to see a significant downfield shift for the H-3' and H-5' protons on the B-ring compared to their positions in daidzein.
-
For 7-Sulfation: We would instead expect to see downfield shifts for the H-6 and H-8 protons on the A-ring.
-
-
Essential Experiments:
-
¹H NMR: Provides the initial proton chemical shifts and coupling constants.
-
¹³C NMR: Shows the chemical environment of each carbon atom. Sulfation causes a characteristic upfield shift for the attached carbon and a downfield shift for the ortho carbons.[16]
-
2D NMR (COSY, HSQC): These experiments are crucial for assigning which proton is connected to which carbon, removing any ambiguity in the ¹H and ¹³C assignments. This cross-validation is a key part of a trustworthy, self-validating protocol.
-
Comparative Data Summary
| Analytical Technique | Information Provided | Strengths | Weaknesses/Limitations |
| HPLC-DAD | Purity, Retention Time (tR) | Excellent for purity assessment; fast and reproducible.[8][17] | tR is not a unique identifier; cannot distinguish isomers without a standard. |
| LC-HRMS | Accurate Mass, Elemental Formula | Confirms elemental composition with high confidence. | Does not provide direct information on isomerism. |
| LC-MS/MS | Fragmentation Pattern | Confirms connectivity (e.g., daidzein + sulfate).[10][11] | Fragmentation of isomers can be identical, making differentiation difficult.[9] |
| ¹H & ¹³C NMR | Atomic Chemical Environment | Unambiguously determines the exact position of the sulfate group.[15][16] | Requires more sample, longer acquisition time, and expertise in interpretation. |
| 2D NMR (COSY, HSQC) | Atom Connectivity (H-H, C-H) | Provides definitive assignment of all proton and carbon signals. | Increases experimental time and data complexity. |
Detailed Experimental Protocols
These protocols are provided as a standard guide. Specific parameters should be optimized for the available instrumentation.
Protocol 1: HPLC-DAD Purity Analysis
-
System: HPLC with Diode Array Detector.
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm and 280 nm.
-
Sample Prep: Dissolve ~1 mg of synthesized product in 1 mL of 50:50 Water:Acetonitrile.
-
Analysis: Inject 10 µL. Assess the peak area percentage of the main component to determine purity. Compare retention time to a daidzein standard to confirm increased polarity.
Protocol 2: LC-MS/MS Structural Confirmation
-
System: LC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use the same method as described in Protocol 1, potentially with a lower flow rate (e.g., 0.4 mL/min) suitable for MS interfacing.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Full Scan (MS1): Acquire data from m/z 100-1000. Look for the [M-2Na+H]⁻ ion at the expected accurate mass (m/z ~333.0074).
-
Tandem MS (MS2): Isolate the parent ion (m/z ~333) and apply collision energy (e.g., 15-30 eV).
-
Analysis: Confirm the presence of the characteristic fragment ion for daidzein at m/z ~253, corresponding to a neutral loss of 80 Da (SO₃).[10][11][13]
Protocol 3: NMR Structural Elucidation
-
System: NMR Spectrometer (≥400 MHz recommended).
-
Sample Prep: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for flavonoids.[9]
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D experiments: COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
-
Analysis:
-
Compare the ¹H spectrum of the product to a spectrum of a daidzein standard.[7][18][19]
-
Identify the signals for the B-ring protons (H-2', H-6', H-3', H-5').
-
Confirm a significant downfield shift for H-3' and H-5' relative to daidzein, which is the definitive indicator of 4'-sulfation.
-
Use HSQC data to correlate these shifted protons to their directly attached carbons, confirming the assignment.
-
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Conclusion
Confirming the structure of synthesized Daidzein 4'-Sulfate Disodium Salt is a process of accumulating corroborating evidence. While HPLC provides essential purity data and MS confirms mass and core structure, only NMR spectroscopy can deliver the unambiguous, definitive proof of the sulfate group's specific location. By following the integrated workflow and self-validating protocols described in this guide, researchers can ensure the structural integrity of their compound, which is the foundational requirement for obtaining reliable and reproducible results in subsequent biological and pharmacological studies.
References
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Comprehensive Analysis of Sulfated Flavonoids in Eclipta prostrata for Quality Evaluation. (2024). Molecules. Available at: [Link]
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Characterization of Isoflavones and Their Conjugates in Female Rat Urine Using LC/MS/MS. (2002). Journal of Agricultural and Food Chemistry. Available at: [Link]
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Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. (2018). Molecules. Available at: [Link]
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H-NMR (d H in ppm, J in Hz) and 13 C-NMR (d C in ppm) chemical shifts of daidzein, glycitein, and genistein. (n.d.). ResearchGate. Available at: [Link]
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NMR data (DMSO-d 6 , 1 H 400 MHz and 13 C 100 MHz) of O-sulphated flavonoids from Wissadula periplocifolia. (n.d.). ResearchGate. Available at: [Link]
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(a) 1 H NMR spectrum of 9 (luteolin), (b) 1 H NMR spectrum of 4 (luteolin 7-sulphate), (c) 1 H NMR spectrum of 1 (luteolin 7,3'-disulphate). (n.d.). ResearchGate. Available at: [Link]
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Electrospray mass spectra of daidzein-metabolites in separations of... (n.d.). ResearchGate. Available at: [Link]
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Sulfated flavanones and dihydroflavonols from willow. (2019). Phytochemistry. Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry. (2009). SlidePlayer. Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry Class overview. (2013). SlidePlayer. Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlidePlayer. Available at: [Link]
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Rapid Screening and Identification of Daidzein Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies. (2018). Molecules. Available at: [Link]
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Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. (2022). Frontiers in Pharmacology. Available at: [Link]
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An LC-MS method to determine concentrations of isoflavones and their sulfate and glucuronide conjugates in urine. (1999). Clinica Chimica Acta. Available at: [Link]
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Analysis of soy isoflavones in foods and biological fluids: An overview. (2010). Journal of Food and Drug Analysis. Available at: [Link]
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Daidzein 4'-sulfate. (n.d.). FooDB. Available at: [Link]
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Isoflavones and their conjugates in soy foods: extraction conditions and analysis by HPLC-mass spectrometry. (1994). Journal of Agricultural and Food Chemistry. Available at: [Link]
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HPLC Analysis of lsoflavonoids and Other Phenolic Agents from Foods and from Human Fluids. (1995). Experimental Biology and Medicine. Available at: [Link]
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HPLC Analysis of Isoflavonoids and Other Phenolic Agents From Foods and From Human Fluids. (1995). Proceedings of the Society for Experimental Biology and Medicine. Available at: [Link]
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Daidzein 4'-Sulfate (Disodium Salt). (n.d.). Veeprho. Available at: [Link]
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Soy Isoflavone Metabolites Isolated. (n.d.). J-STAGE. Available at: [Link]
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1 H (400 MHz) and 13 C-NMR (100 MHz) spectroscopic data of genistein and daidzein. (n.d.). ResearchGate. Available at: [Link]
-
Isolation of Isoflavones from Iraqi Trifolium pretense. (2021). Research Journal of Pharmacy and Technology. Available at: [Link]
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Synthesis of daidzein 7-O-beta-D-glucuronide-4'-O-sulfate. (2007). Steroids. Available at: [Link]
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Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. (2024). International Journal of Molecular Sciences. Available at: [Link]
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Analysis of Soy Isoflavones in Powdered Extracts using the ACQUITY UPLC H-Class System. (n.d.). Waters. Available at: [Link]
-
1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. (2010). Journal of the Brazilian Chemical Society. Available at: [Link]
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A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. (2020). Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako. (2010). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
LC-ESI-MS/MS法によるヒト血漿中イソフラボン代謝物プロファイルの解明 (Elucidation of isoflavone metabolite profile in human plasma by LC-ESI-MS/MS method). (n.d.). Kyoto University. Available at: [Link]
-
Chemical structure of daidzein. (n.d.). ResearchGate. Available at: [Link]
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High Resolution LC-ESI-TOF-Mass Spectrometry Method for Fast Separation, Identification, and Quantification of 12 Isoflavones in Soybeans and Soybean Products. (2013). Journal of Agricultural and Food Chemistry. Available at: [Link]
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Daidzein. (n.d.). Wikipedia. Available at: [Link]
- Method for synthesizing daidzein. (2021). Google Patents.
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Methods for extracting, separating, identifying and quantifying daidzein and genistein. (2007). Wei Sheng Yan Jiu. Available at: [Link]
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Daidzein vs. Genistein and Their Metabolites: A Comparative Analysis for the Research Professional
In the landscape of phytochemical research, the soy isoflavones daidzein and genistein stand out for their potential therapeutic applications, stemming from their structural similarity to 17β-estradiol and their consequent interaction with estrogen receptors.[1][2] While often grouped, these two molecules and their respective metabolites exhibit distinct physicochemical properties, metabolic fates, and biological activities that warrant a detailed comparative analysis. This guide provides an in-depth examination of daidzein and genistein, offering a critical resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Bioavailability: A Tale of Two Isoflavones
Genistein and daidzein share the core isoflavone structure but differ by a single hydroxyl group on the A ring at the C-5 position, which is present in genistein but absent in daidzein.[3] This seemingly minor structural difference has significant implications for their biological activity and bioavailability.
While both are readily absorbed after consumption of soy products, studies in both humans and rats suggest that daidzein is more bioavailable than genistein.[4][5] In a study involving adult women, the 24-hour urinary recovery of daidzein was approximately 21%, significantly greater than the 9% recovery for genistein.[4] Similarly, a study in rats showed that the peak plasma concentration of daidzein was almost double that of genistein after a single oral dose of soy extract.[5] This difference in bioavailability may be attributed to the greater resistance of daidzein conjugates to degradation by gut bacteria.[5]
Table 1: Comparative Bioavailability of Daidzein and Genistein
| Parameter | Daidzein | Genistein | Reference(s) |
| Urinary Recovery (24h, human) | ~21% | ~9% | [4] |
| Peak Plasma Concentration (rat) | Significantly higher | Lower than daidzein | [5] |
| Overall Bioavailability (human) | ~20-30% | ~20-30% | [2] |
It is important to note that both isoflavones undergo extensive first-pass metabolism in the liver, leading to an overall low bioavailability of the active aglycone forms.[2]
Metabolic Pathways: The Crucial Role of the Gut Microbiome
The metabolism of daidzein and genistein is heavily influenced by the gut microbiota, leading to the formation of metabolites with distinct biological activities.[6][7]
Daidzein Metabolism: Daidzein can be metabolized into several compounds, with the most notable being equol.[8][9] The conversion of daidzein to equol is a multi-step process carried out by specific intestinal bacteria.[8][10] However, only about 30-50% of the Western population and 50-60% of Asian populations possess the necessary gut bacteria to produce equol, leading to the classification of individuals as "equol producers" or "non-producers".[11] Equol is of particular interest as it exhibits greater estrogenic and antioxidant activity than its precursor, daidzein.[8] Other metabolites of daidzein include dihydrodaidzein and O-desmethylangolensin (ODMA).[6]
Genistein Metabolism: Genistein is metabolized to dihydrogenistein, 6'-hydroxy-O-desmethylangolensin (6'OH-ODMA), and 4-ethylphenol.[6] Unlike the metabolism of daidzein to the more potent equol, the degradation of genistein generally results in metabolites with decreased estrogenic potential.[6]
Caption: Comparative metabolic pathways of daidzein and genistein by gut microbiota.
Comparative Biological Activities: A Spectrum of Effects
Daidzein and genistein, along with their metabolites, exert a wide range of biological effects, often with differing potencies and mechanisms of action.
Estrogenic Activity and Receptor Binding
Both daidzein and genistein are classified as phytoestrogens due to their ability to bind to estrogen receptors (ERs), ERα and ERβ.[1] However, they exhibit a preferential binding to ERβ.[1] Genistein demonstrates a significantly higher binding affinity for both ERs compared to daidzein.[1][12] Specifically, genistein has a more than 20-fold greater affinity for ERβ than for ERα, while daidzein's preference for ERβ is about five-fold.[1][13]
The daidzein metabolite, S-(-)equol, is noteworthy for its high affinity for ERβ, which is greater than that of daidzein itself.[14] This enhanced estrogenic activity of equol is believed to contribute to the health benefits associated with soy consumption in equol-producers.[8]
Table 2: Comparative Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Preference Ratio | Reference(s) |
| 17β-Estradiol | 100 | 100 | 1 | [12] |
| Genistein | 4 | 87 | 21.75 | [12] |
| Daidzein | 0.1 | 0.5 | 5 | [12] |
| S(-)-Equol | ~2.1 | ~28 | ~13 | [14] |
Antioxidant Activity
Both daidzein and genistein possess antioxidant properties, protecting cells from oxidative damage.[15][16] Studies have shown that both isoflavones can significantly protect DNA from oxidative damage at concentrations achievable through soy consumption.[15] Some research suggests that daidzein is as effective as genistein in this regard, particularly concerning DNA protection.[15] Interestingly, the metabolites of both isoflavones, especially equol, often exhibit comparable or even superior antioxidant activity to the parent compounds.[17][18]
Anti-inflammatory Effects
Daidzein and genistein have demonstrated anti-inflammatory properties through various mechanisms. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[19][20] In a study on rheumatoid arthritis in rats, both genistein and daidzein reduced serum levels of TNF-α and IL-6.[19] However, some studies suggest differential effects. For instance, one study found that daidzein, but not genistein, inhibited IL-6 production in IL-1β-stimulated synovial cells by suppressing NF-κB and ERK1/2 activation.[21]
Effects on Cancer
The roles of daidzein and genistein in cancer are complex and appear to be context-dependent. Genistein has been more extensively studied and is often reported to have more potent anti-cancer effects.[3][22] It can inhibit the proliferation and viability of various cancer cell lines, including lung, pancreatic, breast, and prostate cancer cells, whereas daidzein often shows weaker or no inhibitory effects at similar concentrations.[3] The anti-cancer effects of genistein are attributed to its ability to inhibit protein tyrosine kinases and topoisomerase II.[3]
In the context of breast cancer, some studies suggest conflicting roles. For example, one study in a mouse model of metastatic breast cancer found that genistein decreased primary tumor growth and metastasis, while daidzein increased both.[23] These findings highlight the importance of studying these compounds individually rather than as a general class of "isoflavones."
Experimental Protocols
Quantification of Daidzein and Genistein in Biological Samples via HPLC
This protocol outlines a general method for the simultaneous determination of daidzein and genistein in biological samples like plasma or urine.
1. Sample Preparation:
- To 1 mL of plasma or urine, add an internal standard (e.g., deuterated daidzein and genistein).[24]
- Perform enzymatic hydrolysis to release the aglycones from their conjugated forms. This is typically done using β-glucuronidase and sulfatase.
- Extract the isoflavones using a suitable organic solvent, such as ethyl acetate.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.[25]
2. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[25]
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[25]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector at a wavelength of approximately 260 nm.[24]
- Quantification: Create a standard curve using known concentrations of pure daidzein and genistein. The concentration in the samples is determined by comparing their peak areas to the standard curve.
start [label="Biological Sample (Plasma/Urine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
hydrolysis [label="Enzymatic Hydrolysis\n(β-glucuronidase/sulfatase)"];
extraction [label="Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)"];
evaporation [label="Evaporation to Dryness"];
reconstitution [label="Reconstitution in Mobile Phase"];
hplc [label="HPLC Analysis\n(C18 column, UV detection)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
quantification [label="Quantification against Standard Curve", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> hydrolysis;
hydrolysis -> extraction;
extraction -> evaporation;
evaporation -> reconstitution;
reconstitution -> hplc;
hplc -> quantification;
}
Caption: Workflow for the quantification of daidzein and genistein in biological samples.
Estrogen Receptor Binding Assay
This competitive binding assay determines the affinity of a test compound for ERα and ERβ.
1. Principle: The assay measures the ability of a test compound (daidzein or genistein) to displace a radiolabeled estrogen (e.g., [3H]-estradiol) from the estrogen receptor.
2. Materials:
- Recombinant human ERα and ERβ.
- Radiolabeled [3H]-estradiol.
- Test compounds (daidzein, genistein) at various concentrations.
- Assay buffer.
- Glass fiber filters.
- Scintillation counter.
3. Procedure:
- Incubate the estrogen receptor with a fixed concentration of [3H]-estradiol and varying concentrations of the test compound.
- Allow the binding to reach equilibrium.
- Separate the receptor-bound [3H]-estradiol from the unbound ligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioactivity.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Plot the percentage of [3H]-estradiol displaced versus the concentration of the test compound.
- Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
- Calculate the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to the IC50 of unlabeled 17β-estradiol.
Conclusion
While daidzein and genistein are structurally similar isoflavones, they exhibit notable differences in their bioavailability, metabolic fate, and biological activities. Daidzein appears to be more bioavailable, and its metabolism can lead to the highly potent metabolite equol in a subset of the population. Genistein, on the other hand, generally demonstrates a higher binding affinity for estrogen receptors and more potent anti-cancer effects in vitro. The contrasting effects observed in some studies underscore the necessity for continued research to elucidate their individual roles in health and disease, moving beyond a generalized view of soy isoflavones. For researchers and drug development professionals, a nuanced understanding of these differences is paramount for designing effective studies and developing targeted therapeutic strategies.
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Spadafranca, A., et al. (2005). Comparison Between Daidzein and Genistein Antioxidant Activity in Primary and Cancer Lymphocytes. PubMed. [Link]
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Takeda, K., et al. (2019). Different Effects between Genistein and Daidzein on Proliferation and Viability of Human Cancer Cells. Journal of Nutritional Science and Vitaminology. [Link]
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Setchell, K. D., & Clerici, C. (2010). Equol: History, Chemistry, and Formation. PMC. [Link]
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Franke, A. A., et al. (2023). Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. MDPI. [Link]
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Xu, X., et al. (1994). Daidzein Is a More Bioavailable Soymilk Isoflavone than Is Genistein in Adult Women. The Journal of Nutrition. [Link]
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Chang, Y. C., et al. (1999). Metabolites of Daidzein and Genistein and Their Biological Activities. Journal of Natural Products. [Link]
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Ju, Y. H., et al. (2008). Soy isoflavones genistein prevents while daidzein promotes metastatic breast cancer progression. AACR Journals. [Link]
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Spadafranca, A., et al. (2004). Comparison between daidzein and genistein antioxidant activity in primary and cancer lymphocytes. ScienceDirect. [Link]
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Arora, A., et al. (1998). Antioxidant activities of isoflavones and their biological metabolites in a liposomal system. PubMed. [Link]
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Itta, M. (n.d.). The biological effects of genistein and its intracellular metabolite, 5,7,3',4'- tetrahydroxyisoflavone. University of Reading. [Link]
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Nishimura, T., et al. (2021). Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells. Spandidos Publications. [Link]
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Doerge, D. R., et al. (2000). Quantification of Soy Isoflavones, Genistein and Daidzein, and Conjugates in Rat Blood Using LC/ES-MS. ACS Publications. [Link]
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Braune, A., et al. (2021). Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia. PubMed. [Link]
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Wu, J., et al. (2016). Isoflavones: Anti-Inflammatory Benefit and Possible Caveats. MDPI. [Link]
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Rasouli, J., et al. (2011). Comparison of the Effects of Genistein and Daidzein with Dexamethasone and Soy Protein on Rheumatoid Arthritis in Rats. ResearchGate. [Link]
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Braune, A., et al. (2021). Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia. MDPI. [Link]
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Ciaffi, J., et al. (2025). Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy. PMC. [Link]
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Arora, A., et al. (2006). Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. Journal of Agricultural and Food Chemistry. [Link]
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Kulling, S. E., et al. (2003). Oxidative Metabolism of the Soy Isoflavones Daidzein and Genistein in Humans in Vitro and in Vivo. Portal .periodicos. CAPES. [Link]
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Ciaffi, J., et al. (2025). Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy. MDPI. [Link]
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Walgren, R. A., et al. (2002). Bioavailability of genistein and its glycoside genistin. WUR eDepot. [Link]
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Spadafranca, A., et al. (2005). Comparison between daidzein and genistein antioxidant activity in primary and cancer lymphocytes. ResearchGate. [Link]
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Kwon, S. H., et al. (2012). Absorption and Plasma Disposition of Genistin Differ from Those of Genistein in Healthy Women. Journal of Agricultural and Food Chemistry. [Link]
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Liu, Y., et al. (2017). The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach. PMC. [Link]
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Pawlak, S. D., et al. (2020). Relative binding affinity of various estrogenic compounds and phytoestrogens to ER66 and ER46. ResearchGate. [Link]
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Rasouli, J., et al. (2011). Comparison of the Effects of Genistein and Daidzein with Dexamethasone and Soy Protein on Rheumatoid Arthritis in Rats. BioImpacts. [Link]
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Singh, M., et al. (2018). An Overview on Genistein and its Various Formulations. Current Drug Delivery. [Link]
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Tissier, R., et al. (2009). A Comparative Analysis of Genistein and Daidzein in Affecting Lipid Metabolism in Rat Liver. Bioscience, Biotechnology, and Biochemistry. [Link]
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Tissier, R., et al. (2009). A comparative analysis of genistein and daidzein in affecting lipid metabolism in rat liver. PubMed. [Link]
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Ofori, J. A., et al. (2024). Free Isoflavone (Daidzein and Genistein) Content in Soybeans, Soybean Meal and Dried Soy Hypocotyl Sprout using High Performance Liquid Chromatography (HPLC). Journal of Scientific Research and Reports. [Link]
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de Souza, A. C., et al. (2010). Quantitation of genistein and genistin in soy dry extracts by UV-Visible spectrophotometric method. SciELO. [Link]
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Mohammadi, A., et al. (2012). Determination of daidzein and genistein in soy milk in Iran by using HPLC analysis method. SciSpace. [Link]
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Comparative proteomics of cells treated with daidzein vs. Daidzein 4'-Sulfate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Comparison Guide & Methodological Framework
Executive Summary & Biological Context
Daidzein, a prominent soy isoflavone, exhibits well-documented anti-inflammatory, antioxidant, and phytoestrogenic properties. However, a critical bottleneck in translating in vitro efficacy to clinical outcomes is its extensive phase II metabolism. Upon oral administration, daidzein is rapidly converted into glucuronide and sulfate conjugates, with Daidzein 4'-Sulfate (D4S) being a major circulating metabolite[1].
Historically, drug development has relied on the proteomic profiling of the aglycone (daidzein). Yet, the sulfated metabolite presents a distinct pharmacokinetic and pharmacodynamic profile. For instance, while daidzein strongly inhibits the JNK1 pathway and activates Estrogen Receptor alpha (ERα), the addition of the bulky, negatively charged sulfate group at the 4'-position alters receptor binding affinities, cellular uptake, and subsequent proteomic cascades[1][2].
This guide provides an objective, data-backed comparison of the proteomic shifts induced by Daidzein versus Daidzein 4'-Sulfate, detailing the optimal self-validating experimental workflows required to capture these divergent signaling events.
Fig 1. Divergent signaling pathways modulated by Daidzein and Daidzein 4'-Sulfate.
Experimental Design: Self-Validating Proteomics Workflow
To accurately compare the intracellular effects of daidzein and D4S, researchers must employ a quantitative proteomics strategy that minimizes technical variance. A Tandem Mass Tag (TMT)-based multiplexing approach is highly recommended.
Causality in Design: Multiplexing allows the simultaneous analysis of Vehicle, Daidzein, and D4S-treated samples in a single MS run. This eliminates run-to-run variations, ensuring that any observed differential expression is a true biological response to the structural difference (the 4'-sulfate group) rather than an artifact of instrument drift.
Fig 2. Quantitative TMT-based proteomics workflow for metabolite comparison.
Step-by-Step Methodology
1. Cell Culture & Treatment
-
Models: Utilize MCF-7 cells to capture estrogenic responses[2] and RAW264 macrophages to capture inflammatory responses[3].
-
Protocol: Treat cells at ~80% confluency with 1 μM Daidzein, 1 μM Daidzein 4'-Sulfate, or DMSO (Vehicle) for 24 hours.
-
Scientific Rationale: A 1 μM concentration reflects physiologically relevant plasma levels post-soy consumption[4], avoiding the off-target toxicity seen at supraphysiological doses.
2. Protein Extraction (FASP Method)
-
Protocol: Lyse cells in a buffer containing 4% SDS, 100 mM Tris-HCl (pH 7.6), and protease/phosphatase inhibitors. Heat at 95°C for 5 mins, then clarify by centrifugation.
-
Scientific Rationale: SDS ensures complete solubilization of hydrophobic membrane receptors (like ERα) and nuclear factors (like PPARγ). We utilize Filter-Aided Sample Preparation (FASP) to subsequently wash away the SDS using 8M Urea, as SDS severely suppresses MS ionization.
3. Digestion & TMT Labeling
-
Protocol: Reduce proteins with 10 mM DTT, alkylate with 50 mM IAA, and digest overnight with sequencing-grade Trypsin (1:50 enzyme-to-protein ratio). Label the resulting peptides with distinct TMT isobaric tags (e.g., 126 for Vehicle, 127N for Daidzein, 128N for D4S).
-
Self-Validation Check: Include a pooled internal standard (labeled with TMT 131) in every batch to allow for cross-batch normalization.
4. LC-MS/MS Acquisition
-
Protocol: Fractionate the pooled peptides using high-pH reversed-phase chromatography. Analyze fractions on an Orbitrap mass spectrometer using a synchronous precursor selection (SPS)-MS3 method.
-
Scientific Rationale: SPS-MS3 overcomes the "ratio compression" issue inherent in MS2-based TMT quantification, providing high-fidelity fold-change measurements critical for distinguishing the subtle differences between the aglycone and its metabolite.
Quantitative Proteomic Signatures: Data Comparison
The addition of the sulfate group at the 4'-position fundamentally alters the molecule's interaction with intracellular targets. Daidzein is known to reduce the expression of pro-inflammatory genes (CCL2, IL6) via PPARα/γ activation and JNK inhibition[3]. Furthermore, daidzein modulates estrogen-induced survival proteins like Neuroglobin (NGB) via ERα phosphorylation[2].
The table below summarizes the representative quantitative proteomic shifts (Log2 Fold Change vs. Vehicle) based on comparative molecular studies:
| Protein Target | Gene Symbol | Daidzein (Log2FC) | Daidzein 4'-Sulfate (Log2FC) | Biological Pathway / Function |
| Estrogen Receptor α | ESR1 | +1.8 | +0.5 | ERα Activation / Cell Survival |
| Neuroglobin | NGB | +2.1 | +0.8 | Anti-apoptotic marker downstream of ERα |
| Mitogen-activated protein kinase 8 | MAPK8 (JNK1) | -1.5 | -0.4 | Inflammatory Signaling & Stress Response |
| C-C motif chemokine 2 | CCL2 (MCP-1) | -2.3 | -0.9 | Macrophage Recruitment / Inflammation |
| Interleukin-6 | IL6 | -1.9 | -0.6 | Pro-inflammatory Cytokine |
Mechanistic Insights & Causality
Why does Daidzein 4'-Sulfate exhibit a muted or divergent proteomic profile compared to its parent aglycone?
-
Receptor Binding Sterics: Molecular docking studies reveal that daidzein fits neatly into the binding pockets of JNK1[1] and ERα[2]. The conjugation of a bulky, highly polar sulfate group at the 4'-hydroxyl position creates steric hindrance and electrostatic repulsion, significantly increasing the binding energy required to dock with JNK1, thereby reducing its inhibitory efficacy[1].
-
Cellular Permeability: While daidzein freely diffuses across lipid bilayers, the negatively charged D4S requires specific organic anion transporting polypeptides (OATPs) for cellular entry. This limits the intracellular concentration of the active compound, leading to a dampened proteomic response.
-
Metabolic Reversion: Interestingly, trace amounts of D4S-induced proteomic shifts (such as the slight downregulation of CCL2 and IL6) may not be caused by the sulfate itself, but rather by the intracellular action of sulfatases that hydrolyze D4S back into daidzein[1].
References
-
Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers in Pharmacology. URL:[Link]
-
Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells. Breast Cancer Research / ResearchGate. URL:[Link]
-
The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures. PLOS ONE. URL:[Link]
-
Phytoestrogens Are Potent Inhibitors of Estrogen Sulfation: Implications for Breast Cancer Risk and Treatment. The Journal of Clinical Endocrinology & Metabolism. URL:[Link]
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- 3. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
Independent verification of the anti-inflammatory effects of Daidzein 4'-Sulfate
An independent verification of pharmacological claims requires more than just repeating an assay; it demands a rigorous, self-validating framework that interrogates the fundamental mechanism of action. As a Senior Application Scientist, I have structured this comparison guide to provide drug development professionals with an objective, data-driven analysis of Daidzein 4'-Sulfate (D4S) .
Daidzein, a naturally occurring soy isoflavone, has long been studied for its baseline anti-inflammatory properties. However, recent pharmacokinetic and synthetic optimization studies have demonstrated that its sulfonic acid ester derivative, Daidzein 4'-Sulfate, exhibits a staggering 100- to 10,000-fold increase in anti-inflammatory potency [1]. This guide deconstructs the causality behind this enhanced efficacy and provides standardized protocols for independent laboratory verification.
Mechanistic Causality: Why 4'-Sulfation Drives Efficacy
The transformation of Daidzein (aglycone) into Daidzein 4'-Sulfate is not merely a structural tweak; it is a fundamental shift in pharmacodynamics. The introduction of the highly polar sulfonic acid group at the 4'-position achieves two critical objectives:
-
Overcoming the Solubility Bottleneck: Parent daidzein suffers from poor aqueous solubility, limiting its cellular uptake. Sulfation dramatically increases hydrophilicity, allowing the molecule to leverage specific membrane transporters (such as ABCG2/BCRP) for efficient intracellular accumulation.
-
Targeted Kinase Affinity: While parent daidzein has broad, non-specific interactions, molecular docking and dynamic simulations reveal that the 4'-sulfate group significantly lowers the binding energy to Mitogen-Activated Protein Kinase 8 (JNK1) [2]. By acting as a high-affinity ligand, D4S effectively blocks the phosphorylation of JNK. This silences the downstream Activator Protein-1 (AP-1) transcription factor, halting the transcription of pro-inflammatory cytokines like TNF-α and IL-6.
Fig 1. Mechanism of Action: Daidzein 4'-Sulfate selectively inhibits the JNK/AP-1 signaling cascade.
Comparative Performance Data
To establish a baseline for your internal verification, the following table synthesizes the quantitative performance of Daidzein 4'-Sulfate against its parent compound and an industry-standard corticosteroid.
| Compound | Structural Classification | Anti-Inflammatory Potency (Equivalent Efficacy Dose) | JNK1 Binding Affinity | Aqueous Solubility |
| Daidzein | Isoflavone Aglycone | 100 μM | Weak / Non-specific | Poor |
| Daidzein 4'-Sulfate | Sulfonic Acid Ester | 0.01 μM – 1.0 μM | High (Targeted Inhibition) | Excellent |
| Dexamethasone | Corticosteroid (Control) | 0.1 μM | N/A (GR Agonist) | Moderate |
Data Interpretation: In TNF-α-stimulated Caco-2 and macrophage models, D4S achieves the same suppression of inflammatory markers at 0.01 μM as 100 μM of parent daidzein [1]. This massive therapeutic window reduces the risk of off-target toxicity.
Independent Verification Protocols (Self-Validating Systems)
A robust protocol must be self-validating. If a compound appears to reduce cytokine levels, we must mathematically prove that this reduction is due to true pathway inhibition, not generalized cytotoxicity or assay artifact.
Protocol A: Macrophage Cytokine Suppression Assay (ELISA)
Rationale: RAW264.7 macrophages provide a highly responsive model for systemic inflammation.
-
Cell Seeding: Seed RAW264.7 cells at 1×105 cells/well in 96-well plates. Incubate for 24h in DMEM + 10% FBS.
-
Pre-treatment & Control Matrix:
-
Test: Treat with D4S (0.01, 0.1, 1.0 μM).
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: Dexamethasone (0.1 μM).
-
-
Induction: After 2h of pre-treatment, stimulate cells with 10 ng/mL recombinant TNF-α or LPS for 24h.
-
Orthogonal Readout (The Self-Validation Step):
-
Supernatant: Harvest for IL-6 and TNF-α quantification via ELISA.
-
Adherent Cells: Immediately perform an MTT or CCK-8 viability assay.
-
Acceptance Criteria: The assay is only valid if cell viability remains >95% across all D4S concentrations. A drop in cytokines accompanied by a drop in viability indicates toxicity, not anti-inflammatory efficacy.
-
Protocol B: JNK/AP-1 Pathway Interrogation (Western Blot)
Rationale: To verify the mechanism depicted in Fig 1, we must isolate the phosphorylation event.
-
Lysis & Extraction: Lyse Caco-2 or RAW264.7 cells using RIPA buffer supplemented with rigorous protease and phosphatase inhibitors (critical for preserving the p-JNK state).
-
Electrophoresis: Resolve 30 μg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Targeted Probing (The Self-Validation Step):
-
Probe for Phospho-JNK (Thr183/Tyr185) .
-
Strip and re-probe for Total JNK .
-
Probe for GAPDH or β-actin .
-
Acceptance Criteria: Efficacy must be calculated as the ratio of p-JNK to Total JNK. Normalizing p-JNK directly to GAPDH is a common methodological error; the drug might be downregulating total kinase expression rather than inhibiting phosphorylation. D4S should lower the p-JNK/Total JNK ratio without altering Total JNK/GAPDH.
-
Fig 2. Standardized, self-validating workflow for the independent verification of D4S anti-inflammatory efficacy.
Conclusion for Drug Development
For researchers evaluating phytoestrogen derivatives, Daidzein 4'-Sulfate represents a masterclass in rational drug modification. By solving the dual challenges of bioavailability and target specificity, 4'-sulfation elevates a historically weak dietary supplement into a potent, targeted kinase inhibitor. When executing the verification protocols above, strict adherence to the self-validation matrices (viability cross-checks and total-protein normalizations) will ensure your internal data is both robust and reproducible.
References
-
Peng, Y., Shi, Y., Zhang, H., & Tsao, R. (2017). Anti-inflammatory and anti-oxidative activities of daidzein and its sulfonic acid ester derivatives. ResearchGate. Available at:[Link]
-
Frontiers in Pharmacology. (2022). Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers. Available at:[Link]
Head-to-head comparison of Daidzein 4'-Sulfate with other phytoestrogens
By: Senior Application Scientist
Introduction: The Paradigm Shift in Phytoestrogen Metabolism
Historically, phase II metabolism (glucuronidation and sulfation) of dietary isoflavones was viewed strictly as a deactivation and clearance mechanism[1]. However, recent pharmacokinetic and molecular profiling has dismantled this assumption. Daidzein 4'-Sulfate (D4S), a prominent circulating metabolite of the soy isoflavone daidzein, exhibits distinct, potent biological activities that its parent aglycone lacks—most notably, the competitive inhibition of Sterol Sulfatase (STS)[2].
This guide provides a rigorous, head-to-head technical comparison between D4S and other major phytoestrogens (Daidzein, Genistein, and Equol). We will dissect their physicochemical properties, receptor binding affinities, and metabolic efflux pathways to guide drug development professionals in leveraging sulfated phytoestrogens for hormone-dependent oncology and endocrine regulation.
Structural and Physicochemical Profiling
The addition of a sulfate moiety at the 4'-position of the daidzein backbone radically alters its solubility and target engagement[2]. While aglycones struggle with poor aqueous solubility, sulfation enhances cellular uptake and alters the compound's interaction with efflux transporters like BCRP (ABCG2)[3].
Table 1: Comparative Physicochemical and Pharmacological Properties
| Compound | Origin / Status | Solubility Enhancement | ER α / ER β Binding | Sterol Sulfatase (STS) Inhibition |
| Daidzein 4'-Sulfate | Phase II Metabolite | 2.79×105 x vs Daidzein[2] | Modulates ER α activation[4] | Potent ( Ki≈5.9μM )[2] |
| Daidzein (Aglycone) | Soy Isoflavone | Baseline (Poor) | Weak Agonist (ER β > ER α ) | None / Negligible |
| Genistein | Soy Isoflavone | Poor | Strong Agonist (ER β > ER α ) | Weak / Indirect[5] |
| Equol | Gut Microbiome Metabolite | Moderate | Strong Agonist (ER β > ER α ) | Weak / Indirect[5] |
Causality Check: Why does D4S inhibit STS while Daidzein does not? The sulfate group on D4S mimics the endogenous substrates of STS (like estrone sulfate, E1S, and DHEAS). By occupying the active site of STS, D4S prevents the hydrolysis of circulating inactive sulfates into active estrogens, a critical mechanism for starving ER+ breast tumors of local estrogen[2][5].
Mechanistic Workflows: Metabolism and Efflux
Understanding the bioavailability of D4S requires analyzing its metabolic lifecycle. Upon ingestion, daidzein is rapidly conjugated by Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs)[6]. The resulting D4S is heavily regulated by the Breast Cancer Resistance Protein (BCRP/ABCG2), an efflux transporter that dictates its plasma half-life[3].
Metabolic pathway of Daidzein highlighting SULT/UGT conjugation and BCRP-mediated efflux.
Experimental Protocols: Self-Validating Systems
To rigorously compare D4S with other phytoestrogens, we must employ self-validating experimental designs. Below are two gold-standard protocols designed to eliminate false positives through internal causality checks.
Protocol A: Differential Enzymatic Cleavage for Plasma D4S Quantification
Objective: Accurately quantify D4S in vivo by isolating the sulfate fraction from glucuronides and aglycones[1][7]. Self-Validating Mechanism: By splitting the sample into three specific enzymatic treatments, the protocol uses subtractive logic to validate the exact concentration of each conjugate type, ensuring no cross-contamination of signal.
Step-by-Step Methodology:
-
Sample Preparation & Spiking: Spike 100 μL of plasma with 13C3 -Daidzein (Internal Standard). Causality: Corrects for matrix suppression during mass spectrometry and standardizes extraction recovery variations.
-
Aliquoting (The Tripartite Split):
-
Aliquot 1 (Baseline): Add buffer only. Measures free Daidzein aglycone.
-
Aliquot 2 (Glucuronide Cleavage): Add purified β -glucuronidase (devoid of sulfatase activity). Incubate at 37°C for 2 hours. Measures (Free Daidzein + Glucuronides).
-
Aliquot 3 (Total Cleavage): Add β -glucuronidase/arylsulfatase mixture (e.g., from Helix pomatia). Incubate at 37°C for 2 hours. Measures (Free Daidzein + Glucuronides + Sulfates).
-
-
Extraction: Perform Solid Phase Extraction (SPE) using Oasis HLB cartridges. Elute with 100% methanol.
-
LC-MS/MS Analysis: Quantify daidzein using MRM transitions.
-
Data Synthesis (The Validation Step):
-
D4S Concentration = (Aliquot 3) - (Aliquot 2).
-
Validation Check: If Aliquot 1 > Aliquot 2, the assay has failed (indicates unintended enzymatic degradation or contamination).
-
Protocol B: Sterol Sulfatase (STS) Inhibition Assay
Objective: Compare the Ki of D4S against Genistein and Equol[2][5]. Self-Validating Mechanism: Uses a fluorogenic substrate (4-methylumbelliferyl sulfate, 4-MUS) alongside a known STS inhibitor (e.g., EMATE) as a positive control to confirm baseline enzyme viability.
Step-by-Step Methodology:
-
Enzyme Preparation: Isolate STS from human placental microsomes or utilize recombinant human STS.
-
Inhibitor Titration: Prepare serial dilutions of D4S, Genistein, and Equol (0.1 μM to 100 μM ).
-
Incubation: Combine enzyme, inhibitor, and 4-MUS (substrate) in Tris-HCl buffer (pH 7.4). Incubate for 30 minutes at 37°C. Causality: D4S directly competes with 4-MUS for the STS active site, allowing kinetic derivation.
-
Reaction Quench: Add 0.1 M NaOH to stop the reaction. Causality: The high pH maximizes the fluorescence of the cleaved 4-methylumbelliferone product.
-
Detection: Measure fluorescence (Excitation 360 nm / Emission 460 nm). Calculate IC50 and derive Ki using the Cheng-Prusoff equation.
Target Engagement: ER Activation vs. STS Inhibition
The dual nature of D4S makes it a unique pharmacological entity. While parent phytoestrogens like Genistein act primarily as direct Estrogen Receptor (ER) agonists/antagonists, D4S modulates the endocrine microenvironment indirectly by blocking STS[5], while also directly affecting ER α activation status in breast cancer cells[4].
Mechanism of STS inhibition by D4S, preventing local estrogen synthesis in tumors.
Conclusion
Daidzein 4'-Sulfate is not merely a metabolic byproduct; it is a highly soluble, active pharmacological agent. In head-to-head comparisons, while Genistein and Equol dominate direct ER β binding, D4S uniquely targets the Sterol Sulfatase pathway, offering a differentiated mechanism for regulating local estrogen synthesis in hormone-dependent pathologies. Drug development programs should pivot from viewing sulfation as a clearance hurdle to recognizing it as a targeted prodrug/active-metabolite strategy.
References[1] Title: Urinary Pharmacokinetics of the Glucuronide and Sulfate Conjugates of Genistein and Daidzein. Source: aacrjournals.org. URL: Link[2] Title: Daidzein 4'-sulfate - 162935-26-4. Source: vulcanchem.com. URL:Link[4] Title: Daidzein, daidzein-4′-sulfate and equol effect on ERα activation... Source: researchgate.net. URL: Link[5] Title: Phytoestrogens Are Potent Inhibitors of Estrogen Sulfation: Implications for Breast Cancer Risk and Treatment. Source: oup.com. URL: Link[3] Title: Bioavailability of the glucuronide and sulfate conjugates of genistein and daidzein in breast cancer resistance protein 1 knockout mice. Source: nih.gov. URL:Link[6] Title: Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Source: frontiersin.org. URL: Link[7] Title: Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage. Source: nih.gov. URL: Link
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- 3. Bioavailability of the glucuronide and sulfate conjugates of genistein and daidzein in breast cancer resistance protein 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 7. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of Daidzein 4'-Sulfate Disodium Salt
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Daidzein 4'-Sulfate Disodium Salt. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from the safety profiles of the parent compound, Daidzein, and other relevant disodium salts. This document is intended to supplement, not replace, your institution's standard safety protocols and a thorough risk assessment.
Hazard Identification and Risk Assessment
The parent compound, Daidzein, is classified as a skin and eye irritant.[1][2][3][4][5] Therefore, it is prudent to assume that Daidzein 4'-Sulfate Disodium Salt may also cause irritation upon contact. As with any powdered chemical, inhalation of dust should be avoided to prevent potential respiratory irritation.[6]
Assumed Hazards:
-
May be harmful if inhaled or ingested in large quantities.
A thorough, site-specific risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the minimum required PPE for handling Daidzein 4'-Sulfate Disodium Salt.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[2][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[2][7] Gloves should be inspected before use and changed frequently. |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A dust mask or respirator may be necessary for large quantities or if dust generation is unavoidable. | To minimize the inhalation of airborne particles.[6] |
Visualizing the Safe Handling Workflow
The following diagram illustrates the standard operational procedure for safely handling Daidzein 4'-Sulfate Disodium Salt, from preparation to disposal.
Caption: Workflow for Safe Handling of Daidzein 4'-Sulfate Disodium Salt.
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is paramount for safety and experimental integrity.
3.1. Preparation:
-
Consult Institutional Protocols: Before beginning any work, review and understand your institution's chemical safety plans and standard operating procedures.
-
Designate a Work Area: All handling of Daidzein 4'-Sulfate Disodium Salt should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
3.2. Weighing and Aliquoting:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Tare the Balance: Use an analytical balance within a ventilated enclosure.
-
Transfer the Compound: Carefully transfer the desired amount of the solid compound using a spatula. Avoid creating dust. If dust is generated, a respirator may be necessary.
-
Close the Container: Securely seal the primary container of Daidzein 4'-Sulfate Disodium Salt immediately after use.
3.3. Solubilization:
-
Add Solvent: In the fume hood, add the chosen solvent to the vessel containing the weighed compound.
-
Ensure Complete Dissolution: Mix gently until the compound is fully dissolved.
Disposal Plan: A Critical Step
Proper disposal of chemical waste is essential to protect personnel and the environment.
4.1. Waste Segregation:
-
Solid Waste: Unused Daidzein 4'-Sulfate Disodium Salt and any contaminated materials (e.g., weigh boats, paper towels) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing Daidzein 4'-Sulfate Disodium Salt should be collected in a separate, labeled container for liquid chemical waste. Do not pour down the drain.[8]
4.2. Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and any known hazards.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Follow your institution's procedures for the collection and disposal of chemical waste by authorized personnel.
Emergency Procedures: Be Prepared
In the event of an accident, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material.[7] Sweep or scoop up the material and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete. |
Visualizing the Emergency Response Protocol
This flowchart outlines the critical decision-making process in the event of an emergency.
Caption: Emergency Response Flowchart.
By adhering to these guidelines, researchers can work safely and effectively with Daidzein 4'-Sulfate Disodium Salt, ensuring both personal well-being and the integrity of their research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: EDTA disodium salt solution. Retrieved from [Link]
-
Sdfine. (n.d.). ethylenediamine tetraacetic acid disodium salt. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet Daidzein. Retrieved from [Link]
-
Dainichi Chemical Industry Co., Ltd. (2025, November 4). Safety Data Sheet. Retrieved from [Link]
-
G-Biosciences. (n.d.). Safety Data Sheet EDTA, Disodium Salt (Ethylenediaminetetraacetic acid, disodium dihydrate). Retrieved from [Link]
-
Cole-Parmer. (2003, March 18). Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. dainichikagaku.co.jp [dainichikagaku.co.jp]
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